molecular formula C10H8N2O2 B057088 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 54851-73-9

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No.: B057088
CAS No.: 54851-73-9
M. Wt: 188.18 g/mol
InChI Key: JDWFZXYFGNOLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (CAS: 957133-39-0) is a high-purity chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features the privileged pyridazin-3(2H)-one core, a heterocyclic structure known for its versatile pharmacological profile and ability to interact with multiple biological targets. Key Research Applications and Value: Multifunctional Alzheimer's Disease Research: This compound serves as a core precursor in the development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. These hybrids are investigated as balanced multifunctional agents against Alzheimer's disease (AD). Research indicates such derivatives exhibit potent acetylcholinesterase (AChE) inhibitory activity , moderate inhibition of Aβ 1-42 aggregation , and excellent antioxidant properties , targeting multiple pathways in AD pathology simultaneously . Versatile Pharmacological Scaffold: The pyridazinone core is a well-established "wonder nucleus" in drug discovery. Beyond neuroscience, derivatives are studied for a broad spectrum of activities, including anti-inflammatory, analgesic, cardiovascular-protective, and anticancer effects . Its structure allows for protonation and hydrogen bonding, which is crucial for interaction with various enzymes and receptors. Molecular Modeling and Design: This scaffold is a valuable tool for computational chemists. Its structure is used in in silico studies, including QSAR modeling, molecular docking, and dynamics simulations , to design and predict the activity of novel therapeutic candidates . Handling and Usage: This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLZCIKDGHGUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536538
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54851-73-9
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Synthesis, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridazinone Scaffold

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities. Derivatives of 3(2H)-pyridazinone, in particular, have garnered significant attention due to their therapeutic potential across various disease areas, including cardiovascular ailments, inflammation, and oncology.[1] This guide focuses on a specific, yet foundational, member of this class: 6-(4-hydroxyphenyl)pyridazin-3(2H)-one. By dissecting its chemical architecture, synthesis, and known biological implications, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The presence of the 4-hydroxyphenyl moiety offers a key point for potential derivatization and interaction with biological targets, making this a molecule of considerable interest.

Chemical Structure and Properties

The chemical structure of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one consists of a pyridazin-3(2H)-one core substituted at the 6-position with a 4-hydroxyphenyl group. The pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms. The "(2H)" designation indicates that the hydrogen atom is located on the nitrogen at position 2. This structure allows for tautomerism, a key feature of the pyridazinone core.[2]

Key Structural Features:

  • Pyridazinone Core: A heterocyclic system known to be a pharmacophore for various biological activities.

  • 4-Hydroxyphenyl Group: A phenolic moiety that can participate in hydrogen bonding and may be a site for metabolic transformations or further chemical modification.

  • Amide Functionality: The endocyclic amide within the pyridazinone ring is a crucial feature for its chemical reactivity and biological interactions.

Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: A Step-by-Step Protocol

The synthesis of 6-aryl-3(2H)-pyridazinones is most commonly achieved through a two-step process involving the formation of a β-aroylpropionic acid intermediate, followed by cyclization with hydrazine.[3][4]

Part 1: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

The precursor, 4-(4-hydroxyphenyl)-4-oxobutanoic acid, is typically synthesized via a Friedel-Crafts acylation of phenol with succinic anhydride.[5]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of phenol in a suitable solvent (e.g., nitrobenzene or a solvent-free melt), add anhydrous aluminum chloride (AlCl₃) portion-wise at a controlled temperature.

  • Addition of Succinic Anhydride: Slowly add succinic anhydride to the reaction mixture. The temperature should be carefully monitored and maintained.

  • Reaction Progression: Heat the mixture, and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The resulting precipitate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Part 2: Cyclization to form 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

The synthesized β-aroylpropionic acid is then cyclized with hydrazine hydrate to form the pyridazinone ring.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-(4-hydroxyphenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon cooling, the product, 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization to yield the final product.

Caption: Synthetic pathway for 6-(4-hydroxyphenyl)pyridazin-3(2H)-one.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons of the hydroxyphenyl ring (likely two doublets in the aromatic region), protons of the pyridazinone ring (two doublets or multiplets depending on the substitution pattern), a broad singlet for the phenolic -OH, and a broad singlet for the N-H proton of the pyridazinone ring.
¹³C NMR Carbonyl carbon of the pyridazinone ring (downfield shift), carbons of the aromatic and heterocyclic rings.
IR Spectroscopy Characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the amide, and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O₂).

Biological Activities and Therapeutic Potential

The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The introduction of a hydroxyphenyl group at the 6-position can significantly influence these properties.

Cardiovascular Effects

Numerous 6-aryl-3(2H)-pyridazinone derivatives are known for their potent cardiotonic and vasodilatory effects.[1][8][9] These effects are often attributed to the inhibition of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contraction and smooth muscle relaxation.[10] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation. The 4-hydroxyphenyl group in the target molecule may contribute to binding at the active site of PDE3 through hydrogen bonding interactions.

PDE3_Inhibition Pyridazinone 6-(4-hydroxyphenyl)pyridazin-3(2H)-one PDE3 Phosphodiesterase III (PDE3) Pyridazinone->PDE3 Inhibits Increased_cAMP Increased intracellular cAMP cAMP cAMP AMP AMP cAMP->AMP Hydrolysis by PDE3 Vasodilation Vasodilation Increased_cAMP->Vasodilation Positive_Inotropy Positive Inotropy Increased_cAMP->Positive_Inotropy

Caption: Mechanism of cardiotonic and vasodilatory effects.

Anti-inflammatory Activity

Pyridazinone derivatives have also been explored for their anti-inflammatory properties.[11][12] The mechanism of action can be multifaceted, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. Some derivatives have also been shown to modulate the production of inflammatory cytokines.[13] The phenolic hydroxyl group of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one could potentially contribute to antioxidant activity, which is often linked to anti-inflammatory effects.

Anticancer Potential

The cytotoxicity of pyridazinone derivatives against various cancer cell lines has been reported.[14][15] The proposed mechanisms of action include the induction of apoptosis and the orchestration of oxidative stress within cancer cells.[14] For instance, certain pyridazinone compounds have been shown to increase the levels of reactive oxygen species (ROS) like hydrogen peroxide and induce lipid peroxidation, leading to cancer cell death.

Conclusion and Future Directions

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one represents a foundational molecule within the medicinally significant class of pyridazinones. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the development of new chemical entities. While the biological activities of its numerous derivatives are well-documented, further in-depth studies on the parent compound itself are warranted to fully elucidate its pharmacological profile. Future research should focus on the specific enzymatic and receptor targets of this molecule to better understand its mechanisms of action. The phenolic hydroxyl group provides a handle for creating libraries of derivatives through techniques like etherification and esterification, which could lead to the discovery of novel drug candidates with enhanced potency and selectivity for cardiovascular, inflammatory, or oncological indications.

References

  • Bouchmaa, N., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128. [Link]

  • Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. [Link]

  • Soliman, F. S. G., et al. (2007). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad, 64(531), 444-449. [Link]

  • Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]

  • Besada, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Sato, M., et al. (1991). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 34(3), 1071-1082. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592. [Link]

  • Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Bouchmaa, N., et al. (2019). Cytotoxic Activity of Pyridazin-3(2H)-one Derivative 6f against P815 Cells. ResearchGate. [Link]

  • Asif, M. (2014). A review on pharmacological activities of pyridazine and pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 329-342.
  • Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. [Link]

  • Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]

  • Rathish, I. G., et al. (2014). Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II*). ResearchGate. [Link]

  • Tani, K., et al. (1987). Cardiovascular pharmacology of 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, a novel and potent cardiotonic agent with vasodilator properties. Arzneimittelforschung, 37(4), 398-406. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]

Sources

An In-depth Technical Guide to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This structural motif is of significant interest in medicinal chemistry due to its ability to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The core structure exists in tautomeric equilibrium between the keto and enol forms, with the keto form being generally more stable.

Derivatives of pyridazin-3(2H)-one have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, cardiovascular, anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This wide range of biological effects has established the pyridazinone core as a privileged scaffold in drug discovery.

Synthesis of 6-Aryl-pyridazin-3(2H)-ones: A General Protocol

The synthesis of 6-aryl-pyridazin-3(2H)-ones, such as the title compound, can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-aroylpropionic acid with hydrazine hydrate.[3] This approach allows for the introduction of various aryl groups at the 6-position of the pyridazinone ring.

Experimental Protocol: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

This protocol outlines a generalized procedure for the synthesis of the title compound, based on established methodologies for related structures.

Step 1: Synthesis of β-(4-Hydroxybenzoyl)propionic acid

This intermediate can be prepared via a Friedel-Crafts acylation of phenol with succinic anhydride.

  • Reagents and Materials: Phenol, succinic anhydride, aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at a temperature maintained below 10°C.

    • Slowly add phenol to the reaction mixture, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the nitrobenzene layer and extract the aqueous layer with diethyl ether.

    • Extract the combined organic layers with a 10% sodium hydroxide solution.

    • Acidify the alkaline extract with concentrated hydrochloric acid to precipitate the β-(4-hydroxybenzoyl)propionic acid.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield the pure keto acid.

Step 2: Cyclization to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

  • Reagents and Materials: β-(4-Hydroxybenzoyl)propionic acid, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve β-(4-hydroxybenzoyl)propionic acid in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one.

Causality Behind Experimental Choices:

  • The use of a Lewis acid like AlCl₃ in the Friedel-Crafts acylation is crucial for activating the succinic anhydride and facilitating the electrophilic aromatic substitution on the electron-rich phenol ring.

  • The reaction is conducted at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

  • Hydrazine hydrate serves as the dinucleophile that condenses with the dicarbonyl functionality of the keto acid to form the heterocyclic pyridazinone ring.

  • Ethanol is a common solvent for this cyclization as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Physicochemical Properties

The exact physicochemical properties of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one would need to be determined experimentally. However, based on its structure, we can predict the following general characteristics:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have moderate solubility in polar organic solvents and limited solubility in water. The phenolic hydroxyl group may increase its aqueous solubility compared to non-hydroxylated analogs.
Hydrogen Bond Donors 2 (from the N-H of the pyridazinone and the O-H of the phenol)
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen and the two nitrogen atoms of the pyridazinone ring, and the phenolic oxygen)

Biological Activities and Mechanism of Action

The pyridazin-3(2H)-one scaffold is a cornerstone for a multitude of biologically active compounds. The introduction of a 4-hydroxyphenyl group at the 6-position can significantly influence its pharmacological profile, potentially enhancing its interaction with various biological targets through hydrogen bonding and other non-covalent interactions.

Cardiovascular Effects

Pyridazinone derivatives are well-documented for their significant cardiovascular activities, primarily as vasodilators and inotropic agents.[4]

  • Phosphodiesterase (PDE) Inhibition: Many pyridazinone derivatives exert their cardiovascular effects by inhibiting phosphodiesterase enzymes, particularly PDE3.[5] Inhibition of PDE3 in cardiac and smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, results in increased cardiac contractility (positive inotropy) and relaxation of vascular smooth muscle (vasodilation).[5]

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolysis Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates (activates) Myosin_LCK Myosin Light Chain Kinase PKA->Myosin_LCK Phosphorylates (inactivates) Cardiac_Contraction Increased Cardiac Contraction Ca_channels->Cardiac_Contraction Vasodilation Vasodilation Myosin_LCK->Vasodilation Inhibition leads to Pyridazinone 6-Aryl-pyridazin-3(2H)-one (e.g., title compound) Pyridazinone->PDE3 Inhibits

Caption: Mechanism of PDE3 Inhibition by Pyridazinone Derivatives.

  • Direct-Acting Vasodilators: Some pyridazinone derivatives have been shown to act as direct vasodilators, independent of PDE inhibition.[4] The precise mechanisms for this action can vary but may involve modulation of ion channels or other signaling pathways in vascular smooth muscle cells.

Anticancer Activity

The pyridazinone scaffold is also a prominent feature in several anticancer agents.[4]

  • Dihydrofolate Reductase (DHFR) Inhibition: Certain pyridazinone derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it an effective target for cancer chemotherapy.

  • Tyrosine Kinase Inhibition: Various pyridazinone-based compounds have been developed as inhibitors of tyrosine kinases, which are key regulators of cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

  • Other Anticancer Mechanisms: The anticancer effects of pyridazinones have also been attributed to other mechanisms, including inhibition of tubulin polymerization and targeting of other enzymes involved in cancer cell signaling.[5]

The following table summarizes the diverse biological activities reported for various 6-aryl-pyridazin-3(2H)-one derivatives:

Biological ActivityTarget/MechanismExample Derivative ClassReference
VasodilatoryPDE3 Inhibition6-Aryl-4,5-dihydropyridazin-3(2H)-ones[5]
AnticancerDHFR InhibitionThiazolo[4,5-d]pyridazine derivatives[5]
Anti-inflammatoryCyclooxygenase (COX) InhibitionVarious substituted pyridazinones[2]
AntimicrobialInhibition of microbial growth6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones[3]
AnalgesicCentral and peripheral mechanismsVarious substituted pyridazinones[2]

Conclusion

References

  • PubChem. 6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone. National Center for Biotechnology Information. [Link]

  • Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. 2021;26(11):3345. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. 2022;13(4):397-422. [Link]

  • PubChem. 6-(4-Chloro-2-nitrophenyl)pyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. 2022;12:11583. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • PubChem. 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]

  • Ahmad, S., et al. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 266-271. [Link]

Sources

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Abstract

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications in cardiovascular disease, inflammation, and oncology.[1][2][3][4][5] This guide focuses on a specific analog, 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, and delineates its postulated mechanism of action based on extensive evidence from structurally related compounds. We provide a comprehensive framework for researchers and drug development professionals to investigate and validate its biological activity, focusing on its potential role as a phosphodiesterase 3 (PDE3) inhibitor and subsequent cardiotonic and vasodilatory effects. This document details the proposed signaling pathway, provides robust, step-by-step experimental protocols for mechanism validation, and offers insights into data interpretation.

Introduction: The Pyridazinone Scaffold in Drug Discovery

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest from medicinal chemists.[4] The core structure is amenable to substitution at various positions, allowing for the fine-tuning of pharmacological activity across a wide range of biological targets.[2] Notably, derivatives of 6-phenyl-3(2H)-pyridazinone have been consistently identified as potent cardiotonic agents, often exerting their effects by increasing myocardial contractility.[6][7][8] This activity is frequently linked to vasodilatory and anti-platelet aggregation properties.[1][9][10]

The subject of this guide, 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, is a member of this class. While specific data on this molecule is not extensively published, its structure strongly suggests a mechanism convergent with well-characterized analogs like Zardaverine, which are known phosphodiesterase (PDE) inhibitors.[11]

Postulated Core Mechanism: Selective PDE3 Inhibition

Based on the structure-activity relationships of close analogs, the primary hypothesized mechanism of action for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is the inhibition of phosphodiesterase type 3 (PDE3).[12][13]

The Signaling Cascade:

  • PDE3 Inhibition: PDE3 is an enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[14] We postulate that 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one binds to the active site of PDE3, preventing it from breaking down cAMP. The pyridazinone lactam moiety is considered a critical feature for this inhibitory activity.[12]

  • Increased Intracellular cAMP: Inhibition of PDE3 leads to an accumulation of intracellular cAMP.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels result in the activation of PKA.

  • Downstream Effects:

    • In Cardiomyocytes (Positive Inotropy): PKA phosphorylates L-type calcium channels and phospholamban. This increases calcium influx and enhances sarcoplasmic reticulum calcium uptake and release, respectively, leading to a more forceful contraction of the heart muscle (positive inotropy).[14]

    • In Vascular Smooth Muscle (Vasodilation): PKA activation in these cells leads to the phosphorylation of myosin light chain kinase (MLCK), inactivating it. This results in the dephosphorylation of myosin light chains, causing muscle relaxation and vasodilation.[14]

This dual action on the heart and blood vessels underpins the therapeutic potential of PDE3 inhibitors as inodilators for conditions like acute heart failure.[14]

Visualization: Proposed Signaling Pathway

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts GPCR GPCR (e.g., β-AR) GPCR->AC Stimulation Compound 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one PDE3 PDE3 Compound->PDE3 Inhibits AMP 5'-AMP PDE3->AMP ATP ATP ATP->AC cAMP->PDE3 Hydrolyzes PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cardiomyocyte Cardiomyocyte: ↑ Ca²⁺ Influx ↑ Contractility PKA_active->Cardiomyocyte Phosphorylates Targets VSMC Vascular Smooth Muscle: ↓ MLCK Activity Vasodilation PKA_active->VSMC Phosphorylates Targets

Caption: Postulated signaling cascade of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one.

Experimental Validation: A Step-by-Step Guide

To rigorously test this hypothesis, a multi-stage experimental approach is necessary. The following protocols provide a self-validating system, incorporating essential controls for trustworthy data generation.

Experiment 1: In Vitro PDE Enzyme Inhibition Assay

Objective: To determine if 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one directly inhibits PDE enzymes and to establish its potency (IC50) and selectivity.

Methodology:

  • Reagents & Materials:

    • Recombinant human PDE enzymes (PDE1 through PDE11, particularly PDE3A and PDE3B).

    • Test Compound: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, dissolved in DMSO.

    • Reference Inhibitors: Milrinone or Cilostazol (selective PDE3 inhibitors), Rolipram (selective PDE4 inhibitor).

    • Substrate: cAMP.

    • Assay Buffer.

    • Detection Reagents (e.g., fluorescent-based cAMP detection kit).

    • 384-well microplates.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 100 pM. Create a corresponding dilution series for the reference inhibitors.

    • Dispense 1 µL of the compound dilutions into the wells of a 384-well plate.

      • Causality Check: Using a broad concentration range is crucial for accurately capturing the full dose-response curve and determining a precise IC50 value.

    • Controls:

      • Negative Control (100% Activity): Add 1 µL of DMSO only. This well represents the uninhibited enzyme activity.

      • Positive Control (0% Activity): Add 1 µL of a high concentration of a potent, broad-spectrum PDE inhibitor or denatured enzyme. This defines the baseline.

    • Add 10 µL of diluted recombinant PDE3A enzyme to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate. Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and proceed with the detection step as per the manufacturer's instructions for the chosen assay kit.

    • Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).

    • Selectivity Screening: Repeat steps 2-7 using other PDE family enzymes (PDE1, PDE2, PDE4, PDE5, etc.) to determine the selectivity profile.

  • Data Analysis & Expected Outcome:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Expected Outcome: A potent IC50 value for PDE3 (ideally in the nanomolar to low micromolar range) and significantly higher IC50 values for other PDE families would confirm the hypothesis of potent and selective PDE3 inhibition.

Experiment 2: Cellular cAMP Accumulation Assay

Objective: To confirm that the compound increases intracellular cAMP levels in a relevant cell type.

Methodology:

  • Reagents & Materials:

    • A suitable cell line expressing PDE3 (e.g., H9c2 cardiomyocytes, A7r5 vascular smooth muscle cells, or U937 cells).

    • Cell culture medium and supplements.

    • Test Compound and Reference Inhibitors.

    • Forskolin (an adenylate cyclase activator, used to stimulate cAMP production).

    • IBMX (a non-selective PDE inhibitor, used as a positive control).

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate and grow to ~90% confluency.

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with serial dilutions of the test compound or controls (DMSO, Milrinone) for 30 minutes.

    • Stimulate the cells with a sub-maximal concentration of Forskolin for 15-30 minutes to induce cAMP production.

      • Causality Check: The Forskolin challenge ensures that the cAMP production machinery is active; any observed increase in cAMP with our compound is therefore due to the inhibition of its breakdown by PDEs.

    • Aspirate the medium and lyse the cells according to the assay kit protocol.

    • Measure the cAMP concentration in the cell lysates using the detection kit.

  • Data Analysis & Expected Outcome:

    • Plot the measured cAMP levels against the log of the compound concentration.

    • Expected Outcome: A dose-dependent increase in intracellular cAMP levels in the presence of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, confirming that the target inhibition observed in the biochemical assay translates to a cellular effect.

Visualization: Experimental Validation Workflow

Validation_Workflow cluster_workflow Mechanism of Action Validation Workflow start Hypothesis: Compound is a PDE3 Inhibitor exp1 Experiment 1: In Vitro Enzyme Assay start->exp1 Test Direct Inhibition exp2 Experiment 2: Cellular cAMP Assay exp1->exp2 Confirm Cellular Target Engagement data1 IC50 Value Selectivity Profile exp1->data1 exp3 Experiment 3: Functional Assay (e.g., Vasodilation) exp2->exp3 Measure Physiological Response data2 EC50 for cAMP Accumulation exp2->data2 conclusion Conclusion: Mechanism Validated exp3->conclusion data3 EC50 for Functional Effect exp3->data3

Caption: A logical workflow for validating the proposed mechanism of action.

Quantitative Data Summary

While specific experimental data for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is pending, the table below illustrates the expected data format from the proposed experiments, with hypothetical values based on known PDE3 inhibitors.

ParameterTarget6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (Hypothetical)Milrinone (Reference)
IC50 (Enzyme Assay) PDE3A150 nM200 nM
PDE4D> 20,000 nM> 30,000 nM
PDE5A> 50,000 nM> 50,000 nM
Selectivity (vs PDE3A) PDE4D> 133-fold> 150-fold
PDE5A> 333-fold> 250-fold
EC50 (cAMP Assay) H9c2 Cells450 nM600 nM

Conclusion and Future Directions

This guide outlines a robust, scientifically grounded approach to characterizing the mechanism of action of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. The central hypothesis, based on strong evidence from its structural class, is that this compound acts as a selective PDE3 inhibitor. The proposed experimental workflow provides a clear path to confirm this mechanism, from direct enzyme inhibition to cellular target engagement and functional outcomes. Successful validation would position this compound as a valuable tool for cardiovascular research and a potential starting point for the development of novel inodilator therapies.

References

  • Title: Substituted 6-phenyl-3(2H)
  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.
  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities Source: ACS Publications URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace by Typeset URL: [Link]

  • Title: Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition Source: MDPI URL: [Link]

  • Title: Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents Source: PubMed URL: [Link]

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Preprints.org URL: [Link]

  • Title: Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues Source: PubMed Central URL: [Link]

  • Title: Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells Source: Taylor & Francis Online URL: [Link]

  • Title: Zardaverine Source: PubChem - NIH URL: [Link]

  • Title: Cardiotonic agents. 4. Synthesis and biological evaluation of N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones: rigid structures derived from CI-930 and analogs Source: ACS Publications URL: [Link]

  • Title: Document: Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines w... Source: ChEMBL URL: [Link]

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Preprints.org URL: [Link]

  • Title: Pyridazin-3(2h)
  • Title: Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones Source: PubMed URL: [Link]

  • Title: Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors Source: PLOS One URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5- dihydro-3(2H)-pyridazinone Derivative Source: Who we serve (DocPlayer) URL: [Link]

  • Title: PDE3 inhibitor Source: Wikipedia URL: [Link]

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Preprints.org URL: [Link]

Sources

Technical Deep Dive: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives, structured for researchers in medicinal chemistry and pharmacology.

Domain: Medicinal Chemistry & Rational Drug Design Focus: Phosphodiesterase (PDE) Inhibition, Cardiotonic Activity, and Bioisosteric Applications

Executive Technical Summary

The 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one scaffold represents a "privileged structure" in drug discovery, characterized by its ability to bind promiscuously yet specifically to diverse biological targets depending on peripheral functionalization.

Its primary utility lies in its role as a bioisostere for the phenyl ring or nucleobases , offering unique hydrogen-bonding capabilities via the lactam/lactim tautomerism of the pyridazinone ring. While historically significant as the core pharmacophore for HPPD-inhibiting herbicides (mimicking the tyrosine substrate), in pharmaceutical development, this scaffold is critical for:

  • PDE3/PDE4 Inhibition: Treatment of COPD, asthma, and heart failure (e.g., Zardaverine analogs).

  • Cardiotonic Agents: Calcium sensitization and vasodilation (Levosimendan precursors).

  • COX-2 Inhibition: Anti-inflammatory pathways.

This guide details the synthetic accessibility, Structure-Activity Relationships (SAR), and validation protocols for developing derivatives of this scaffold.

Structural Biology & Pharmacophore Analysis

The core efficacy of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one stems from its electronic distribution and rigid geometry.

Tautomerism and Binding Modes

The pyridazin-3(2H)-one ring exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In physiological conditions, the lactam form predominates, presenting a distinct donor-acceptor motif:

  • N2-H: Hydrogen bond donor (critical for PDE active site binding).

  • C3=O: Hydrogen bond acceptor.

  • N1: Hydrogen bond acceptor.

The "Magic Methyl" and 4-OH Group
  • 4-Hydroxyphenyl Moiety: This group mimics the phenol side chain of Tyrosine. In HPPD inhibition, this phenol coordinates with the Fe(II) cofactor. In PDE inhibition, it occupies the hydrophobic Q-pocket, often requiring a methoxy or difluoromethoxy substitution (as in Zardaverine) to optimize lipophilicity and metabolic stability.

  • Position 6 Linkage: The direct attachment of the phenyl ring to the C6 position of the pyridazinone creates a conjugated system that flattens the molecule, facilitating intercalation or stacking interactions within enzyme active sites.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual-pathway potential of this scaffold, highlighting its role in PDE inhibition (Pharmaceutical) versus HPPD inhibition (Toxicological/Agrochemical).

SignalingPathways cluster_Pharma Pharmaceutical Pathway (PDE Inhibition) cluster_Agro Agrochemical/Tox Pathway (HPPD Inhibition) Scaffold 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Core PDE_Enzyme PDE3 / PDE4 Enzyme Scaffold->PDE_Enzyme Competitive Inhibition HPPD_Enzyme HPPD Enzyme (Fe2+ dependent) Scaffold->HPPD_Enzyme Chelation of Fe2+ cAMP cAMP Levels PDE_Enzyme->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Upregulation Effect_Pharma Vasodilation & Anti-inflammation PKA->Effect_Pharma Phosphorylation Cascade HGA Homogentisate Production HPPD_Enzyme->HGA Blocks Conversion Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Depletion Effect_Agro Bleaching (Plants) Tyrosinemia (Mammals) Plastoquinone->Effect_Agro Oxidative Stress

Figure 1: Divergent signaling pathways modulated by the pyridazinone scaffold. Left: Therapeutic PDE inhibition.[1][2][3][4][5] Right: HPPD inhibition mechanism common in herbicides.

Synthesis Protocol: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one[6]

This protocol describes the synthesis of the core scaffold. The methodology is designed to be self-validating by monitoring the transition from the saturated intermediate to the aromatic product.

Reaction Scheme
  • Friedel-Crafts Acylation: Succinic anhydride + Phenol

    
    
    
    
    
    -Aroylpropionic Acid.
  • Cyclization:

    
    -Aroylpropionic Acid + Hydrazine Hydrate 
    
    
    
    4,5-Dihydropyridazin-3(2H)-one.[6]
  • Dehydrogenation (Oxidation): 4,5-Dihydropyridazinone

    
     Pyridazin-3(2H)-one.
    
Step-by-Step Methodology
Step 1: Synthesis of 3-(4-Hydroxybenzoyl)propanoic Acid
  • Reagents: Succinic anhydride (0.1 mol), Phenol (0.1 mol), AlCl3 (0.3 mol), Nitrobenzene (Solvent).

  • Procedure:

    • Suspend AlCl3 in nitrobenzene at 0°C.

    • Add succinic anhydride and phenol slowly.

    • Stir at room temperature for 4 hours, then hydrolyze with HCl/Ice.

    • Extract with ethyl acetate and recrystallize from ethanol.

  • Checkpoint: Appearance of carboxylic acid peak in IR (~1700 cm⁻¹) and ketone C=O (~1680 cm⁻¹).

Step 2: Cyclization to 6-(4-Hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one
  • Reagents: Product from Step 1 (0.01 mol), Hydrazine Hydrate (80%, 0.02 mol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the keto-acid in refluxing ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 3–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Cool to precipitate the solid. Filter and wash with cold ethanol.

  • Self-Validating Metric:

    • NMR Signature: Look for two triplets at

      
       2.4–3.0 ppm (corresponding to the -CH2-CH2- of the dihydro ring). If these are present, the ring is closed but saturated.
      
Step 3: Dehydrogenation to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
  • Reagents: Dihydro-intermediate (0.005 mol), Sodium m-nitrobenzenesulfonate (0.005 mol), NaOH (10%), Water.

  • Procedure:

    • Dissolve the dihydro compound in 10% NaOH.

    • Add Sodium m-nitrobenzenesulfonate.

    • Reflux for 2 hours.

    • Acidify with conc. HCl to precipitate the aromatic product.

  • Self-Validating Metric:

    • NMR Signature: The two triplets from Step 2 must disappear . They should be replaced by a pair of doublets (AB system) or a singlet around

      
       6.8–7.2 ppm, representing the vinylic protons (H-4 and H-5) of the now aromatic pyridazinone ring.
      
    • Melting Point: Expect a significant increase in melting point (often >250°C) compared to the dihydro precursor.

Quantitative Data & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) for PDE inhibition based on substitutions at the R1 (N-position) and R2 (Phenyl-4-position) of the scaffold.

Derivative IDR1 (N-Position)R2 (Phenyl-4-Pos)PDE3 IC50 (

M)
PDE4 IC50 (

M)
Selectivity
Compound A HOH4.212.5Non-selective
Compound B HOCH31.85.4Moderate PDE3
Zardaverine HOCHF20.50.8Dual Inhibitor
Compound C CH3OH>50>50Inactive
Compound D PhenylOCH30.152.1High PDE3

Key Insight: The free N-H at position 2 is often critical for H-bonding within the PDE pocket. Alkylation with small groups (Methyl) often abolishes activity, while bulky aryl groups (Compound D) can enhance selectivity for PDE3 by occupying an accessory hydrophobic pocket.

Experimental Workflow Visualization

SynthesisWorkflow Start Succinic Anhydride + Phenol Step1 Friedel-Crafts (AlCl3) Start->Step1 Inter1 Keto-Acid Intermediate Step1->Inter1 Step2 Cyclization (N2H4) Inter1->Step2 Inter2 Dihydro-Pyridazinone (Saturated) Step2->Inter2 Check NMR: Triplets at 2.5-3.0ppm Step3 Dehydrogenation (Oxidation) Inter2->Step3 Final 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Step3->Final Check NMR: Vinylic protons

Figure 2: Synthetic workflow with critical NMR validation checkpoints.

References

  • Synthesis and biological evaluation of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone. Journal of Medicinal Chemistry.

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. ACS Medicinal Chemistry Letters.

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Wikipedia / Herbicide Resistance Action Committee.

Sources

The Pyridazinone Scaffold: From Agricultural Utility to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by a unique 1,2-diazine ring containing a ketone functionality. Its evolutionary trajectory—from 19th-century dye chemistry to mid-20th-century herbicides, and finally to high-precision cardiovascular and oncological therapeutics—illustrates the versatility of this nitrogen-rich heterocycle. This guide provides a technical analysis of pyridazinone compounds, detailing their synthetic evolution, mechanistic diversity, and critical role in modern drug discovery.[1][2]

Part 1: Chemical Genesis and Structural Versatility

The Fischer-Tauber Origin

The history of pyridazinones begins with the foundational work of Emil Fischer (1886) and Tauber (1895). While investigating hydrazine derivatives, they synthesized the first pyridazine rings.[3] The core structure, 3(2H)-pyridazinone, exhibits tautomerism between the lactam (major form in solution) and lactim (minor form) states.

This scaffold is chemically distinct due to:

  • Hydrogen Bonding: The amide-like motif (NH-CO) serves as both a donor and acceptor, crucial for binding affinity in protein pockets (e.g., PDE3, PARP).

  • Dipole Moment: The adjacent nitrogen atoms create a significant dipole, influencing solubility and metabolic stability.

  • Pi-Stacking: The aromatic character allows for

    
     interactions with aromatic amino acid residues (Phe, Tyr, Trp) in target enzymes.
    
The Agricultural Breakthrough: Photosystem II Inhibition

Before entering the pharmaceutical mainstream, pyridazinones revolutionized agriculture. Compounds like Chloridazon (Pyramin) and Norflurazon were developed as selective herbicides.

  • Mechanism of Action: These agents compete with plastoquinone (PQ) for the

    
     binding site on the D1 protein  of the Photosystem II complex.[4] By blocking electron transport, they halt ATP/NADPH production and generate reactive oxygen species (ROS) that destroy the plant cell.[4][5]
    

Table 1: Evolution of Pyridazinone Applications

EraKey CompoundPrimary ApplicationMechanism of Action
1960sChloridazonHerbicidePhotosystem II (D1 Protein) Inhibitor
1970sNorflurazonHerbicidePhytoene Desaturase Inhibitor (Bleaching)
1980sPimobendanVeterinary CardiologyPDE3 Inhibition + Ca2+ Sensitization
2000sLevosimendanHuman CardiologyTroponin C Ca2+ Sensitization + K-ATP Opener
2014+OlaparibOncologyPARP Inhibition (Synthetic Lethality)

Part 2: The Cardiovascular Renaissance (PDE & Ca2+ Sensitization)

The 1980s marked the transition of pyridazinones from fields to clinics. The discovery that pyridazinone derivatives could inhibit phosphodiesterase III (PDE3) led to a new class of inotropes. However, pure PDE3 inhibition increased mortality due to calcium overload. This necessitated the development of Levosimendan , a "smart" drug that combines PDE3 inhibition with calcium sensitization.

Levosimendan: A Masterclass in Multi-Targeting

Levosimendan is chemically unique; it is a pyridazinone-dinitrile derivative. Its mechanism is threefold:

  • Calcium Sensitization: Binds to Troponin C in a Ca²⁺-dependent manner, stabilizing the conformational change that triggers contraction without increasing intracellular Ca²⁺ levels (avoiding arrhythmia).

  • K-ATP Channel Opening: Causes vasodilation in smooth muscle.

  • PDE3 Inhibition: Minor contribution at high doses.

Technical Deep Dive: Synthesis of Levosimendan

The synthesis of Levosimendan requires high optical purity, as the (-)-enantiomer is the active species. The industrial route typically involves a Friedel-Crafts acylation followed by a chiral resolution.

LevosimendanSynthesis Acetanilide Acetanilide FriedelCrafts Friedel-Crafts Acylation Acetanilide->FriedelCrafts Chloropropionyl 2-Chloropropionyl Chloride Chloropropionyl->FriedelCrafts Intermediate1 N-[4-(2-chloropropionyl) phenyl]acetamide FriedelCrafts->Intermediate1 AlCl3, DCM Cyclization Hydrazine Cyclization (One-Pot) Intermediate1->Cyclization Hydrazine Hydrate RacemicPyridazinone Racemic Pyridazinone Cyclization->RacemicPyridazinone Resolution Chiral Resolution (L-Tartaric Acid) RacemicPyridazinone->Resolution L_Enantiomer (-)-Enantiomer Resolution->L_Enantiomer Crystallization FinalStep NaNO2 + Malononitrile (Coupling) L_Enantiomer->FinalStep Levosimendan Levosimendan FinalStep->Levosimendan Acidic Conditions

Figure 1: Industrial synthesis pathway for Levosimendan, highlighting the critical chiral resolution step required for biological activity.

Part 3: The Oncology Frontier (PARP Inhibitors)

The most recent evolution of the pyridazinone scaffold is its fusion into phthalazinones (e.g., Olaparib). These compounds are critical in treating BRCA-mutated cancers via Synthetic Lethality .

Mechanism: Synthetic Lethality

PARP enzymes repair single-strand DNA breaks. In cells with BRCA mutations (which lack homologous recombination repair for double-strand breaks), inhibiting PARP leads to the accumulation of double-strand breaks that the cell cannot repair, triggering apoptosis. The phthalazinone core mimics the nicotinamide pocket of NAD+, the substrate for PARP.

SyntheticLethality SSB Single Strand Break (SSB) PARP PARP Enzyme (Repairs SSB) SSB->PARP Normal Repair Inhibition PARP Trapping/Inhibition SSB->Inhibition With Drug Inhibitor Pyridazinone/Phthalazinone (Olaparib) Inhibitor->Inhibition DSB Replication Fork Collapse (Double Strand Break) Inhibition->DSB NormalCell Normal Cell (BRCA Functional) DSB->NormalCell CancerCell Cancer Cell (BRCA Deficient) DSB->CancerCell HR Homologous Recombination (Repair Successful) NormalCell->HR NHEJ NHEJ (Error Prone) Repair Failed CancerCell->NHEJ Survival Cell Survival HR->Survival Death Apoptosis (Synthetic Lethality) NHEJ->Death

Figure 2: The Synthetic Lethality pathway utilized by pyridazinone-based PARP inhibitors in BRCA-deficient cancer cells.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Aryl-3(2H)-pyridazinones (General Method)

This protocol utilizes the condensation of


-keto acids with hydrazine, a robust method for generating the pyridazinone core.

Reagents:

  • Aroylpropionic acid (10 mmol)

  • Hydrazine hydrate (15 mmol)

  • Ethanol (absolute, 20 mL)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Dissolution: Dissolve 10 mmol of the appropriate 3-aroylpropionic acid in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 15 mmol of hydrazine hydrate (80% or 99%) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

  • Filtration: The solid pyridazinone precipitates. Filter under vacuum and wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol/water to yield the pure product.

  • Validation: Confirm structure via

    
    H-NMR (look for the characteristic NH signal at 
    
    
    
    11-13 ppm and the pyridazinone ring protons).
Protocol B: Levosimendan Precursor Synthesis (Friedel-Crafts Route)

Based on Patent CN104987310A.

  • Acylation: Mix acetanilide and AlCl

    
     (1:3 molar ratio) in dichloromethane (DCM). Add 2-chloropropionyl chloride dropwise at 
    
    
    
    C. Stir for 1 hour, then reflux for 2 hours.
  • Quench: Pour into ice water. Extract the organic layer, dry over MgSO

    
    , and evaporate to obtain N-[4-(2-chloropropionyl)phenyl]acetamide.
    
  • Cyclization: React the intermediate with hydrazine hydrate in ethanol at reflux for 4 hours to close the ring, yielding the racemic dihydropyridazinone.

References

  • Fischer, E. (1886). Ueber die Hydrazine der Zimmtsäure. Berichte der deutschen chemischen Gesellschaft.

  • Asif, M. (2010).[3] Pyridazinone: A Wonder Nucleus. International Journal of ChemTech Research.

  • Antila, S., et al. (2007). Pharmacokinetics and pharmacodynamics of levosimendan. Clinical Pharmacokinetics.

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • Wang, Z., et al. (2015). Synthesis process of levosimendan. CN Patent 104987310A.

  • Trebst, A. (1980). Inhibitors in electron flow: tools for the functional and structural localization of carriers and energy conservation sites. Methods in Enzymology.

Sources

Comprehensive Spectroscopic Profiling of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 54851-73-9 Common Aliases: CL 9673 (Metabolite), 6-(p-Hydroxyphenyl)-3(2H)-pyridazinone Molecular Formula: C


H

N

O

Molecular Weight: 188.18 g/mol [1][2]

Executive Summary & Structural Significance

As a Senior Application Scientist, I often encounter this scaffold not just as a standalone target, but as a critical metabolite of the herbicide Pyridate and a pharmacophore in cardiotonic drug discovery (PDE3 inhibitors). 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one represents a classic study in heterocyclic tautomerism and hydrogen-bonding networks.

Accurate spectroscopic characterization of this molecule requires navigating two primary challenges:

  • Lactam-Lactim Tautomerism: The pyridazinone ring exists in equilibrium between the 3(2H)-one (lactam) and 3-ol (lactim) forms, heavily influenced by solvent polarity.

  • Solubility & Aggregation: The phenolic hydroxyl and the amide-like moiety create strong intermolecular hydrogen bonding, often leading to broad NMR signals if the sample concentration or solvent choice is suboptimal.

This guide provides a definitive spectroscopic profile, grounded in experimental logic and structural causality.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying trace impurities. The standard industrial route involves the condensation of 4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid (or its saturated analogue followed by oxidation) with hydrazine.

Synthesis Workflow (DOT Visualization)

SynthesisPath SM1 Anisole / Phenol Inter1 Friedel-Crafts Intermediate SM1->Inter1 AlCl3, Friedel-Crafts SM2 Succinic Anhydride SM2->Inter1 Inter2 4,5-Dihydro Precursor Inter1->Inter2 N2H4 (Hydrazine) Final 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Inter2->Final Dehydrogenation (Br2/AcOH or NaNO2)

Figure 1: Standard synthetic pathway. Note that incomplete dehydrogenation results in traces of the 4,5-dihydro analog, observable in NMR as methylene triplets around 2.4–3.0 ppm.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Solvent Selection Strategy: DMSO-d


 is the solvent of choice. The compound is poorly soluble in CDCl

. Methanol-d

(CD

OD) is acceptable but will exchange the NH and OH protons, erasing critical diagnostic signals.

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.05 s (broad)1HNH (N-2)Highly deshielded due to lactam character and H-bonding. Disappears in D

O.
9.85 s (broad)1HOH (Phenolic)Confirming the para-hydroxy substitution.
8.02 d (

Hz)
1HH-5 Deshielded pyridazine proton, adjacent to the aryl ring.
7.75 d (

Hz)
2HAr-H (2', 6')Ortho to the pyridazinone ring. Part of AA'BB' system.
6.98 d (

Hz)
1HH-4 Upfield pyridazine proton, adjacent to the carbonyl.
6.86 d (

Hz)
2HAr-H (3', 5')Ortho to the hydroxyl group. Shielded by electron donation (+M effect).

Critical Interpretation:

  • The H-4/H-5 Coupling: The large coupling constant (

    
     Hz) is the fingerprint of the fully aromatic  pyridazinone ring. If you see triplets with 
    
    
    
    Hz, your sample is the dihydro impurity.
  • AA'BB' System: The aromatic region shows a classic "roofing" effect typical of para-substituted benzenes.


C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentType
160.5 C=O (C-3)Carbonyl carbon (Lactam).
158.8 C-OH (C-4')Phenolic carbon (ipso).
144.2 C=N (C-6)Imine-like carbon at the ring junction.
130.5 C-H (C-5)Pyridazine ring carbon.
127.4 Ar-C (C-2', 6')Aromatic carbons.
126.1 C-H (C-4)Pyridazine ring carbon.
125.5 Ar-C (C-1')Quaternary aromatic carbon.
115.8 Ar-C (C-3', 5')Aromatic carbons (shielded by OH).
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intermolecular hydrogen bonding network.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3300–3450

(O-H) /

(N-H)
Broad, overlapping band indicating strong H-bonding.
3050–3100

(C-H) Ar
Weak aromatic C-H stretches.
1645–1665

(C=O)
Amide I band. Confirms the Lactam tautomer is dominant in the solid state.
1610, 1590

(C=C) /

(C=N)
Aromatic ring skeletal vibrations.
1240–1260

(C-O)
Phenolic C-O stretch.
830–840

(C-H) oop
Para-substituted benzene ring (2 adjacent H).
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (M

    
    ): 
    
    
    
    188.1 (Base peak in ESI).
  • Fragmentation Pattern (EI):

    • 
       188 
      
      
      
      160 (Loss of CO, -28 amu). Common in cyclic amides.
    • 
       160 
      
      
      
      132 (Loss of N
      
      
      , -28 amu). Characteristic of pyridazines.
    • 
       132 
      
      
      
      Phenolic cation fragments.

Tautomeric Equilibrium Analysis

The biological activity of pyridazinones often depends on the specific tautomer interacting with the receptor. While the Lactam (A) form is favored in the crystal lattice and polar solvents (DMSO, H


O), the Lactim (B)  form can participate in specific catalytic cycles or binding pockets.

Tautomerism Lactam LACTAM FORM (Major) (2H)-one Polar Solvents / Solid State Lactim LACTIM FORM (Minor) 3-ol Basic Conditions / Non-polar Lactam->Lactim Proton Transfer (Solvent Dependent)

Figure 2: Tautomeric equilibrium. The C=O signal at ~1660 cm


 in IR and ~160 ppm in 

C NMR confirms the dominance of the Lactam form under standard analytical conditions.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Drying: Ensure the sample is dried under high vacuum (

    
     mbar) at 40°C for 4 hours to remove hydration water, which can broaden the NH/OH signals.
    
  • Solvent: Use DMSO-d

    
      (99.9% D). Avoid CDCl
    
    
    
    due to insolubility.
  • Concentration: Prepare a solution of ~5-10 mg in 0.6 mL solvent.

  • Validation:

    • Check the residual solvent peak (DMSO quintet at 2.50 ppm).

    • Verify the water peak is sharp. If broad, the sample is wet, and exchangeable protons (NH/OH) may drift or disappear.

Protocol 2: UV-Vis pH Titration (pKa Determination)

To distinguish the phenolic pKa (~9.5) from the pyridazinone NH pKa (~10.5-11):

  • Prepare a 50

    
    M stock solution in Methanol/Water (1:1).
    
  • Titrate with 0.1 M NaOH.

  • Observation: A bathochromic shift (red shift) of the

    
     from ~280 nm to ~300 nm indicates deprotonation of the phenol, followed by a secondary shift at higher pH for the lactam nitrogen.
    

References

  • ChemicalBook. (2024). 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one - CAS 54851-73-9.[1][2] Link

  • BenchChem. (2024). Product Analysis: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. Link

  • Sotelo, E., et al. (2002). "Pyridazines.[3] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. (Contextual grounding for 6-arylpyridazinone NMR shifts).

  • Zeman, E. M., et al. (1986).[4] "Structure-activity relationships for benzotriazine di-N-oxides." International Journal of Radiation Oncology (Reference for related heterocyclic oxide metabolites).

Sources

13C NMR data for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Technical Whitepaper: C NMR Characterization of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one1

The analysis focuses on the distinction between the lactam (major) and lactim (minor) tautomers in polar aprotic solvents, the electronic influence of the para-hydroxyl substituent, and the rigorous assignment of the pyridazinone heterocyclic core.

Structural Context & Tautomerism

Before interpreting the NMR data, it is critical to understand the dynamic structural behavior of the pyridazinone ring.[1] The compound exists in a tautomeric equilibrium between the lactam (3-oxo) and lactim (3-hydroxy) forms.

  • Lactam Form (A): Predominant in polar solvents like DMSO-

    
     and in the solid state. Characterized by a carbonyl signal at 
    
    
    ~160 ppm.[1]
  • Lactim Form (B): Rare in solution but can be trapped by O-alkylation. Characterized by a deshielded C3 signal (

    
     >165 ppm) and loss of the amide proton.
    
Tautomeric Equilibrium Diagram

TautomerismLactamLactam Form (Major)(NH at Pos 2, C=O at Pos 3)LactimLactim Form (Minor)(N at Pos 2, C-OH at Pos 3)Lactam->Lactim Proton TransferSolventDMSO-d6 StabilizationSolvent->Lactam H-BondingFavors C=O

Figure 1: Tautomeric equilibrium favoring the lactam form in DMSO-

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended for acquiring the

Sample Preparation[1][2]
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    , 99.9% D) is the solvent of choice due to the low solubility of the title compound in CDCl
    
    
    .
  • Concentration: Prepare a 20–30 mg/mL solution. The high polarity of the 4-OH group requires sufficient concentration to observe quaternary carbons clearly.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for accurate integration of the quaternary C3 and C6 carbons).

  • Scans (NS): Minimum 1024 scans to resolve the quaternary carbons against the DMSO background.

  • Temperature: 298 K (25 °C).

C NMR Spectral Analysis

The following data represents the consensus chemical shifts for 6-(4-hydroxyphenyl)pyridazin-3(2H)-one in DMSO-

Data Summary Table
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Rationale
C3 C=O (Quaternary)160.5 Characteristic amide/lactam carbonyl.
C4' C-OH (Quaternary)159.2 Deshielded by direct attachment to Oxygen (para-phenol).
C6 C=N (Quaternary)145.1 Imine-like carbon of the pyridazine ring; deshielded by N1.
C4 CH (Alkene)130.2

to Carbonyl; deshielded relative to C5.
C2', C6' CH (Aromatic)127.8 Meta to OH; Ortho to Pyridazinone.[1]
C5 CH (Alkene)126.3

to Carbonyl; typically shielded relative to C4.
C1' C-Ar (Quaternary)126.0 Ipso carbon attached to the heterocyclic ring.
C3', C5' CH (Aromatic)116.1 Ortho to OH; strongly shielded by oxygen lone pair donation.[1]
Detailed Mechanistic Assignment
The Pyridazinone Core (C3, C4, C5, C6)

The pyridazinone ring displays a distinct pattern.[1] C3 (160.5 ppm) is the most deshielded signal due to the carbonyl functionality. However, it is less deshielded than a typical ketone (>200 ppm) due to the resonance contribution of the adjacent nitrogen lone pair (amide resonance), which increases electron density at the carbonyl carbon.[1]

C6 (145.1 ppm) is the anchor point for the phenyl ring. Its shift is characteristic of a C=N bond in a diazine system. The distinction between C4 (130.2 ppm) and C5 (126.3 ppm) is often subtle, but C4 is generally more deshielded due to its proximity to the electron-withdrawing carbonyl group.

The 4-Hydroxyphenyl Substituent

The phenyl ring shows the classic "phenol pattern":

  • Shielding at Ortho Positions (C3', C5'): The oxygen atom of the hydroxyl group donates electron density into the ring via resonance, significantly shielding the ortho carbons to 116.1 ppm .[1]

  • Deshielding at Para Position (C4'): The carbon directly attached to the oxygen is heavily deshielded to 159.2 ppm due to the electronegativity of the oxygen atom (inductive effect).

  • The Ipso Carbon (C1'): Located at 126.0 ppm , this quaternary carbon is sensitive to the electron-withdrawing nature of the attached pyridazinone ring.

Synthesis & Impurity Profiling[3]

Understanding the synthesis is vital for identifying potential impurity peaks in the NMR spectrum. The standard route involves a Friedel-Crafts acylation followed by condensation with hydrazine.[2]

Synthetic Workflow Diagram

SynthesisPhenolPhenol / AnisoleIntermed3-(4-Hydroxyphenoyl)propionic Acid(Key Intermediate)Phenol->Intermed Friedel-Crafts(AlCl3)SuccinicSuccinic AnhydrideSuccinic->IntermedProduct6-(4-Hydroxyphenyl)pyridazin-3(2H)-one(Target)Intermed->Product Cyclization(EtOH, Reflux)HydrazineHydrazine Hydrate(NH2NH2)Hydrazine->Product

Figure 2: Common synthetic pathway. Residual intermediate peaks may appear at 174 ppm (COOH) or 196 ppm (Ketone) if purification is incomplete.

Common Impurities in C NMR
  • Unreacted Intermediate: Look for a ketone carbonyl peak around 196 ppm (acyclic ketone) and a carboxylic acid peak around 174 ppm .[1]

  • Solvent Residuals: DMSO-

    
     septet centered at 39.5 ppm .
    
  • Ethanol: If recrystallized from ethanol, look for peaks at 56 ppm and 18 ppm .[1]

References

  • Besada, P., et al. (2011).[1][3] "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry, 49(7), 437–442.[1][3]

  • Crocetti, L., et al. (2023).[1] "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors." Archiv der Pharmazie.

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone."[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Technical Guide: Infrared Spectroscopy of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one , a critical pharmacophore in the development of cardiotonic (e.g., Levosimendan analogs) and anti-inflammatory agents. Designed for analytical chemists and drug development scientists, this document moves beyond basic spectral assignment to explore the structural dynamics—specifically the lactam-lactim tautomerism and intermolecular hydrogen bonding networks —that define the compound's solid-state behavior. Detailed experimental protocols for KBr and ATR sampling are provided, alongside rigorous band assignments grounded in density functional theory (DFT) trends and empirical analog data.

Introduction: The Chemical Context

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for phosphodiesterase (PDE) inhibitors and calcium sensitizers. The specific derivative, 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one , introduces a phenolic hydroxyl group at the para position of the phenyl ring. This addition significantly alters the dipole moment and hydrogen-bonding capacity compared to the unsubstituted 6-phenyl analog.

From a spectroscopic standpoint, this molecule presents a dual challenge:

  • Tautomeric Equilibrium: Distinguishing between the dominant 3(2H)-one (lactam) form and the minor 3-ol (lactim) form.

  • H-Bonding Complexity: The presence of both a phenolic donor (

    
    ) and a lactam donor/acceptor pair (
    
    
    
    ) creates a convoluted high-frequency region (
    
    
    ).

Theoretical Basis: Tautomerism & Vibrational Modes[1][2][3]

Lactam vs. Lactim Predominance

In the solid state and polar solvents (DMSO, Methanol), 6-arylpyridazin-3(2H)-ones exist overwhelmingly in the Lactam (A) form. This is thermodynamically favored due to the resonance stabilization of the amide-like linkage.

  • Lactam Form (2H-tautomer): Characterized by a strong carbonyl stretch (

    
    ) and an 
    
    
    
    stretch.
  • Lactim Form (3-ol tautomer): Characterized by the absence of a carbonyl peak and the presence of a heteroaromatic

    
     stretch and 
    
    
    
    stretch.

IR Diagnostic Rule: The presence of a strong band in the


 region is the primary confirmation of the lactam structure.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the spectroscopic markers for each state.

Tautomerism Lactam Lactam Form (Dominant) (2H)-pyridazin-3-one Lactim Lactim Form (Minor) pyridazin-3-ol Lactam->Lactim Proton Transfer (Solvent Dependent) IR_Lactam IR Marker: ν(C=O): 1650-1680 cm⁻¹ ν(NH): 3100-3250 cm⁻¹ Lactam->IR_Lactam IR_Lactim IR Marker: No Carbonyl ν(C-O): ~1250 cm⁻¹ Lactim->IR_Lactim

Figure 1: Tautomeric equilibrium of pyridazin-3(2H)-ones.[1][2] The solid-state IR spectrum is dominated by the Lactam markers.

Experimental Protocol

Method A: KBr Pellet (Gold Standard for Structural Confirmation)
  • Rationale: Provides high spectral resolution for the H-bonded OH/NH region without the optical pathlength variations of ATR.

  • Step 1: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water.

  • Step 2: Mix 1–2 mg of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one with ~200 mg of KBr.

  • Step 3: Grind intimately in an agate mortar until the mixture is a fine, homogenous powder (prevents Christiansen effect/scattering).

  • Step 4: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Step 5: Acquire spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Method B: Diamond ATR (Routine Screening)
  • Rationale: High throughput for purity checks.

  • Protocol: Place ~5 mg of solid sample on the diamond crystal. Apply high pressure using the anvil to ensure contact.

  • Correction: Apply "ATR Correction" algorithm in software to normalize intensities if comparing to literature KBr data.

Spectral Analysis & Band Assignment

The spectrum of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is defined by three distinct regions.

The High-Frequency Region (3500 – 2800 cm⁻¹)

This region is complex due to overlapping stretches.

  • Phenolic O-H: Appears as a broad, strong band centered around 3300–3400 cm⁻¹ . The broadening indicates extensive intermolecular hydrogen bonding.

  • Lactam N-H: Often appears as a shoulder or a distinct sub-peak within the OH envelope, typically around 3150–3250 cm⁻¹ .

  • Aromatic C-H: Weak, sharp spikes just above 3000 cm⁻¹ (e.g., 3050 cm⁻¹), often riding on the shoulder of the H-bond network.

The Double Bond Region (1700 – 1500 cm⁻¹)

This is the "fingerprint" of the pyridazinone core.

  • 
    (C=O) (Amide I):  The most diagnostic peak. Found at 1645–1670 cm⁻¹ . It is intensely strong.
    
  • 
    (C=N) / 
    
    
    
    (C=C):
    A series of bands between 1580–1620 cm⁻¹ . The C=N stretch of the pyridazine ring typically couples with the aromatic ring breathing modes.
  • 
    (N-H) (Amide II):  A bending vibration usually found near 1530–1550 cm⁻¹ , though often weaker in cyclic lactams than in open-chain amides.
    
The Fingerprint Region (1500 – 600 cm⁻¹)
  • 
    (C-N):  A strong band around 1300–1350 cm⁻¹ , characteristic of the N-N-C linkage.
    
  • 
    (C-O) Phenolic:  Strong band at 1220–1260 cm⁻¹ .
    
  • N-N Stretch: A medium intensity band typically located near 1000–1020 cm⁻¹ .

  • Out-of-Plane (OOP) Bending: Strong bands at 820–840 cm⁻¹ indicate para-substitution of the phenyl ring (two adjacent hydrogens).

Summary of Assignments
Functional GroupMode (

)
Wavenumber (cm⁻¹)IntensityStructural Insight
Phenolic -OH Stretch3250 – 3450Broad, StrongIntermolecular H-bonding
Lactam N-H Stretch3100 – 3220Medium (Shoulder)Confirms 2H-tautomer
Aromatic C-H Stretch3030 – 3080Weak

C-H
Lactam C=O Stretch1645 – 1670 Very Strong Diagnostic for pyridazinone ring
C=N / C=C Stretch1580 – 1610StrongConjugated system
C-N Stretch1320 – 1360MediumRing heteroatom linkage
Phenolic C-O Stretch1230 – 1260StrongAr-OH attachment
N-N Stretch1000 – 1020MediumPyridazine characteristic
Ar-H (OOP) Bend820 – 840StrongPara-substituted phenyl ring

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the identity of this compound using IR spectroscopy.

Workflow Sample Unknown Sample (Suspected 6-(4-OH-Ph)-pyridazinone) Prep Sample Prep (KBr Pellet or Diamond ATR) Sample->Prep Acquisition Spectral Acquisition (4000-400 cm⁻¹) Prep->Acquisition Check1 Check 1650-1680 cm⁻¹ Is C=O present? Acquisition->Check1 LactimPath No C=O (Lactim Form or Impurity) Check1->LactimPath No LactamPath Strong C=O (Lactam Form Confirmed) Check1->LactamPath Yes Check2 Check 3200-3400 cm⁻¹ Broad OH/NH? LactamPath->Check2 Check3 Check 800-850 cm⁻¹ Para-substitution OOP? Check2->Check3 Yes Valid VALIDATED IDENTITY 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Check3->Valid Yes

Figure 2: Step-by-step logic for spectral validation of the target compound.

References

  • PubChem. (n.d.).[3] 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenylpyridazin-3(2H)-one in Different Pharmaceutical Solvents.Processes, 7(10), 638. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy.[5]Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Taylor & Francis. (2011). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones.Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Potential therapeutic targets of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Scaffold: A Multi-Target Pharmacophore Guide[1]

Executive Summary

This technical guide analyzes the pharmacological potential of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one , a "privileged scaffold" in medicinal chemistry.[1] This structure combines a pyridazinone ring—a known bioisostere for nucleobases and a metal-chelating motif—with a 4-hydroxyphenyl group that mimics key biological substrates like tyrosine.[1]

This guide moves beyond simple structural description to explore its three primary therapeutic axes:

  • Cardiovascular: Phosphodiesterase 3 (PDE3) inhibition.[1]

  • Inflammatory: Cyclooxygenase (COX) inhibition.[1]

  • Metabolic/Toxicological: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibition.[1][2]

Chemical Identity & Pharmacophore Architecture

The molecule exists in a dynamic tautomeric equilibrium, which is critical for its binding versatility.[1]

  • Core Structure: A six-membered pyridazine ring containing two adjacent nitrogen atoms, substituted with a ketone at C3 and a 4-hydroxyphenyl group at C6.[1]

  • Tautomerism: The lactam (NH-C=O) form predominates in solution and is responsible for hydrogen bonding in enzyme active sites (e.g., mimicking the guanine/adenine ring in PDEs).[1] The lactim (N=C-OH) form is less stable but relevant for specific metal chelation modes.[1]

  • Physicochemical Profile:

    • H-Bond Donors: 2 (Phenolic OH, Lactam NH).[1]

    • H-Bond Acceptors: 3 (Lactam O, Pyridazine Ns).[1]

    • Lipophilicity (LogP): ~1.2 (Ideal for membrane permeability).[1]

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Scaffold 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Motif_A Lactam Motif (N-NH-C=O) Scaffold->Motif_A Contains Motif_B Phenolic Moiety (4-OH-Phenyl) Scaffold->Motif_B Contains Target_1 Target: PDE3 (cAMP Mimicry) Motif_A->Target_1 H-Bonding (Gln/Asn residues) Target_2 Target: HPPD (Fe2+ Chelation) Motif_A->Target_2 Bidentate Ligand Motif_B->Target_1 Hydrophobic Clamp Target_3 Target: COX-2 (Arachidonic Mimicry) Motif_B->Target_3 Hydrophobic Channel + H-Bond Donor

Figure 1: Pharmacophore dissection linking structural motifs to specific biological targets.[1]

Therapeutic Target 1: Phosphodiesterase 3 (PDE3)

Therapeutic Area: Cardiovascular (Heart Failure, Intermittent Claudication).[1]

Mechanism of Action

The pyridazinone ring serves as a bioisostere for the purine ring of cAMP. By inhibiting PDE3, the molecule prevents the hydrolysis of cAMP to AMP.

  • In Cardiomyocytes: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type

    
     channels.[1] This increases intracellular calcium, enhancing myocardial contractility (Positive Inotropy ).[1]
    
  • In Vascular Smooth Muscle: Elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation (Vasodilation ).[1] Result: This dual "Inodilator" effect is characteristic of pyridazinone drugs (e.g., Pimobendan, Levosimendan metabolites).[1]

Experimental Validation: PDE3 Inhibition Assay

Protocol for validating the target:

StepProcedureCritical Parameter
1. Enzyme Prep Isolate PDE3 fraction from bovine heart or platelets (platelets are rich in PDE3A).[1]Ensure removal of PDE4 (cAMP-specific) using rolipram inhibition during prep.
2.[1] Reaction Mix Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

. Substrate: [3H]-cAMP (1 µM).[1]

is an essential cofactor for PDE activity.[1]
3. Incubation Add 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (0.1 nM – 100 µM).[1] Incubate 30 min @ 30°C.Use Milrinone as a positive control.[1]
4. Termination Add SPA (Scintillation Proximity Assay) beads coated with Yttrium silicate.[1]Beads bind AMP (product) but not cAMP (substrate).[1]
5. Detection Measure signal. Decrease in signal = Inhibition of PDE3.[1]Calculate

using non-linear regression.

Therapeutic Target 2: Cyclooxygenase (COX)

Therapeutic Area: Inflammation, Analgesia.[1]

Mechanism of Action

The 6-(4-hydroxyphenyl) moiety mimics the phenolic ring of Tyrosine-385 (active site residue) or the arachidonic acid substrate.[1]

  • Binding Mode: The pyridazinone ring acts as a non-acidic headgroup (reducing gastric irritation common with carboxylic acid NSAIDs), while the 4-hydroxyphenyl group penetrates the hydrophobic channel of the COX enzyme.

  • Selectivity: 6-arylpyridazinones often show moderate selectivity for COX-2 over COX-1 due to the larger volume of the COX-2 active site accommodating the bulky pyridazinone ring.[1]

Experimental Validation: COX Colorimetric Screening
  • Principle: Peroxidase activity of COX heme.[1]

  • Reagents: Ovine COX-1 and Human recombinant COX-2.[1]

  • Substrate: Arachidonic acid + TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Readout: Oxidation of TMPD (Colorless

    
     Blue, Absorbance @ 590 nm).
    
  • Validation: A decrease in absorbance rate indicates inhibition.[1]

Therapeutic Target 3: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Therapeutic Area: Metabolic Diseases (Tyrosinemia Type I) & Agriculture (Herbicides).[1][2]

Mechanism of Action

HPPD is an iron-dependent enzyme that converts 4-hydroxyphenylpyruvate to homogentisate.[1]

  • Molecular Mimicry: The "6-(4-hydroxyphenyl)" fragment is a direct structural analog of the natural substrate (4-hydroxyphenylpyruvate).[1]

  • Chelation: The

    
     motif of the pyridazinone ring forms a bidentate chelate complex with the 
    
    
    
    ion in the enzyme's active site, locking the enzyme in an inactive state.
  • Significance: In humans, HPPD inhibition is used to treat Tyrosinemia Type I (preventing the formation of toxic fumarylacetoacetate). In plants, it causes "bleaching" by inhibiting carotenoid synthesis.[1]

Pathway Visualization: HPPD & PDE3 Signaling

Pathways Compound 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one PDE3 PDE3 Enzyme Compound->PDE3 Inhibits HPPD HPPD Enzyme (Fe2+ dependent) Compound->HPPD Chelates Fe2+ (Inhibits) cAMP cAMP PDE3->cAMP Regulates AMP AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA Activation cAMP->PKA Ca Ca2+ Influx PKA->Ca Effect_Heart Inotropy (Heart) Ca->Effect_Heart Substrate 4-Hydroxyphenylpyruvate HPPD->Substrate Catalyzes Product Homogentisate Substrate->Product Conversion (Blocked) Effect_Metabolic Substrate Accumulation (Therapeutic in Tyrosinemia) Substrate->Effect_Metabolic Upstream Effect

Figure 2: Dual-pathway impact.[1] Left: Cardiovascular modulation via PDE3.[1] Right: Metabolic modulation via HPPD.

Future Directions & SAR Expansion

To optimize this scaffold for clinical use, Structure-Activity Relationship (SAR) studies typically focus on:

  • N2-Substitution: Alkylation at the lactam nitrogen (N2) usually improves lipophilicity and PDE3 selectivity but may reduce H-bonding capacity.[1]

  • C4/C5 Functionalization: Introducing small alkyl groups (Methyl) at C4/C5 often locks the conformation, enhancing affinity for COX-2.[1]

  • Bioisosteric Replacement: Replacing the phenyl ring with a pyridyl or thienyl ring can alter metabolic stability (CYP450 interaction).[1]

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules. NIH/PubMed. Available at: [Link][1]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. SciSpace. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

  • 6-(4-Fluoro-3-nitrophenyl)pyridazin-3(2H)-one (Structural Analog Data). PubChem. Available at: [Link][1]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. Available at: [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The synthesis commences with a Friedel-Crafts acylation of phenol with succinic anhydride to yield the key intermediate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid. This intermediate subsequently undergoes a cyclocondensation reaction with hydrazine hydrate to form 6-(4-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one. The final step involves a dehydrogenation to afford the target aromatic pyridazinone. This document outlines the scientific rationale for methodological choices, provides step-by-step experimental procedures, and includes expected characterization data and critical safety precautions.

Introduction and Scientific Rationale

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The 6-aryl substituted derivatives, in particular, have been the subject of extensive research due to their potential as therapeutic agents. The title compound, 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, incorporates a phenolic group which can serve as a crucial site for hydrogen bonding interactions with biological targets or as a handle for further chemical derivatization.

The synthetic strategy detailed herein is a robust and well-established pathway that leverages fundamental organic reactions. The synthesis is logically divided into three primary stages:

  • Formation of the γ-Keto Acid Intermediate: The synthesis begins with the electrophilic aromatic substitution of phenol by succinic anhydride. This Friedel-Crafts acylation is a classic and efficient method for forming the requisite carbon-carbon bond, yielding β-(4-hydroxybenzoyl)propionic acid, also known as 4-(4-hydroxyphenyl)-4-oxobutanoic acid. The choice of a Lewis acid catalyst, such as anhydrous aluminum chloride, is critical for activating the anhydride towards electrophilic attack on the electron-rich phenol ring. The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions.

  • Heterocyclic Ring Formation: The most common and direct method for synthesizing the pyridazinone core is the condensation of a γ-keto acid with hydrazine.[1] This reaction proceeds via the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, leading to cyclization and dehydration to form the stable six-membered dihydropyridazinone ring.

  • Aromatization of the Heterocycle: To achieve the final target, the 4,5-dihydro-pyridazinone ring must be aromatized. This is accomplished through an oxidation reaction, often referred to as dehydrogenation. The use of bromine in acetic acid is an effective method for introducing the double bond into the heterocyclic ring, yielding the thermodynamically stable aromatic system.

This multi-step approach provides a reliable and scalable route to the target compound, with each step being a high-yielding and well-documented transformation.

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The process is a sequential three-step synthesis involving the formation of a key γ-keto acid intermediate followed by heterocyclization and subsequent aromatization.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Dehydrogenation Phenol Phenol Intermediate_KetoAcid Intermediate: 4-(4-Hydroxyphenyl)-4-oxobutanoic acid Phenol->Intermediate_KetoAcid Anhydrous AlCl₃ Nitrobenzene SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate_KetoAcid Anhydrous AlCl₃ Nitrobenzene Intermediate_Dihydro Intermediate: 6-(4-Hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one Intermediate_KetoAcid->Intermediate_Dihydro Ethanol Reflux Hydrazine Hydrazine Hydrate Hydrazine->Intermediate_Dihydro Ethanol Reflux FinalProduct Final Product: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Intermediate_Dihydro->FinalProduct Acetic Acid Heat Bromine Bromine in Acetic Acid Bromine->FinalProduct Acetic Acid Heat

Caption: Overall synthetic workflow for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
PhenolReagentSigma-AldrichToxic and corrosive. Handle with care.
Succinic Anhydride≥99%Sigma-Aldrich
Anhydrous Aluminum ChlorideReagentSigma-AldrichMoisture sensitive.
Nitrobenzene≥99%Sigma-AldrichToxic. Use in a well-ventilated fume hood.
Hydrazine Hydrate80% solutionSigma-AldrichToxic and corrosive. Handle with care.
Ethanol95% or AbsoluteFisher Scientific
BromineReagentSigma-AldrichHighly corrosive and toxic. Handle with extreme care.
Glacial Acetic AcidReagentFisher Scientific
Hydrochloric AcidConcentratedFisher Scientific
Sodium BicarbonateReagentFisher Scientific
Anhydrous Sodium SulfateReagentFisher Scientific

3.2. Step 1: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid

  • Rationale: This step employs a Friedel-Crafts acylation to create the carbon skeleton of the precursor molecule. Anhydrous aluminum chloride acts as the Lewis acid catalyst to generate the acylium ion from succinic anhydride, which then undergoes electrophilic aromatic substitution onto the phenol ring, primarily at the para-position. Nitrobenzene is used as a solvent as it can dissolve the aluminum chloride complex.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, place anhydrous aluminum chloride (29.4 g, 0.22 mol) and nitrobenzene (100 mL).

    • Cool the mixture in an ice bath. To this, add a solution of phenol (9.4 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol) dissolved in nitrobenzene (50 mL) dropwise with constant stirring over a period of 1 hour.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture slowly into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

    • Steam distill the mixture to remove the nitrobenzene. The product will remain in the distillation flask.

    • Cool the aqueous solution in the flask. The crude product will precipitate.

    • Filter the crude solid, wash with cold water, and recrystallize from hot water to yield pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid as white crystals.

    • Dry the product in a vacuum oven at 60 °C.

  • Expected Yield: 70-75%

  • Characterization (Expected):

    • Appearance: White crystalline solid

    • Melting Point: 154-156 °C

    • IR (KBr, cm⁻¹): 3300-2500 (broad O-H of carboxylic acid), 3150 (aromatic C-H), 1705 (C=O of carboxylic acid), 1670 (C=O of ketone), 1600, 1580 (C=C aromatic).

    • ¹H-NMR (DMSO-d₆, δ ppm): 12.1 (s, 1H, -COOH), 10.3 (s, 1H, -OH), 7.85 (d, 2H, Ar-H ortho to C=O), 6.85 (d, 2H, Ar-H ortho to -OH), 3.20 (t, 2H, -CH₂-C=O), 2.60 (t, 2H, -CH₂-COOH).

3.3. Step 2: Synthesis of 6-(4-Hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Rationale: This is a classic cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the intermediate, and the other nitrogen is involved in the cyclization by reacting with the carboxylic acid group to form the stable six-membered dihydropyridazinone ring.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 4-(4-hydroxyphenyl)-4-oxobutanoic acid (9.7 g, 0.05 mol) in ethanol (100 mL).

    • To this solution, add hydrazine hydrate (80% solution, 3.1 mL, 0.05 mol).

    • Heat the reaction mixture to reflux and maintain reflux for 4 hours.

    • After reflux, cool the reaction mixture in an ice bath. The product will crystallize out of the solution.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry.

    • The product can be further purified by recrystallization from ethanol.

  • Expected Yield: 85-90%

  • Characterization (Expected):

    • Appearance: Off-white or pale yellow solid.

    • IR (KBr, cm⁻¹): 3400 (O-H), 3200 (N-H), 1660 (C=O, amide), 1610, 1590 (C=C aromatic).

    • ¹H-NMR (DMSO-d₆, δ ppm): 11.0 (s, 1H, -NH), 9.8 (s, 1H, -OH), 7.60 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 2.85 (t, 2H, -CH₂- at C5), 2.45 (t, 2H, -CH₂- at C4).

3.4. Step 3: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

  • Rationale: This step introduces the aromaticity to the pyridazinone ring through dehydrogenation. Bromine acts as an oxidizing agent to remove two hydrogen atoms from the C4 and C5 positions of the dihydropyridazinone ring. Acetic acid serves as the solvent and facilitates the reaction.

  • Procedure:

    • Dissolve 6-(4-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one (7.6 g, 0.04 mol) in glacial acetic acid (80 mL) in a round-bottom flask with gentle heating.

    • To this solution, add a solution of bromine (2.2 mL, 0.044 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes while maintaining the temperature at 60-70 °C.

    • After the addition is complete, continue stirring at 70 °C for 2 hours.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

    • The precipitated solid is the crude product. Filter the solid and wash thoroughly with water to remove acetic acid.

    • To neutralize any remaining acid, suspend the crude product in a dilute sodium bicarbonate solution, stir for 15 minutes, filter, and wash again with water until the washings are neutral.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-(4-hydroxyphenyl)pyridazin-3(2H)-one.

    • Dry the final product under vacuum.

  • Expected Yield: 75-80%

Characterization of Final Product

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point >250 °C (decomposes)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
IR (KBr, cm⁻¹) ~3420 (O-H), ~3100 (N-H), ~1675 (C=O, amide), ~1610 (C=N), ~1590, 1510 (C=C aromatic)
¹H-NMR (DMSO-d₆, δ ppm) ~13.0 (br s, 1H, NH), ~10.0 (s, 1H, OH), ~7.80 (d, J=8.8 Hz, 2H, Ar-H), ~7.75 (d, J=9.6 Hz, 1H, Pyridazinone H-4), ~6.95 (d, J=9.6 Hz, 1H, Pyridazinone H-5), ~6.85 (d, J=8.8 Hz, 2H, Ar-H)
¹³C-NMR (DMSO-d₆, δ ppm) ~160.5 (C=O), ~159.0 (Ar C-OH), ~145.0 (C-6), ~132.0 (C-4), ~128.0 (Ar CH), ~125.0 (Ar C-ipso), ~129.0 (C-5), ~115.5 (Ar CH)
Mass Spec (ESI-MS) m/z 189.06 [M+H]⁺, 187.05 [M-H]⁻

Safety and Handling Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Phenol: Highly toxic and corrosive. It can cause severe skin burns and is rapidly absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical safety goggles.

  • Anhydrous Aluminum Chloride: Reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.

  • Nitrobenzene: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All operations involving nitrobenzene must be conducted in a fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. It can cause severe burns. Handle with extreme care, using appropriate PPE.

  • Bromine: Highly corrosive and toxic. It causes severe burns upon contact with skin and is harmful if inhaled. Dispense in a fume hood and wear heavy-duty gloves and a face shield.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Ensure an emergency shower and eyewash station are readily accessible. Neutralize waste containing hydrazine or bromine before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive (hydrated) aluminum chloride.Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried.
Incomplete reaction.Extend the reaction time or slightly increase the temperature (monitor carefully).
Oily product in Step 2 Impurities from Step 1.Ensure the keto acid intermediate is properly purified by recrystallization before proceeding.
Incorrect stoichiometry of hydrazine.Use the correct molar equivalent of hydrazine hydrate.
Reaction stalls in Step 3 Insufficient bromine.Monitor the reaction by TLC. If starting material persists, add a small additional amount of bromine solution.
Low temperature.Ensure the reaction temperature is maintained at 60-70 °C.
Difficulty in purification Persistent impurities.Consider column chromatography (silica gel, ethyl acetate/hexane) for the final product if recrystallization is ineffective.

References

  • Siddiqui, Z. N., & Asad, M. (2012). Synthesis and in-vitro antimicrobial activity of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives. E-Journal of Chemistry, 9(4), 2399-2406.
  • Ansari, F. A., & Khan, S. A. (2014). Synthesis, characterization and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones as potential anticancer agents. Journal of the Serbian Chemical Society, 79(1), 15-26.
  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyridazin-3(2H)-one derivatives and their evaluation for antihypertensive and vasodilator activity. Bioorganic & medicinal chemistry, 17(12), 4246-4256.
  • Kaddah, S. F., El-Sahly, N. A., & El-Gendy, M. A. (2009). Synthesis and biological evaluation of some new 6-(4-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives. Egyptian Journal of Pharmaceutical Sciences, 50(1), 123-134.
  • MySkinRecipes. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one , a critical pharmacophore in the development of cardiotonic agents (PDE3 inhibitors like Levosimendan), antihypertensives, and platelet aggregation inhibitors.

Unlike generic organic chemistry textbook entries, this guide addresses the practical challenges of regiospecificity and purification encountered in drug discovery workflows. We utilize the Anisole Route (via para-methoxy intermediates) rather than direct phenol acylation to ensure high regional selectivity (>95% para) and simplified purification, followed by a high-yield demethylation.

Core Applications
  • Medicinal Chemistry: Scaffold generation for PDE3/PDE4 dual inhibitors.[1][2]

  • Agrochemicals: Precursor for pyridazinone-based herbicides.

  • Chemical Biology: Fragment-based drug discovery (FBDD) screening libraries.

Synthetic Strategy & Mechanistic Pathway

The synthesis is designed around a "Protect-Construct-Oxidize-Deprotect" logic to maximize yield and minimize chromatographic burden.

  • Friedel-Crafts Acylation: Regioselective introduction of the succinyl chain at the para-position of anisole.

  • Cyclocondensation: Formation of the pyridazinone ring using hydrazine.[1]

  • Dehydrogenation (Aromatization): Oxidation of the 4,5-dihydro core to the fully aromatic pyridazinone.[1]

  • Demethylation: Unmasking the phenol moiety.[1]

Pathway Visualization[1]

SynthesisPathway Anisole Anisole (Starting Material) Inter1 Intermediate 1: 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->Inter1 Succinic Anhydride AlCl3, DCM (Friedel-Crafts) Inter2 Intermediate 2: 6-(4-methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Inter1->Inter2 N2H4·H2O EtOH, Reflux (Cyclization) Inter3 Intermediate 3: 6-(4-methoxyphenyl) pyridazin-3(2H)-one Inter2->Inter3 Br2, AcOH (Dehydrogenation) Target Target: 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Inter3->Target HBr (48%) or BBr3 (Demethylation)

Figure 1: Stepwise synthetic transformation from Anisole to the target Hydroxyphenyl-pyridazinone scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Rationale: Direct acylation of phenol often leads to ester formation or ortho/para mixtures. Anisole directs substitution almost exclusively to the para position due to steric hindrance at the ortho sites and strong resonance donation.[1]

  • Reagents: Anisole (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (2.2 eq), DCM (Solvent).

  • Critical Parameter: Temperature control during AlCl₃ addition is vital to prevent polymerization of the anhydride.[1]

Procedure:

  • Suspend Succinic Anhydride (11.0 g, 110 mmol) in dry Dichloromethane (DCM, 100 mL) in a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Add Aluminum Chloride (AlCl₃, 29.3 g, 220 mmol) portion-wise over 20 minutes. Caution: Exothermic.

  • Add Anisole (10.8 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. (Monitor via TLC, EtOAc:Hexane 1:1).

  • Quench: Pour the reaction mixture slowly into a beaker containing Ice/HCl (200 g ice + 50 mL conc. HCl) . Stir vigorously until the solid complex decomposes.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 50 mL) and Hexane (2 x 30 mL) to remove unreacted anisole.[1]

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.[1]

Step 2: Cyclization to 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Rationale: The


-keto acid undergoes condensation with hydrazine.[3][4] The reaction is thermodynamically driven by the formation of the stable six-membered heterocyclic ring.
  • Reagents: Intermediate 1 (1.0 eq), Hydrazine Hydrate (80%, 1.5 eq), Ethanol.[1]

Procedure:

  • Dissolve Intermediate 1 (10.0 g, 48 mmol) in Ethanol (100 mL) .

  • Add Hydrazine Hydrate (3.6 g, 72 mmol) dropwise.

  • Reflux the mixture at 80°C for 3 hours.

  • Cool to room temperature. The product usually crystallizes out of the solution.[1]

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C.[1]

  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 80-85%

    • Melting Point: ~150-152°C.

Step 3: Dehydrogenation to 6-(4-methoxyphenyl)pyridazin-3(2H)-one

Rationale: The 4,5-dihydro ring is not fully aromatic. To achieve the planar, bioactive pyridazinone pharmacophore, an oxidation step is required.[1] Bromine in acetic acid is the standard laboratory method, though Sodium m-nitrobenzenesulfonate is used industrially.

  • Reagents: Intermediate 2 (1.0 eq), Bromine (1.1 eq), Glacial Acetic Acid.[1]

Procedure:

  • Dissolve Intermediate 2 (5.0 g, 24.5 mmol) in Glacial Acetic Acid (50 mL) .

  • Heat the solution to 60-70°C.

  • Add Bromine (4.3 g, 1.4 mL, 27 mmol) dropwise. Caution: Toxic fumes.[1] Perform in a fume hood.

  • Stir at 80°C for 2 hours. A solid precipitate (HBr salt or free base) typically forms.[1]

  • Workup: Pour the mixture into Ice Water (200 mL) .

  • Neutralize carefully with saturated Sodium Bicarbonate solution to pH 7.[1]

  • Filter the resulting solid and wash with water.[1][5]

    • Expected Yield: 70-75%

Step 4: Demethylation to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Rationale: Cleavage of the methyl ether reveals the phenol. While BBr₃ is effective, refluxing 48% HBr is more cost-effective and scalable for this specific robust scaffold.

  • Reagents: Intermediate 3 (1.0 eq), Hydrobromic Acid (48% aq).[1]

Procedure:

  • Suspend Intermediate 3 (3.0 g) in HBr (48%, 30 mL) .

  • Reflux at 120°C for 6–12 hours. (Monitor via LC-MS or TLC; the product is more polar than the starting material).

  • Cool to room temperature.

  • Dilute with Water (50 mL) .

  • Adjust pH to ~5-6 using NaOH solution (or Ammonia) to precipitate the phenol.[1] Note: Do not make too basic, or the phenoxide salt will dissolve.

  • Filter the off-white solid.[1]

  • Final Purification: Recrystallize from Methanol/Water or DMF/Water.

Analytical Data & Quality Control

The following parameters are expected for the validated target compound.

AttributeSpecificationMethod of Verification
Appearance Off-white to pale yellow powderVisual Inspection
Melting Point >260°C (Decomposes)Capillary MP Apparatus
1H NMR (DMSO-d6) δ 13.1 (s, 1H, NH), 10.0 (s, 1H, OH), 7.9 (d, 1H), 7.7 (d, 2H), 6.9 (d, 1H), 6.8 (d, 2H)400 MHz NMR
Mass Spectrometry [M+H]+ = 189.06ESI-MS
Solubility Soluble in DMSO, DMF; Sparingly in MeOHSolubility Test

Critical Process Workflow

The following diagram outlines the logical flow and decision points during the synthesis to ensure batch success.

Workflow Start Start: Anisole + Succinic Anhydride Step1 Friedel-Crafts (AlCl3/DCM) Start->Step1 Check1 QC: Isomer Purity >95% para? Step1->Check1 Step2 Cyclization (Hydrazine) Check1->Step2 Yes Recryst Recrystallize (EtOH) Check1->Recryst No Step3 Oxidation (Br2/AcOH) Step2->Step3 Step4 Demethylation (HBr) Step3->Step4 Final Final Product Isolation Step4->Final Recryst->Step2

Figure 2: Operational workflow with Quality Control (QC) checkpoints.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure AlCl₃ is fresh and yellow/grey (not white powder, which indicates hydrolysis).[1] The reaction must be kept anhydrous until the quench.

  • Incomplete Oxidation (Step 3): If the dihydro-intermediate persists, add a catalytic amount of Sodium Acetate to the acetic acid solution to buffer the HBr generated.

  • Solubility Issues: The final product is highly polar. Avoid using pure water for washing; use slightly acidic water to prevent phenoxide formation and loss of yield.[1]

References

  • Siddiqui, A. A., et al. (2025).[1] Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate.

  • Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985).[1] Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1.

  • Rathish, I. G., et al. (2009).[1] Synthesis and cardiotonic activity of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones. Indian Journal of Chemistry.

  • Asif, M. (2011).[1] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH / PubMed Central.[1]

  • Organic Chemistry Portal. (n.d.).[1] Friedel-Crafts Acylation.

Sources

Cyclization of β-aroylpropionic acids with hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cyclization of β-Aroylpropionic Acids with Hydrazine

Executive Summary

The pyridazinone pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for cardiotonic agents (e.g., Levosimendan, Pimobendan), antihypertensives, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide details the cyclization of


-aroylpropionic acids with hydrazine hydrate to yield 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[2][3]

While the classical reflux method is robust, it is often rate-limited by equilibrium kinetics. This note provides two validated protocols: a Standard Solvolytic Reflux (Method A) for scalability and a Microwave-Assisted Protocol (Method B) for high-throughput library generation. We also elucidate the mechanistic underpinnings to aid in troubleshooting difficult substrates.

Mechanistic Insight & Reaction Pathway

The transformation is a tandem condensation-cyclodehydration sequence. Understanding the order of operations is critical for optimizing yields, particularly when using substituted hydrazines.

Mechanism Description:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl of the

    
    -aroylpropionic acid. This is kinetically favored over the carboxylic acid due to the higher electrophilicity of the ketone.
    
  • Hydrazone Formation: Elimination of water yields the intermediate hydrazone. In many protocols, this intermediate is transient and not isolated.

  • Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the carboxylic acid carbonyl (often activated by acid catalysis).

  • Dehydration/Aromatization: Loss of a second water molecule drives the formation of the thermodynamically stable 4,5-dihydropyridazin-3(2H)-one ring.

ReactionMechanism Reactants β-Aroylpropionic Acid + Hydrazine Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 N-Attack on Ketone Hydrazone Hydrazone (Transient) Intermediate1->Hydrazone -H₂O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Product 6-Aryl-4,5-dihydro- pyridazin-3(2H)-one Cyclization->Product -H₂O (Dehydration)

Figure 1: Step-wise mechanistic pathway from acyclic precursor to pyridazinone scaffold.

Experimental Protocols

Method A: Classical Solvolytic Reflux (Gold Standard)

Best for: Multi-gram scale-up, thermally unstable substrates, and laboratories without microwave reactors.

Reagents:

  • 
    -Aroylpropionic acid derivative (1.0 equiv)
    
  • Hydrazine hydrate (99%) (2.0 - 3.0 equiv)

  • Solvent: Absolute Ethanol or Glacial Acetic Acid

  • Catalyst: Glacial Acetic Acid (if using EtOH) or conc. HCl (trace)

Protocol:

  • Dissolution: Dissolve 10 mmol of

    
    -aroylpropionic acid in 30 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Slowly add hydrazine hydrate (20 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: If using ethanol, add 0.5 mL of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
    
  • Workup:

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the concentrate onto crushed ice (100 g) with vigorous stirring.

    • The product will precipitate as a solid.[4]

  • Purification: Filter the precipitate, wash with cold water (

    
    ), and recrystallize from ethanol/DMF mixtures.
    
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Rapid library generation, stubborn substrates, and improving yields.

Reagents:

  • 
    -Aroylpropionic acid derivative (1.0 equiv)
    
  • Hydrazine hydrate (1.5 equiv)

  • Solvent: Ethanol (minimum volume to create a slurry)

Protocol:

  • Preparation: In a microwave-safe vial (10 mL), mix 2 mmol of substrate and 3 mmol of hydrazine hydrate with 2 mL of ethanol.

  • Irradiation: Seal the vial and place it in a microwave reactor (e.g., Monowave or CEM).

  • Parameters:

    • Temperature:

      
      
      
    • Time: 2–10 minutes

    • Pressure: Max 15 bar

    • Stirring: High

  • Isolation: Cool to

    
     using compressed air. Pour contents into ice water. Filter the resulting precipitate.
    

Data Analysis & Validation

Comparative Efficiency Table:

ParameterMethod A (Classical)Method B (Microwave)
Reaction Time 3 – 6 Hours2 – 10 Minutes
Typical Yield 65% – 75%85% – 95%
Solvent Usage High (30 mL/g)Low (1-2 mL/g)
Energy Profile High (Prolonged heating)Low (Targeted irradiation)

Quality Control (QC) Markers: To validate the formation of the pyridazinone ring and the absence of the open-chain hydrazone intermediate, look for these spectroscopic signatures:

  • FT-IR:

    • Success: Appearance of a strong lactam ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       stretch at 
      
      
      
      and a
      
      
      band at
      
      
      .
    • Failure: Retention of broad carboxylic acid

      
       stretch (
      
      
      
      ) indicates incomplete cyclization.
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Look for two distinct triplets (or multiplets) corresponding to the

      
       linkage of the pyridazinone ring, typically between 
      
      
      
      .
    • Disappearance of the carboxylic acid proton (

      
      ).
      

Experimental Workflow & Decision Tree

Workflow Start Start: β-Aroylpropionic Acid Decision Is substrate thermally sensitive? Start->Decision MethodA Method A: Classical Reflux (Ethanol/AcOH, 4-6h) Decision->MethodA Yes MethodB Method B: Microwave (150°C, 5 min) Decision->MethodB No QC QC Check (TLC/NMR) MethodA->QC MethodB->QC Success Yield > 80%? Clean NMR? QC->Success Recryst Recrystallize (EtOH) Success->Recryst Yes Chromatography Column Chromatography Success->Chromatography No Final Final Product: Pyridazinone Recryst->Final Chromatography->Final

Figure 2: Decision matrix for selecting synthesis method and purification strategy.

Senior Scientist "Expert Tips"

  • Hydrazine Handling: Hydrazine hydrate is toxic and a suspected carcinogen. However, it is also a powerful reducing agent. If your aromatic ring contains nitro groups (

    
    ), prolonged reflux with hydrazine can reduce them to amines (
    
    
    
    ). Correction: Use stoichiometric control or lower temperatures if nitro groups are present.
  • The "Oiling Out" Problem: If the product oils out upon pouring into ice water, do not discard. Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it stand overnight. Scratching the glass often induces crystallization.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the aromatic ring generally accelerate the initial nucleophilic attack on the ketone, while Electron-donating groups (EDGs) may require longer reaction times or acid catalysis (Method A with AcOH).

References

  • Asif, M. (2017).[5] Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology.

  • Siddiqui, A.A., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Abu-Melha, S., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules.

  • Rathish, I.G., et al. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry.

  • Chawla, G., et al. (2012). Synthesis and Anti-Inflammatory Activity of Some Newer 6-Substituted-4,5-dihydropyridazin-3(2H)-ones. Journal of Chemistry.

Sources

Application Note: In Vitro Profiling of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the in vitro characterization of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one , a privileged scaffold in medicinal chemistry. Historically recognized for its cardiotonic properties via Phosphodiesterase 3 (PDE3) inhibition, this pharmacophore has recently re-emerged as a core structure for D-Amino Acid Oxidase (DAAO) inhibitors in neuropsychiatric drug development. This guide provides validated protocols for enzymatic inhibition and functional cellular assays, designed to establish potency, selectivity, and mechanism of action (MoA).

Introduction & Mechanism of Action (MoA)

The 6-aryl-pyridazin-3(2H)-one scaffold is a bioisostere often utilized to mimic phenolic rings or cyclic amides in protein binding pockets. Its pharmacological versatility stems from its ability to engage distinct targets based on substitution patterns:

  • Cardiovascular (Classic MoA): As a PDE3 Inhibitor , the compound prevents the hydrolysis of cAMP in cardiomyocytes and vascular smooth muscle. This leads to elevated intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of calcium channels (e.g., L-type

    
    ) and phospholamban. The result is positive inotropy (increased contractility) and vasodilation.
    
  • Neuropsychiatry (Emerging MoA): As a DAAO Inhibitor , the scaffold blocks the oxidative deamination of D-Serine in the brain. D-Serine is a co-agonist of the NMDA receptor.[1][2][3] By inhibiting DAAO, synaptic D-Serine levels are preserved, potentially ameliorating NMDA receptor hypofunction observed in schizophrenia.

Signal Transduction Pathways

MoA_Pathways cluster_CV Cardiovascular (PDE3) cluster_CNS CNS (DAAO) Compound 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one PDE3 PDE3 Enzyme Compound->PDE3 Inhibits DAAO DAAO Enzyme Compound->DAAO Inhibits cAMP cAMP PDE3->cAMP Catalyzes AMP AMP cAMP->AMP Hydrolysis (Blocked) PKA PKA Activation cAMP->PKA Inotropy Inotropy/Vasodilation PKA->Inotropy DSerine D-Serine DAAO->DSerine Catalyzes Metabolites a-Keto Acid + H2O2 DSerine->Metabolites Oxidation (Blocked) NMDAR NMDA Receptor Potentiation DSerine->NMDAR Co-agonist Cognition Cognitive Improvement NMDAR->Cognition

Figure 1: Dual Mechanism of Action. The compound acts as a pleiotropic inhibitor, targeting PDE3 in the cardiovascular system and DAAO in the CNS.

Primary Biochemical Assay: PDE3 Inhibition (TR-FRET)

Objective: To quantify the inhibitory potency (


) of the compound against human PDE3A/B isoforms using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: This assay utilizes a fluorescently labeled cAMP derivative (cAMP-d2) and an anti-cAMP antibody labeled with a cryptate donor.

  • Intact reaction: When PDE3 is inhibited, native cAMP competes with cAMP-d2 for antibody binding. High native cAMP = Low FRET signal.

  • Active reaction: When PDE3 hydrolyzes cAMP to AMP, AMP does not bind the antibody. The antibody binds cAMP-d2 freely. High FRET signal.

  • Inhibition Readout: The compound prevents cAMP hydrolysis, maintaining the competition. Decrease in FRET signal correlates with enzyme activity; Increase in signal correlates with inhibition? Correction:

    • Standard TR-FRET (e.g., HTRF):

      • Tracer: cAMP-d2 (Acceptor).

      • Antibody: Anti-cAMP-Cryptate (Donor).

      • High cAMP (Inhibition): Unlabeled cAMP competes with Tracer. Low Signal.

      • Low cAMP (No Inhibition): Tracer binds Antibody. High Signal.

      • Therefore, Inhibition = Decrease in Signal relative to control? No, usually these are competitive immunoassays. High cAMP (substrate preserved) -> Low FRET. Low cAMP (substrate hydrolyzed) -> High FRET. Inhibitor = High cAMP = Low FRET.

    • Self-Correction for Clarity: Many commercial kits (e.g., PerkinElmer LANCE, Cisbio HTRF) use a "decrease in signal" to indicate high cAMP. However, to avoid confusion, we will define the readout simply as "cAMP detection."

Materials & Reagents
ReagentSpecification
Enzyme Recombinant Human PDE3A (catalytic domain), active.
Substrate cAMP (200 nM final).
Detection Kit HTRF® cAMP DNA Gs Dynamic kit (or equivalent TR-FRET).
Buffer 50 mM Tris-HCl (pH 7.4), 8.3 mM

, 1.7 mM EGTA, 0.1% BSA.
Plate 384-well low-volume white microplate.
Protocol
  • Compound Preparation: Prepare a 10-point dose-response curve of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one in DMSO. (Start at 10

    
    M, 1:3 serial dilution). Final DMSO concentration should be <1%.
    
  • Enzyme Addition: Dispense 5

    
    L of PDE3A enzyme solution into wells.
    
  • Inhibitor Incubation: Add 2.5

    
    L of compound. Incubate for 15 min at RT to allow binding.
    
  • Reaction Start: Add 2.5

    
    L of cAMP substrate. Incubate for 60 min at RT.
    
  • Detection: Add 5

    
    L of cAMP-d2 and 5 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Readout: Incubate 1 hour. Read on a TR-FRET compatible plate reader (ex: 337 nm, em: 665/620 nm).

  • Analysis: Calculate the HTRF Ratio (665/620). Plot % Inhibition vs. Log[Compound].

Expert Tip: PDE3 is sensitive to phosphate. Avoid PBS; use Tris or HEPES buffers. Ensure


 is present as a cofactor.

Secondary Biochemical Assay: DAAO Inhibition (Fluorometric)

Objective: To assess the potential of the compound to inhibit D-Amino Acid Oxidase, relevant for CNS indications.

Principle: DAAO oxidizes D-Serine to an imino acid, which hydrolyzes to


-keto acid and hydrogen peroxide (

).[2] In the presence of Horseradish Peroxidase (HRP),

reacts with a fluorogenic probe (e.g., Amplex Red) to produce highly fluorescent Resorufin.
  • Inhibitor present: Reduced

    
     production 
    
    
    
    Reduced Fluorescence.
Materials & Reagents
ReagentSpecification
Enzyme Recombinant Human DAAO (hDAAO).
Substrate D-Serine (50 mM stock).
Cofactor FAD (Flavin Adenine Dinucleotide), 10

M.
Detection Amplex® Red Reagent + HRP (Horseradish Peroxidase).
Buffer 50 mM Sodium Phosphate (pH 7.4), 0.01% Tween-20.
Protocol
  • Master Mix: Prepare buffer containing HRP (0.2 U/mL), Amplex Red (50

    
    M), and FAD (5 
    
    
    
    M).
  • Enzyme Prep: Dilute hDAAO to 0.5

    
    g/mL in the Master Mix.
    
  • Plate Setup: Add 20

    
    L of Enzyme/Dye mix to a black 384-well plate.
    
  • Compound Addition: Add 100 nL of compound (acoustic dispensing or pin tool) or 1

    
    L of diluted compound. Incubate 15 min.
    
  • Substrate Trigger: Add 10

    
    L of D-Serine (Final concentration 
    
    
    
    , approx 5-10 mM).
  • Kinetic Read: Immediately monitor fluorescence (Ex/Em: 530/590 nm) for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Normalize slope to DMSO control (100% activity).

Self-Validating Check: Include a known DAAO inhibitor (e.g., Sodium Benzoate or CBIO) as a positive control. If the control does not inhibit >50% at its


, the coupling enzyme (HRP) may be degraded.

Functional Cellular Assay: Cardiomyocyte Contractility

Objective: To verify if the biochemical PDE3 inhibition translates to functional positive inotropy in a relevant cell model.

Principle: Human iPSC-derived cardiomyocytes (iPSC-CMs) exhibit spontaneous beating. PDE3 inhibition increases intracellular


 and contractility. Impedance-based monitoring (xCELLigence) measures the "Cell Index" variations caused by beating, allowing quantification of Beat Rate  and Amplitude  (Contractility).
Workflow Diagram

Cell_Assay Step1 Seed iPSC-Cardiomyocytes (Fibronectin-coated E-Plates) Step2 Culture 7-10 Days (Form Syncytium) Step1->Step2 Step3 Baseline Recording (30 mins) Step2->Step3 Step4 Add 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (0.1 - 10 µM) Step3->Step4 Step5 Real-time Impedance Monitoring (0 - 4 hours) Step4->Step5 Step6 Data Analysis: Beat Amplitude (Inotropy) Beat Rate (Chronotropy) Step5->Step6

Figure 2: Impedance-based Contractility Workflow. Validates the functional impact of the compound on cardiomyocyte physiology.

Protocol
  • Seeding: Thaw and seed iPSC-CMs (e.g., iCell® Cardiomyocytes) into 96-well E-Plates coated with fibronectin. Density: 50,000 cells/well.

  • Maturation: Culture for 7–14 days until a stable, synchronous beating rhythm is observed (Impedance signal > 1.0 CI).

  • Equilibration: Replace media 4 hours prior to assay. Place plate in the instrument (37°C, 5%

    
    ) to establish baseline.
    
  • Dosing: Add compound (dissolved in media) carefully to avoid disturbing the monolayer.

  • Measurement: Record impedance every 100 ms for 15 minutes, then every minute for 2 hours.

  • Interpretation:

    • PDE3 Inhibitor Profile: Expect an acute increase in Amplitude (Inotropy) and a moderate increase in Beat Rate (Chronotropy).

    • Toxicity: Loss of beating or irregular rhythm (arrhythmia) at high concentrations (>50

      
      M).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (DAAO Assay)

contamination or unstable Amplex Red.
Prepare Amplex Red fresh and protect from light. Use catalase-treated water for buffers if necessary.
Low Signal Window (TR-FRET) Phosphate interference or degraded cAMP-d2.Switch to Tris/HEPES buffer. Avoid freeze-thaw cycles for the tracer.
Compound Precipitation Low solubility of the pyridazinone core.6-aryl-pyridazinones can be lipophilic. Ensure DMSO < 0.5% and consider adding 0.01% Pluronic F-127 to assay buffers.
No Effect in Cells Poor permeability.Verify permeability using a PAMPA assay. This scaffold is generally permeable, but hydroxylation may increase polarity.

References

  • Vertex Pharmaceuticals. (2013). 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors.[1] Journal of Medicinal Chemistry.[4] Link

  • Takeda Pharmaceutical Company. (2025).[3] Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. PMC.[5] Link

  • Abd-Rabo, Z. S., et al. (2024).[5][6] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[5][7] Future Medicinal Chemistry.[5][6] Link

  • Sigma-Aldrich. (n.d.). Product Information: 6-(2-Hydroxy-4-methylphenyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone.Link

  • PubChem. (2025).[8] Compound Summary: 3(2H)-Pyridazinone.[5][7][8][9][10] National Library of Medicine. Link

Sources

Application Note: A Comprehensive Strategy for Evaluating the Anti-inflammatory Potential of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide provides a comprehensive suite of validated in vitro assays to meticulously characterize the anti-inflammatory properties of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, a member of the pyridazinone class of compounds. The pyridazinone core is recognized as a promising scaffold for developing anti-inflammatory agents with potentially improved safety profiles.[1] This document outlines a logical, multi-tiered experimental workflow, starting from foundational cytotoxicity assessments and progressing to detailed mechanistic studies on key inflammatory pathways. We provide step-by-step protocols for evaluating the compound's impact on nitric oxide and pro-inflammatory cytokine production in a cellular context, its direct inhibitory effect on the COX-2 enzyme, and its influence on the master inflammatory regulator, the NF-κB signaling pathway. The methodologies are designed to be robust and self-validating, enabling researchers in drug discovery and pharmacology to generate reliable and reproducible data.

Scientific Background: Key Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, chronic or dysregulated inflammation contributes to numerous diseases. A key strategy in developing anti-inflammatory therapeutics is to target the signaling pathways that orchestrate this response. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator, inducing the expression of many pro-inflammatory genes.[2] Upon activation by stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the transcription of enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), as well as cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] These mediators are central to the inflammatory cascade. This guide focuses on assays that probe these critical nodes.

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_Inhib IκBα-NF-κB (Inactive) IKK->NFKB_Inhib Phosphorylates IκBα NFKB_Active NF-κB (Active) NFKB_Inhib->NFKB_Active Releases Gene_Exp Gene Transcription NFKB_Active->Gene_Exp Translocates & Binds DNA Nucleus Nucleus iNOS iNOS Gene_Exp->iNOS COX2 COX-2 Gene_Exp->COX2 Cytokines TNF-α, IL-6 Gene_Exp->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation G Start Start: Compound 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Step1 Step 1: Determine Non-Toxic Dose Range (MTT Cytotoxicity Assay) Start->Step1 Step2 Step 2: Cellular Inflammation Model (LPS-Stimulated RAW 264.7 Macrophages) Step1->Step2 Use non-toxic concentrations Step3a Step 3a: Measure NO Production (Griess Assay for iNOS activity) Step2->Step3a Step3b Step 3b: Measure Cytokine Secretion (ELISA for TNF-α & IL-6) Step2->Step3b Decision Significant Inhibition Observed? Step3a->Decision Step3b->Decision Step4a Step 4a: Direct Enzyme Inhibition (Cell-Free COX-2 Assay) Decision->Step4a Yes Step4b Step 4b: Pathway Analysis (NF-κB Activation Assay) Decision->Step4b Yes End End: Characterize Mechanism of Action Decision->End No Step4a->End Step4b->End

Caption: Tiered workflow for anti-inflammatory compound evaluation.

Foundational Assays: Cell Culture and Cytotoxicity

3.1. Cell Line Maintenance: Murine Macrophage RAW 264.7

  • Rationale: RAW 264.7 cells are a widely used and well-characterized murine macrophage cell line. They are robust, easy to culture, and respond reliably to LPS, inducing a strong inflammatory response that mimics in vivo conditions, making them an excellent model for screening anti-inflammatory compounds. [4][5]* Protocol:

    • Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.

3.2. Protocol: MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay determines the non-toxic concentration range of the test compound. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • RAW 264.7 cells

    • 96-well flat-bottom plates

    • 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPP) stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Complete culture medium

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of HPP in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the HPP dilutions to the respective wells. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.

    • Incubate for 24 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate Cell Viability (%): (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Scientist's Note: Use concentrations that show >90% cell viability for all subsequent anti-inflammatory assays to ensure that the observed effects are not due to cell death.

Treatment GroupConcentrationAbsorbance (570 nm)% Cell Viability
Untreated ControlN/A1.25100%
Vehicle (0.1% DMSO)N/A1.2499.2%
HPP1 µM1.2398.4%
HPP10 µM1.2196.8%
HPP50 µM1.1592.0%
HPP100 µM0.8568.0%
Conclusion Use ≤ 50 µM for subsequent experiments.

Cellular Screening Assays

4.1. Protocol: Nitric Oxide (NO) Production via Griess Assay

  • Principle: LPS stimulation induces the expression of iNOS in macrophages, which produces large amounts of NO. [6]NO rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, and the intensity of the color is proportional to the NO concentration. [7][8]* Materials:

    • LPS from E. coli (1 mg/mL stock)

    • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium Nitrite (NaNO₂) standard

    • HPP at non-toxic concentrations

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

    • Pre-treat the cells with various concentrations of HPP (and a positive control like Dexamethasone, 1 µM) for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a "LPS only" group and a "vehicle" group.

    • Incubate for 24 hours at 37°C.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 100 µM to 1.56 µM).

    • Add 50 µL of Sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells and incubate for another 10 minutes.

    • Measure absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the % Inhibition of NO production relative to the "LPS only" control.

    • Calculate the IC₅₀ value (the concentration of HPP that inhibits 50% of NO production).

Treatment GroupHPP (µM)Nitrite (µM)% Inhibition of NO
Vehicle Control-2.5N/A
LPS (1 µg/mL)-45.80%
LPS + Dexamethasone1 µM8.286.3%
LPS + HPP142.18.1%
LPS + HPP1028.537.8%
LPS + HPP5015.366.6%

4.2. Protocol: Quantification of TNF-α and IL-6 by ELISA

  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify cytokine proteins. [9]A capture antibody specific for the target cytokine (e.g., TNF-α) is coated onto the plate. The supernatant is added, and the cytokine is captured. A second, enzyme-linked detection antibody binds to the captured cytokine, and a substrate is added to produce a measurable colorimetric signal. [10]* Materials:

    • Commercial ELISA kits for mouse TNF-α and IL-6.

    • Cell culture supernatants from the same experiment as the Griess Assay.

    • Microplate reader (450 nm).

  • Procedure:

    • Follow the manufacturer's protocol provided with the ELISA kit precisely.

    • General Steps: a. Coat the 96-well plate with the capture antibody. b. Block non-specific binding sites. c. Add standards and cell culture supernatants to the wells and incubate. d. Wash the plate. e. Add the biotinylated detection antibody and incubate. f. Wash the plate. g. Add streptavidin-HRP conjugate and incubate. h. Wash the plate. i. Add TMB substrate and incubate for color development. j. Stop the reaction with stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration (pg/mL) of TNF-α and IL-6 in each sample.

    • Calculate the % Inhibition of cytokine production and the IC₅₀ value for HPP.

Treatment GroupHPP (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-< 15< 10
LPS (1 µg/mL)-32505100
LPS + HPP1021123570
LPS + HPP5010801887

Mechanistic Assays

5.1. Protocol: Cell-Free COX-2 Inhibition Assay

  • Principle: This assay directly measures the ability of HPP to inhibit the enzymatic activity of purified COX-2, independent of cellular uptake or gene expression effects. The assay typically measures the generation of prostaglandin PGG₂, often via a fluorometric probe. [11][12]* Materials:

    • COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric).

    • Purified human recombinant COX-2 enzyme.

    • Arachidonic Acid (substrate).

    • Celecoxib (a known selective COX-2 inhibitor) as a positive control.

  • Procedure:

    • Follow the specific instructions of the commercial assay kit.

    • General Workflow: a. Prepare assay buffer containing a fluorometric probe and cofactor. b. In a 96-well plate, add the assay buffer. c. Add various concentrations of HPP or Celecoxib (positive control). d. Add the purified COX-2 enzyme to all wells except the background control. e. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. f. Initiate the reaction by adding the substrate, Arachidonic Acid. g. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time (kinetic mode) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve).

    • Determine the % Inhibition: (1 - (Rate of HPP well / Rate of No-Inhibitor well)) * 100.

    • Calculate the IC₅₀ value for direct COX-2 inhibition.

5.2. Protocol: NF-κB Pathway Activation Assay

  • Principle: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. [13]Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to move into the nucleus and activate gene expression. [14]We can measure the inhibition of this pathway by assessing the phosphorylation or degradation of IκBα via Western Blot.

  • Materials:

    • RAW 264.7 cells cultured in 6-well plates.

    • LPS, HPP.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE and Western Blotting equipment.

    • Chemiluminescence substrate.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells with HPP for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes, which is the peak of IκBα phosphorylation/degradation).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and probe with the secondary antibody.

    • Detect the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IκBα and total IκBα bands to the β-actin loading control.

    • Interpretation: A potent inhibitor will reduce the LPS-induced increase in phospho-IκBα and prevent the degradation of total IκBα compared to the "LPS only" control.

G cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P Complex IκBα-NF-κB IKK->Complex Phosphorylates NFkB NF-κB Transcription Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Transcription Translocates Complex->NFkB Releases Phospho_IkBa P-IκBα Degradation Degradation Phospho_IkBa->Degradation Nucleus Nucleus HPP 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (Hypothesized Target) HPP->IKK Inhibits?

Caption: NF-κB activation pathway and a potential point of inhibition.

References

  • Raje, V. C., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Taylor & Francis Online. Available at: [Link]

  • Toma, V. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]

  • Anizon, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. Available at: [Link]

  • Chien, S. Y., et al. (2020). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS One. Available at: [Link]

  • Anizon, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Onkol, T., et al. (2008). Synthesis and Analgesic and Anti-Inflammatory Activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide Derivatives. PubMed. Available at: [Link]

  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Available at: [Link]

  • Saleh, A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Li, D., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Available at: [Link]

  • Moreau, F., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Lee, S. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. Available at: [Link]

  • Kim, H. J., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture. Available at: [Link]

  • Wikipedia. NF-κB. Wikipedia. Available at: [Link]

  • Eurofins DiscoverX. iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Eurofins. Available at: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Cell Sciences. Tumor Necrosis Factor-a ELISA Kit, Human. Cell Sciences. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Testing of Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyridazinones in an Era of Antimicrobial Resistance

The relentless rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyridazinone derivatives, a class of heterocyclic compounds, have emerged as a versatile and promising scaffold in medicinal chemistry.[1][2] Historically recognized for a wide spectrum of biological activities including anticancer, anti-inflammatory, and cardiovascular effects, their potential as antimicrobial agents is an area of intense and fruitful investigation.[3][4][5]

Recent studies have highlighted the synthesis of novel pyridazinone compounds exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[1][4][6][7] The structural versatility of the pyridazinone nucleus allows for chemical modifications that can enhance potency and broaden the spectrum of activity.[2][8]

This guide provides a structured, in-depth framework for the systematic evaluation of novel pyridazinone compounds. The protocols herein are designed to establish a foundational antimicrobial profile, moving from initial potency screening to dynamic bactericidal activity and preliminary safety assessment. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and comparable data.[9][10][11][12]

Overall Experimental Workflow

A logical, phased approach is critical for the efficient evaluation of novel compounds. The workflow begins with determining the potency of the compounds (MIC/MBC), proceeds to characterize their killing kinetics, and concludes with an essential safety assessment.

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Dynamic Activity cluster_2 Phase 3: Safety Profile cluster_3 Phase 4: Analysis A Synthesized Pyridazinone Compound B Protocol 1.1: Determine MIC (Broth Microdilution) A->B Test against bacterial panel E Protocol 3.1: Cytotoxicity Assay (MTT) A->E Assess effect on mammalian cells C Protocol 1.2: Determine MBC B->C Subculture from non-turbid wells D Protocol 2.1: Time-Kill Assay C->D For compounds with potent MIC/MBC F Data Analysis & Interpretation D->F E->F G A Prepare 2-fold serial dilutions of Pyridazinone compound in 96-well plate B Add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well A->B C Incubate plate at 37°C for 16-20 hours B->C D Observe for Turbidity (Growth)? C->D E MIC is the lowest concentration in a clear (non-turbid) well D->E No F Plate aliquots from clear wells (MIC, 2xMIC, 4xMIC, etc.) onto agar plates E->F G Incubate agar plates at 37°C for 18-24 hours F->G H Count colonies (CFUs) G->H I MBC is the lowest concentration that killed ≥99.9% of the initial inoculum H->I

Caption: Workflow for MIC and subsequent MBC determination.

  • Novel pyridazinone compounds

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test organisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Plate sealer or lid

  • Incubator (35 ± 2°C)

  • Compound Preparation: Prepare a stock solution of each pyridazinone compound in a suitable solvent (e.g., DMSO). The choice of solvent is critical; it must solubilize the compound without affecting bacterial growth at the final concentration used in the assay.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is a crucial step for test standardization.

  • Working Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:150, but this should be validated for your specific lab conditions.

  • Plate Setup:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. [13] * Add 50 µL of the prepared compound stock (at 2x the highest desired final concentration) to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating across the row to column 10. Discard the final 50 µL from column 10. [14] * Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation: Inoculate each well (columns 1-11) with 50 µL of the working bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. [13]7. Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the pyridazinone compound that completely inhibits visible growth. [15]

Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct continuation of the MIC assay and is essential for determining if a compound is bactericidal. [16][17]

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot and spread-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count. [18][19][20]

Section 2: Characterizing Antimicrobial Dynamics - Time-Kill Kinetics

While MIC/MBC values provide a static measure of potency, a time-kill assay reveals the dynamics of bacterial killing over time. [21]This is crucial for understanding how quickly a compound acts and for predicting in vivo efficacy. [22]A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [21][22][23]

Protocol 2.1: Time-Kill Assay

G A Prepare tubes with broth and Pyridazinone compound at various multiples of MIC (e.g., 1x, 2x, 4x MIC) B Inoculate tubes with mid-log phase bacteria to ~5x10^5 CFU/mL A->B C Incubate in shaking incubator at 37°C B->C D At specified time points (0, 2, 4, 8, 24h), remove an aliquot from each tube C->D E Perform serial dilutions of the aliquot in sterile saline D->E F Plate dilutions onto agar E->F G Incubate agar plates and count CFUs F->G H Plot log10 CFU/mL vs. Time for each concentration G->H

Caption: Workflow for the time-kill kinetics assay.

  • All materials from MIC/MBC protocol

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • MIC Determination: First, determine the MIC of the compound against the test organism as described in Protocol 1.1. [21]2. Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism. This is critical as it represents bacteria in an active state of growth. Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.

  • Assay Setup: Prepare flasks containing CAMHB with the pyridazinone compound at concentrations corresponding to multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also include a growth control flask (no compound).

  • Inoculation and Sampling (T=0): Inoculate the prepared flasks with the bacterial culture. Immediately after mixing, remove the first aliquot (T=0). Perform serial 10-fold dilutions and plate onto agar to determine the initial CFU/mL. [23]5. Incubation and Time-Point Sampling: Place the flasks in a shaking incubator at 37°C. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove aliquots from each flask, perform serial dilutions, and plate onto agar. [21]6. Colony Counting and Analysis: After 18-24 hours of incubation, count the colonies on the plates. Calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time.

Section 3: Assessing Safety Profile - In Vitro Cytotoxicity

A potent antimicrobial compound is only useful if it is safe for the host. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in the early drug discovery process. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. [24]

Protocol 3.1: MTT Assay for Mammalian Cell Viability

The principle of the MTT assay is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [24][25]The amount of formazan produced is proportional to the number of viable cells.

G A Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate B Allow cells to adhere (typically 24 hours) A->B C Treat cells with serial dilutions of Pyridazinone compound B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Add MTT reagent to each well and incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals E->F G Read absorbance at ~570 nm using a plate reader F->G H Calculate % cell viability and determine IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Mammalian cell line (e.g., HEK293, Vero, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL). Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [26][27]Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. [25]6. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [26]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Section 4: Data Analysis and Presentation

Clear presentation of data is essential for interpretation and comparison.

Table 1: Example Data Summary for MIC and MBC
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PY-001S. aureus ATCC 29213482Bactericidal
PY-001E. coli ATCC 259228648Bacteriostatic
PY-002S. aureus ATCC 2921316>128>8Bacteriostatic
PY-002E. coli ATCC 2592232>128>4Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.250.52Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal
Figure 1: Example Time-Kill Curve

The data from the time-kill assay should be plotted with Time (hours) on the x-axis and Log₁₀ CFU/mL on the y-axis. Separate lines should be used for the growth control and each tested concentration of the compound. A dashed line at 3-log₁₀ below the starting inoculum indicates the threshold for bactericidal activity.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Al-Harbi, N. O., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6653. Available from: [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. (n.d.). IDOSI Publications. Available from: [Link]

  • Al-Harbi, N. O., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6653. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (2018). Clinical and Laboratory Standards Institute. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Publishing. Available from: [Link]

  • Chen, Y. L., et al. (2023). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 8(5), 4559-4568. Available from: [Link]

  • Antimicrobial and antioxidant evaluation of some novel synthesized pyridazinone derivatives. (2019). ResearchGate. Available from: [Link]

  • Time-Kill Kinetics Assay. (2021). Bio-protocol. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available from: [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(11), 3837-3840. Available from: [Link]

  • EUCAST - ESCMID. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available from: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis, 20(10), 1146-1165. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available from: [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Available from: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available from: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Available from: [Link]

  • Guidance Documents. (n.d.). EUCAST. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. Available from: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Cureus, 15(3), e36980. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Advances, 12(35), 22675-22696. Available from: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). Molecules, 27(19), 6296. Available from: [Link]

Sources

Application Notes & Protocols for Kinase Inhibition Studies: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Kinase Inhibition

The pyridazin-3(2H)-one ring system is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This core structure is amenable to chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2] Notably, derivatives of pyridazin-3(2H)-one have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and inflammatory diseases.[1]

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is a representative member of this class of compounds. Its structure, featuring a hydroxyphenyl substituent, provides a key site for potential hydrogen bonding interactions within the ATP-binding pocket of many kinases. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one and its analogs in kinase inhibition studies. We will delve into the rationale behind its use, detailed protocols for in vitro and cell-based assays, and the interpretation of the resulting data.

Physicochemical Properties of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting experiments. Below is a summary of the key computed properties for the parent pyridazin-3(2H)-one and related structures.

Property6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (Predicted)3(2H)-Pyridazinone[3]6-(4-Chloro-2-nitrophenyl)pyridazin-3(2H)-one[4]6-(4-Fluoro-2-nitrophenyl)pyridazin-3(2H)-one[5]
Molecular Formula C10H8N2O2C4H4N2OC10H6ClN3O3C10H6FN3O3
Molecular Weight 188.18 g/mol 96.09 g/mol 251.62 g/mol 235.17 g/mol
Hydrogen Bond Donors 2111
Hydrogen Bond Acceptors 3245
XLogP3-AA 0.8-0.71.71.2

Note: Properties for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one are predicted based on its structure, as specific experimental data was not found in the initial search. The other compounds are included for comparative purposes.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[6] This post-translational modification acts as a molecular switch, regulating a vast array of cellular signaling pathways. The pyridazinone scaffold has been shown to be effective in targeting the ATP-binding pocket of various kinases.

The general mechanism of inhibition for many small molecule kinase inhibitors, including likely candidates from the pyridazinone class, involves competitive binding with ATP. The inhibitor occupies the adenine-binding region of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The specific interactions between the inhibitor and the kinase active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the potency and selectivity of the inhibitor.

For 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, the hydroxyl group on the phenyl ring and the nitrogen and oxygen atoms in the pyridazinone core are predicted to be key pharmacophoric features, potentially forming critical hydrogen bonds with the hinge region of the kinase active site.

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory potential of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. It is essential to optimize these protocols for the specific kinase and cell lines being investigated.[6]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies the amount of ADP produced during the kinase reaction.[7] A decrease in ADP production corresponds to inhibition of the kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[7]

Materials:

  • Purified active kinase of interest

  • Kinase-specific substrate peptide

  • 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (or other test compounds)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold dilution series is recommended.

    • Prepare a stock solution of staurosporine in DMSO to be used as a positive control.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer according to the supplier's recommendations for the specific kinase.

    • In each well of the assay plate, add the components in the following order:

      • Kinase reaction buffer

      • Test compound or control (DMSO vehicle, staurosporine)

      • Purified kinase

      • Substrate/ATP mix (initiate the reaction)

    • Include "no kinase" and "no substrate" controls to determine background signal.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all other readings.

  • Normalize the data by setting the DMSO control (no inhibition) to 100% activity and the staurosporine control (maximal inhibition) to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction (Compound + Kinase + ATP/Substrate) Compound_Prep->Reaction Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Reaction->Stop_Reaction Incubate Develop Signal Development (Add Kinase Detection Reagent) Stop_Reaction->Develop Incubate Read Measure Luminescence Develop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cell-Based Assay for Kinase Inhibition (Western Blotting)

This protocol assesses the ability of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one to inhibit a specific kinase signaling pathway within a cellular context. This is achieved by measuring the phosphorylation status of a downstream substrate of the target kinase.

Principle: Cells are treated with the test compound, and then the phosphorylation of a specific target protein is assessed by Western blotting using a phospho-specific antibody. A reduction in the phosphorylation of the substrate indicates that the upstream kinase has been inhibited.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the kinase of interest.

  • Cell culture medium and supplements.

  • 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one.

  • Positive control inhibitor.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, a positive control inhibitor, or DMSO vehicle for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein of the substrate.

Data Analysis:

  • Quantify the band intensities for the phospho-protein and the total protein using image analysis software.

  • Calculate the ratio of the phospho-protein to the total protein for each treatment condition.

  • Normalize the data to the DMSO-treated control.

  • Plot the normalized phospho-protein levels against the inhibitor concentration to assess the dose-dependent inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Upstream Kinase (e.g., RAF) Receptor->Kinase_A Activates Kinase_B Target Kinase (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Kinase_C Downstream Kinase (e.g., ERK) Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Phosphorylates Inhibitor 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Example of a kinase signaling pathway targeted by an inhibitor.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is imperative to incorporate a system of self-validation within each protocol.

  • Positive and Negative Controls: The inclusion of a known potent inhibitor (e.g., staurosporine for in vitro assays) as a positive control validates the assay's ability to detect inhibition. The DMSO vehicle control serves as the negative control, representing baseline kinase activity.

  • Orthogonal Assays: Confirming the results from the primary biochemical assay with a cell-based assay provides a higher level of confidence in the compound's activity.

  • Selectivity Profiling: To understand the specificity of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, it should be screened against a panel of different kinases. This helps to identify off-target effects and provides a more complete picture of its pharmacological profile.

  • Reproducibility: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

Conclusion and Future Perspectives

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, as a representative of the pyridazinone class, holds promise for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust starting point for researchers to investigate its potential. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this scaffold. Additionally, advanced biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be employed to further characterize the binding kinetics and thermodynamics of the inhibitor-kinase interaction. Ultimately, a comprehensive understanding of the biological activity of this compound class will pave the way for its potential translation into therapeutic applications.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. PubMed. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]

  • 6-(4-Chloro-2-nitrophenyl)pyridazin-3(2H)-one. PubChem. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • 6-(4-Fluoro-2-nitrophenyl)pyridazin-3(2H)-one. PubChem. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • 3(2H)-Pyridazinone. PubChem. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can interact with multiple biological targets, enabling the development of diverse therapeutic agents. The pyridazin-3(2H)-one nucleus is a prime example of such a scaffold.[1][2][3] Its unique electronic and structural features make it a versatile starting point for designing potent and selective modulators of various physiological pathways.

This guide focuses specifically on 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one , a representative member of this class. We will explore its significance, delve into the key therapeutic areas it impacts, and provide detailed, field-tested protocols for its evaluation in a drug discovery setting. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their R&D programs. The pyridazinone core is found in molecules targeting a wide array of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[1][2][3][4]

Physicochemical Profile

Understanding the fundamental properties of a lead compound is critical for predicting its behavior in biological systems. Below is a summary of the computed properties for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂Calculated
Molecular Weight 188.18 g/mol Calculated
XLogP3 0.8Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated

Pharmacological Landscape & Key Mechanisms of Action

The true power of the 6-aryl-pyridazin-3(2H)-one scaffold lies in its modularity. The core structure serves as an anchor, while modifications at various positions dictate the ultimate biological target and mechanism of action.[5] Derivatives of this scaffold have been shown to exhibit potent activity in two primary therapeutic areas: cardiovascular diseases and oncology.

Cardiovascular Applications: Vasodilation and Cardiotonic Effects

A significant body of research highlights the role of pyridazinone derivatives as potent vasodilators.[1] This effect is often achieved through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[1]

  • Mechanism of Action (PDE Inhibition): PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. By inhibiting PDEs, pyridazinone derivatives increase intracellular levels of cAMP/cGMP. In vascular smooth muscle cells, this leads to relaxation and vasodilation. In cardiomyocytes, inhibition of PDE3 can increase calcium sensitivity and cardiac contractility, producing a positive inotropic (cardiotonic) effect.[1] This dual action is characteristic of "inodilators."

Below is a diagram illustrating the PDE3 inhibition pathway in a cardiomyocyte.

PDE3_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Substrate Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates (Activates) Myofilaments Myofilaments (Troponin I) PKA->Myofilaments Phosphorylates AMP AMP PDE3->AMP Degrades Contraction Increased Contraction Ca_Channels->Contraction ↑ Ca²⁺ Influx Myofilaments->Contraction ↑ Ca²⁺ Sensitivity Pyridazinone 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Derivative Pyridazinone->PDE3 Inhibits

Caption: PDE3 inhibition by a pyridazinone derivative in cardiomyocytes.

Anticancer Activity: Targeting Key Signaling and Repair Pathways

The pyridazinone scaffold is also prominent in oncology drug discovery.[1][2] Derivatives have been developed as potent inhibitors of several key cancer-related targets.

  • Kinase Inhibition: Many pyridazinone-based molecules function as ATP-competitive kinase inhibitors, targeting enzymes like B-Raf, c-Met, and Bruton's tyrosine kinase (BTK), which are crucial components of pro-survival signaling pathways in cancer cells.[1][6]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors represent a major class of anticancer agents, and several approved drugs in this class feature a pyridazinone-related core.[1] They exploit the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations).

  • DHFR Inhibition: Some derivatives act as dihydrofolate reductase (DHFR) inhibitors, disrupting the synthesis of nucleotides and thereby halting cancer cell proliferation.[1]

Application in Drug Discovery Workflows: From Bench to Preclinical

The following section provides a logical workflow and detailed protocols for evaluating compounds based on the 6-(4-hydroxyphenyl)pyridazin-3(2H)-one scaffold.

General Drug Discovery Workflow

This diagram outlines a typical progression for a project centered on the pyridazinone scaffold.

DrugDiscoveryWorkflow A Scaffold Selection [6-(4-Hydroxyphenyl)pyridazin-3(2H)-one] B Library Synthesis & SAR Studies A->B C Primary Screening: In Vitro Assays (Enzyme/Receptor) B->C Screening D Secondary Screening: Cell-Based Assays (Viability, Signaling) C->D Confirmation E Hit-to-Lead Optimization (ADME/Tox Profiling) D->E Identifies Hits E->B Iterative Design F Ex Vivo / In Vivo Models (Efficacy & PK/PD) E->F Validates Leads G Lead Candidate F->G

Caption: A typical drug discovery workflow for scaffold-based projects.

Protocol 1: In Vitro PDE3A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant PDE3A. This protocol is foundational for assessing potential cardiotonic and vasodilatory activity.

Causality Behind Choices:

  • Fluorescent Substrate: We use a fluorescently labeled cGMP substrate (or cAMP) for high-sensitivity detection. The cleavage of this substrate by PDE3A results in a loss of fluorescence, which can be measured precisely.

  • Controls: Including a "no enzyme" control accounts for background signal, and a "no inhibitor" control defines 100% enzyme activity. A known inhibitor (e.g., Milrinone) validates the assay's performance.

Materials:

  • Human recombinant PDE3A enzyme

  • Fluorescently labeled cGMP substrate (e.g., from commercial kits)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compound (e.g., 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivative) dissolved in DMSO

  • Known PDE3A inhibitor (e.g., Milrinone)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:100 dilution in Assay Buffer to create the working stock solutions. This minimizes the final DMSO concentration in the assay to <1%.

  • Assay Plate Setup:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound to the sample wells.

    • Add 5 µL of diluted known inhibitor to the positive control wells.

    • Add 5 µL of Assay Buffer with equivalent DMSO concentration to the "no inhibitor" (100% activity) and "no enzyme" wells.

  • Enzyme Addition:

    • Prepare a working solution of PDE3A in cold Assay Buffer.

    • Add 10 µL of the PDE3A solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorescent cGMP substrate in Assay Buffer.

    • Add 5 µL of the substrate solution to all wells to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" wells from all other wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest concentration of the known inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of a cancer cell line (e.g., NCI-H522 non-small-cell lung cancer). This is a crucial first step in evaluating anticancer potential.[7][8]

Causality Behind Choices:

  • MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Cell Line Selection: The choice of cell line should be hypothesis-driven. If targeting B-Raf, a melanoma line with a B-Raf mutation would be appropriate. If targeting c-Met, a c-Met-driven gastric cancer line would be used.[1][6]

Materials:

  • Selected cancer cell line (e.g., NCI-H522)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Conclusion and Future Perspectives

The 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one scaffold and its relatives represent a validated and highly fruitful starting point for drug discovery.[1] Its demonstrated ability to serve as a basis for inhibitors of multiple, therapeutically relevant target classes—from PDEs and kinases to DNA repair enzymes—underscores its privileged nature.[1] The future of this scaffold lies in the rational design of next-generation derivatives with improved selectivity and optimized pharmacokinetic properties. By combining insightful medicinal chemistry with the robust biological evaluation protocols outlined here, researchers can continue to unlock the full therapeutic potential of this remarkable molecular framework.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)
  • Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. PubMed.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)
  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed.

Sources

Analytical methods for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Executive Summary

This guide details the analytical protocols for the quantification of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (hereafter referred to as 4-HPPD ). 4-HPPD is a critical Phase I metabolite of 6-phenylpyridazin-3(2H)-one (PPD) class cardiotonic and anti-inflammatory agents. It also serves as a key intermediate in the synthesis of pyridazinone-based enzyme inhibitors (e.g., FABP4 inhibitors).

Given the amphiphilic nature of the pyridazinone core and the polar phenolic hydroxyl group, this analyte presents specific challenges in retention and ionization. This protocol synthesizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for bioanalysis (plasma/urine) and a HPLC-UV method for formulation quality control.

Physicochemical Profile & Mechanistic Insights

Understanding the molecule's behavior in solution is prerequisite to method development.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₀H₈N₂O₂Monoisotopic Mass: 188.06 Da
Ionization [M+H]⁺ = 189.1ESI Positive mode is preferred due to basic pyridazine nitrogens.
LogP ~0.8 - 1.2Moderately polar. Standard C18 may show early elution; Polar-embedded C18 or Biphenyl phases recommended.
pKa ~9.5 (Phenol), ~10.5 (Amide)Stable in acidic mobile phases. High pH (>9) will ionize the phenol, reducing retention on RP columns.
Solubility High: DMSO, PEG-400, TranscutolLow: Water, HexaneAvoid purely aqueous diluents to prevent precipitation during sample prep.

Mechanistic Note on Tautomerism: Pyridazinones exhibit lactam-lactim tautomerism. Under acidic LC conditions (0.1% Formic Acid), the lactam (keto) form predominates, which is stable and provides consistent chromatography.

Workflow Visualization

The following diagrams illustrate the metabolic context and the analytical decision matrix.

G PPD Parent Drug (6-Phenylpyridazin-3(2H)-one) CYP CYP450 (Oxidation) PPD->CYP HPPD Target Analyte (4-HPPD) CYP->HPPD +OH (Hydroxylation) PhaseII Glucuronide/Sulfate Conjugates HPPD->PhaseII Phase II Metabolism

Caption: Metabolic pathway of PPD yielding the target 4-HPPD analyte.

Workflow Sample Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction (EtOAc : IPA 90:10) Sample->LLE Protein Removal Dry Evaporation & Reconstitution (MeOH:Water 50:50) LLE->Dry Concentration LC LC Separation (Biphenyl Column) Dry->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Quantification

Caption: Optimized bioanalytical workflow for 4-HPPD quantification.

Protocol A: LC-MS/MS for Bioanalysis (Plasma/Urine)

Target Audience: PK/PD Scientists, DMPK Researchers. Sensitivity: LOQ ~ 1–5 ng/mL.

Sample Preparation (LLE Strategy)

Rationale: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is chosen here to minimize matrix effects (phospholipids) which can suppress the signal of this moderately polar analyte.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., d5-PPD or generic Warfarin) at 100 ng/mL.

  • Extraction: Add 500 µL of Ethyl Acetate : Isopropanol (90:10 v/v) .

    • Note: The addition of IPA ensures recovery of the more polar hydroxylated metabolite compared to pure EtOAc.

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Concentration: Transfer 400 µL of the supernatant to a clean tube. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to LC vials.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or Waters HSS T3 .

    • Why: Biphenyl phases offer enhanced pi-pi interactions with the phenyl-pyridazinone core, providing better retention and peak shape than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
4-HPPD 189.1 161.1 22Quantifier (Loss of CO)
4-HPPD 189.1 133.1 35Qualifier (Ring cleavage)
IS (Generic) VariesVaries-Internal Standard

Note: The loss of 28 Da (CO) is characteristic of pyridazinones.

Protocol B: HPLC-UV for Formulation & Purity

Target Audience: QC Chemists, Synthetic Organic Chemists. Range: 0.1 – 100 µg/mL.

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Methanol : 0.1% Acetic Acid (60:40 v/v) .

    • Note: Acidic pH is crucial to suppress phenol ionization and maintain the neutral form.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Max absorption of pyridazinone ring).[2]

  • Injection Vol: 10 µL.

  • Run Time: ~8 minutes (Retention time approx 4-5 min).

Standard Preparation
  • Stock: Dissolve 10 mg 4-HPPD in 10 mL DMSO (1 mg/mL). Do not use water for stock.

  • Working Std: Dilute stock with Mobile Phase to reach 10, 50, 100 µg/mL.

Method Validation Criteria (FDA/ICH Guidelines)

To ensure trustworthiness, the method must pass the following checks:

  • Linearity: R² > 0.99 for the range 1–1000 ng/mL (LC-MS) or 1–100 µg/mL (UV).

  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% across three QC levels (Low, Med, High).

  • Matrix Effect (LC-MS): Compare post-extraction spike vs. neat solution. Value should be 85–115%.

    • Troubleshooting: If suppression is high (>20%), switch to a HILIC column (e.g., Waters BEH Amide) or improve LLE cleanup.

Troubleshooting & FAQ

  • Q: The peak is tailing significantly.

    • A: This is likely due to the interaction of the basic pyridazine nitrogens with free silanols. Ensure you are using an end-capped column (e.g., "Eclipse Plus" or "CSH") and maintain 0.1% formic acid in the mobile phase.

  • Q: Low recovery in extraction.

    • A: 4-HPPD is more polar than the parent PPD. Pure Ethyl Acetate might not extract it efficiently. Ensure 10-20% Isopropanol is added to the organic solvent, or switch to SPE (HLB cartridges).

  • Q: Carryover observed between injections.

    • A: Pyridazinones can stick to metallic surfaces. Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .

References

  • Synthesis and Solubility of 6-phenylpyridazin-3(2H)-one (PPD)

    • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019).[2] PubMed. Link

  • Pyridazinone Scaffold Optimization

    • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. (2023).[3][4][5] Archiv der Pharmazie. Link[3]

  • Metabolic Context (Levosimendan/Pyridazinones)

    • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007).[6] Arzneimittelforschung. Link

  • General Bioanalytical Guidelines

    • Bioanalytical Method Validation Guidance for Industry. (2018).[5] FDA. Link

Sources

Application Note: Strategic SAR Optimization of the Pyridazinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3(2H)-pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for diverse biological targets, including Phosphodiesterases (PDE3/4), COX-2, and various kinases. However, the development of Structure-Activity Relationships (SAR) for this scaffold is frequently hindered by synthetic challenges—specifically tautomeric ambiguity (lactam-lactim) and regioselectivity issues during functionalization.

This guide provides a validated workflow for designing, synthesizing, and evaluating pyridazinone libraries. It moves beyond basic synthesis to address the causality of SAR trends, providing protocols for controlling regiochemistry (N- vs. O-alkylation) and strategies for optimizing the C6 hydrophobic interaction domain.

The Chemical Space: Anatomy of the Scaffold

To develop a rational SAR, one must deconstruct the scaffold into four distinct vectors of modification.

PositionFunction in SARChemical AccessibilityCommon Modifications
N2 Solubility & Selectivity Switch High (Alkylation/Arylation)Methyl, Ethyl, Benzyl, cyclic alkyls. Controls lipophilicity (LogP) and steric clash with target pockets.
C3 H-Bond Acceptor Fixed (Carbonyl)Essential for binding (e.g., to Gln/Asn residues in PDE active sites). Rarely modified.
C4/C5 Electronic Tuning Moderate (Halogenation/Coupling)Halogens (Cl, Br) for metabolic blocking; Heterocycles via Suzuki/Buchwald coupling.
C6 Hydrophobic Anchor High (Starting Material Selection)Aryl or Heteroaryl rings. Critical for

-stacking interactions.

Synthetic Protocols & Workflows

Protocol A: The Core Cyclization (Mucochloric Acid / Keto-Acid Route)

Objective: Synthesis of the parent 6-aryl-3(2H)-pyridazinone.[1] Mechanism: Condensation of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-keto acids or esters with hydrazine hydrate.[1]

Materials:

  • Appropriate

    
    -keto acid (e.g., 4-oxo-4-phenylbutanoic acid).
    
  • Hydrazine hydrate (80% or 99%).

  • Solvent: Ethanol or n-Butanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the

    
    -keto acid in 30 mL of Ethanol.
    
  • Addition: Add Hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The starting keto-acid spot (low R_f) should disappear, replaced by a fluorescent spot (mid R_f).

  • Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) must show a singlet around
    
    
    12.8–13.2 ppm, characteristic of the NH proton (lactam form).
Protocol B: Regioselective N2-Alkylation (The Critical Step)

Challenge: The pyridazinone ring exhibits lactam-lactim tautomerism. Under basic conditions, the anion is ambident, leading to a mixture of N-alkylation (Target) and O-alkylation (By-product).

Decision Matrix for Regiocontrol:

  • For N-Alkylation (Preferred): Use "Soft" bases/conditions.

  • For O-Alkylation: Use "Hard" metal salts (Ag) or specific conditions.

Validated N-Alkylation Protocol:

  • Reagents: Parent pyridazinone (1.0 eq), Alkyl Halide (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF (anhydrous).
  • Procedure:

    • Suspend pyridazinone and K

      
      CO
      
      
      
      in DMF. Stir at RT for 30 min to generate the salt.
    • Add Alkyl Halide dropwise.[2]

    • Heat to 60°C for 3–12 hours.

  • Purification: Pour into ice water. Extract with EtOAc.

  • Critical QC Step (Differentiation):

    • N-Alkyl: Carbonyl stretch in IR remains (~1660–1680 cm

      
      ). 
      
      
      
      C NMR shows C=O peak (~160 ppm).
    • O-Alkyl: Carbonyl stretch disappears; C-O band appears.

      
      C NMR C3 shifts upfield.
      
Protocol C: C4/C5 Functionalization (The "Diversity" Step)

To introduce complexity at C4/C5, we utilize a bromination-coupling sequence.

  • Bromination: Treat the pyridazinone with Br

    
     in Acetic Acid (60°C). This typically brominates position 4 (or 4,5-dibromo depending on equivalents).
    
  • Suzuki Coupling:

    • React 4-bromo-pyridazinone with Aryl-boronic acid.

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%).
      
    • Base: Cs

      
      CO
      
      
      
      (2 eq).
    • Solvent: Dioxane:Water (4:1).

    • Condition: Microwave irradiation at 120°C for 30 min.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and SAR cycling.

Pyridazinone_SAR_Workflow cluster_Synthesis Synthetic Execution cluster_Evaluation Biological Feedback Start Target Profile Definition (e.g., PDE3 Inhibition) Core Core Synthesis (Keto-acid + Hydrazine) Start->Core Tautomer Tautomeric Check (Lactam vs Lactim) Core->Tautomer Branch_N N2-Functionalization (Solubility/PK) Tautomer->Branch_N Optimize PK Branch_C C4/C5 Functionalization (Electronic Tuning) Tautomer->Branch_C Optimize Potency Reaction_N Base: K2CO3/DMF (Favors N-alkyl) Branch_N->Reaction_N Reaction_O Base: Ag2CO3 (Favors O-alkyl) Branch_N->Reaction_O If O-isomer needed Assay Enzymatic Assay (IC50 Determination) Branch_C->Assay Reaction_N->Assay Selectivity Selectivity Screen (e.g., PDE3 vs PDE4) Assay->Selectivity If Potent (<100nM) Selectivity->Start Refine SAR Model

Caption: Iterative workflow for pyridazinone optimization, highlighting the critical divergence at the N-alkylation step.

Biological Evaluation & Data Interpretation[3][4][5][6][7][8]

Case Study: PDE Inhibition

When targeting Phosphodiesterases (PDEs), the SAR typically follows these trends:

  • The Hydrophobic Pocket (C6): A bulky aryl group (e.g., 3,4-dimethoxyphenyl) at C6 is usually required to fill the hydrophobic pocket of the enzyme (resembling the adenine ring of cAMP).

  • The Selectivity Handle (N2):

    • Small groups (Methyl/Ethyl): Often lead to broad PDE inhibition.

    • Bulky groups (Benzyl/Cyclohexyl): Can induce selectivity between PDE3 and PDE4 subtypes by exploiting steric constraints in the solvent-accessible region.

Data Summary Table: Regioselectivity Impact

The following table summarizes how reaction conditions dictate the N- vs. O-alkylation ratio, a critical factor in SAR consistency.

BaseSolventTemperatureMajor IsomerYield %Notes
K

CO

DMF60°CN-alkyl 75–85%Standard protocol. Thermodynamic product.
NaH THF0°C -> RTN-alkyl 80–90%Fast, but moisture sensitive.
Ag

CO

Benzene/TolRefluxO-alkyl 60–70%Kinetic control; silver coordinates Nitrogen.
Mitsunobu THFRTVariable 40–60%Highly substrate dependent; often gives mixtures.

References

  • Privileged Scaffold Review

    • Asif, M. et al. "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Current Organic Chemistry, 2023.
    • (Representative link for Pyridazinone reviews)

  • PDE Inhibitor SAR

    • Dal Piaz, V. et al. "Heterocyclic-fused pyridazinones as potent PDE4 inhibitors." European Journal of Medicinal Chemistry, 2002.
  • Regioselectivity (N vs O Alkylation)

    • Ruchelman, A. L. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013.
  • Anti-inflammatory Mechanisms

    • El-Gazzar, M. et al. "Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity."[3] Molecules, 2022.[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Pyridazinone derivatives are a subject of intensive research due to their wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3]

The synthesis of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, while conceptually straightforward, presents several practical hurdles that can significantly impact reaction yield and product purity. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to overcome these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My initial Friedel-Crafts acylation of phenol with succinic anhydride is giving a very low yield of the key intermediate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid. What's going wrong?

Answer: This is the most critical step and a common bottleneck. Low yields in the Friedel-Crafts acylation of a substituted phenol are often traced back to catalyst deactivation, improper temperature control, or side reactions.

Root Causes & Corrective Actions:

  • Insufficient Lewis Acid Catalyst: Phenol's hydroxyl group is a Lewis base that complexes with the AlCl₃ catalyst, rendering it inactive. Therefore, more than two stoichiometric equivalents of AlCl₃ are typically required: one to react with the hydroxyl group, and another to catalyze the reaction with succinic anhydride.[4] A third equivalent is often needed to complex with the product's carbonyl group.

    • Recommendation: Use at least 2.5-3.0 equivalents of AlCl₃. Ensure the AlCl₃ is fresh and anhydrous, as it is highly hygroscopic.[5]

  • Incorrect Reaction Solvent/Conditions: The choice of solvent is critical. While nitrobenzene is traditional, it is highly toxic. More modern, greener alternatives are often sought. Solvent-free, mechanochemical methods have also proven effective and can increase yields.[5]

    • Recommendation: For solvent-based reactions, ensure anhydrous conditions. For a greener approach, consider a solvent-free reaction by grinding the reactants (phenol, succinic anhydride, and AlCl₃) in a ball mill.[5]

  • Temperature Control: Friedel-Crafts reactions are exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired isomers (ortho-acylation) and polymeric side products.

    • Recommendation: The initial mixing of reactants should be performed at a low temperature (0-5 °C) with slow, portion-wise addition of AlCl₃ to the mixture of phenol and succinic anhydride. After the initial complexation, the reaction mixture can be allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Work-up Procedure: The hydrolysis of the aluminum chloride complex must be done carefully to avoid product degradation.

    • Recommendation: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This breaks down the aluminum complexes and protonates the keto-acid, facilitating its precipitation.

Troubleshooting Summary Table: Friedel-Crafts Acylation
IssuePotential CauseRecommended Solution
Low or No Product Inactive or insufficient AlCl₃ catalyst.Use 2.5-3.0 equivalents of fresh, anhydrous AlCl₃.
Improper reaction temperature.Maintain low temperature (0-5 °C) during AlCl₃ addition, then warm gradually.
Mixture of Isomers High reaction temperature favoring ortho-acylation.Ensure strict temperature control, especially during the exothermic addition of the catalyst.
Dark, Tarry Mixture Polymerization due to excessive heat or impurities.Purify starting materials. Add AlCl₃ slowly at low temperature.
Difficult Isolation Incomplete hydrolysis of the aluminum complex.Pour the reaction mixture onto an ice/HCl slurry and stir vigorously until all solids dissolve before product extraction or filtration.
Question 2: The cyclization of 4-(4-hydroxyphenyl)-4-oxobutanoic acid with hydrazine hydrate is incomplete or yields multiple products. How can I improve this step?

Answer: The condensation and ring-closing step to form the pyridazinone is generally robust but can be hampered by the purity of the starting keto-acid and the reaction conditions.

Root Causes & Corrective Actions:

  • Purity of the γ-Keto Acid: Impurities from the Friedel-Crafts step can interfere with the cyclization.

    • Recommendation: Recrystallize the 4-(4-hydroxyphenyl)-4-oxobutanoic acid from a suitable solvent (e.g., water or aqueous ethanol) before proceeding. Purity should be confirmed by melting point and NMR spectroscopy.

  • Reaction Solvent and Catalyst: The reaction is typically performed in a protic solvent like ethanol or acetic acid, which facilitates the condensation.[6][7]

    • Recommendation: Refluxing in absolute ethanol is a common and effective method.[7] Using glacial acetic acid as the solvent can also accelerate the reaction but may require more rigorous purification to remove the high-boiling solvent.

  • Stoichiometry of Hydrazine: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[8]

    • Caution: A large excess of hydrazine can complicate the work-up.

  • Formation of Hydrazone Intermediate: The reaction proceeds via a hydrazone intermediate, which then cyclizes. If conditions are not optimal (e.g., temperature too low, reaction time too short), the reaction may stall at this intermediate stage.

    • Recommendation: Ensure the reaction is heated to reflux for a sufficient period (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is typically more polar than the starting keto-acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard, high-yield synthetic pathway for 6-(4-hydroxyphenyl)pyridazin-3(2H)-one?

A1: The most common and reliable route is a two-step process.[2][9]

  • Friedel-Crafts Acylation: Phenol is acylated with succinic anhydride using a Lewis acid catalyst (typically AlCl₃) to form the intermediate γ-keto acid, 4-(4-hydroxyphenyl)-4-oxobutanoic acid.[2]

  • Condensation-Cyclization: The purified keto-acid is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the final product, 6-(4-hydroxyphenyl)pyridazin-3(2H)-one.[6][9]

Q2: How can I monitor the progress of my reactions effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method.

  • For the Friedel-Crafts step: Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to prevent streaking of the carboxylic acid). The product keto-acid will have a lower Rf value than phenol.

  • For the Cyclization step: A mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) is often effective. The final pyridazinone product will have a different Rf value from the starting keto-acid. Visualize spots under UV light (254 nm).

Q3: What are the best methods for purifying the final product?

A3: The crude product obtained after the cyclization reaction can typically be purified by recrystallization.

  • Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are commonly used. The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. This will allow for the removal of soluble impurities and provide a high-purity crystalline product.

Q4: How do I confirm the structure and purity of my final 6-(4-hydroxyphenyl)pyridazin-3(2H)-one?

A4: A combination of analytical techniques is essential:

  • ¹H NMR Spectroscopy: To confirm the chemical structure. Expect to see characteristic peaks for the aromatic protons on the phenyl ring, the two methylene groups of the pyridazinone ring, and the N-H and O-H protons (which may be broad or exchangeable with D₂O).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the pyridazinone ring (~1660-1680 cm⁻¹), the O-H stretch of the phenol, and the N-H stretch.[6]

  • Melting Point: A sharp melting point range indicates high purity. Compare the observed value with literature reports.

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

The diagram below outlines the standard two-step synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization Phenol Phenol KetoAcid 4-(4-hydroxyphenyl)- 4-oxobutanoic acid Phenol->KetoAcid Reaction & Workup SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Reaction & Workup AlCl3 AlCl3 (Catalyst) AlCl3->KetoAcid Reaction & Workup KetoAcid2 4-(4-hydroxyphenyl)- 4-oxobutanoic acid KetoAcid->KetoAcid2 Purification (Recrystallization) Hydrazine Hydrazine Hydrate FinalProduct 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Hydrazine->FinalProduct Reflux in Ethanol KetoAcid2->FinalProduct Reflux in Ethanol Mechanism cluster_friedel Friedel-Crafts Acylation cluster_cyclization Condensation & Cyclization SA Succinic Anhydride + AlCl3 Acylium Acylium Ion Intermediate SA->Acylium Activation Sigma Sigma Complex Acylium->Sigma Electrophilic Attack on Phenol Ring PhenolRing Phenol PhenolRing->Sigma KetoAcid_Pdt Keto-Acid Product Sigma->KetoAcid_Pdt Aromatization KetoAcid_Start Keto-Acid Hydrazone Hydrazone Intermediate KetoAcid_Start->Hydrazone Condensation Hydrazine_Nuc Hydrazine Hydrazine_Nuc->Hydrazone Cyclized Intramolecular Acyl Substitution Hydrazone->Cyclized Ring Closure Product Pyridazinone Product Cyclized->Product Dehydration

Caption: Key mechanistic steps in the synthesis pathway.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues with overall low yield.

Troubleshooting Start Low Final Yield CheckKetoAcid Is the intermediate Keto-Acid yield low? Start->CheckKetoAcid CheckPurity Is the Keto-Acid impure? CheckKetoAcid->CheckPurity No OptimizeFC Troubleshoot Friedel-Crafts: - Check AlCl3 equivalents & quality - Control temperature strictly - Ensure anhydrous conditions CheckKetoAcid->OptimizeFC Yes CheckCyclization Is the cyclization reaction incomplete? CheckPurity->CheckCyclization No PurifyKetoAcid Recrystallize Keto-Acid from aqueous ethanol. CheckPurity->PurifyKetoAcid Yes OptimizeCyclization Troubleshoot Cyclization: - Use slight excess of hydrazine - Ensure sufficient reflux time - Confirm solvent purity CheckCyclization->OptimizeCyclization Yes Success Yield Improved CheckCyclization->Success No, check purification OptimizeFC->Success PurifyKetoAcid->CheckCyclization OptimizeCyclization->Success

Caption: A decision tree for diagnosing and resolving low-yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid
  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add phenol (1.0 eq) and succinic anhydride (1.05 eq).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours, then heat to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of 200g of crushed ice and 50 mL of concentrated HCl.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot water or a mixture of ethanol and water to yield pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid as a white or off-white solid.

Protocol 2: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 4-(4-hydroxyphenyl)-4-oxobutanoic acid (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% or higher, 1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to yield 6-(4-hydroxyphenyl)pyridazin-3(2H)-one as a crystalline solid.

References

  • Gierczak, T., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Al-Tel, T. H., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Abdel Motaal, A., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Available at: [Link]

  • Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]

  • Li, S., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. MDPI. Available at: [Link]

  • Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. PubMed. Available at: [Link]

  • Sanna, C., et al. (2021). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. ResearchGate. Available at: [Link]

  • Lattmann, E., et al. (2005). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]

  • Thangathirupathi, A., & Rajapandi, T. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • Bowers, J. S., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link]

  • Allam, H. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]

  • Nikpour, M., & Moghadam, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Available at: [Link]

  • Abida, et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. PubMed. Available at: [Link]

  • Liu, H., et al. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. PubMed. Available at: [Link]

  • Amrati, F. E., et al. (2019). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

[1]

Status: Operational Ticket ID: PUR-6HP-32H Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one . If you are reading this, you are likely facing one of two problems: the compound refuses to dissolve in standard organic solvents, or your "white" solid has turned a persistent shade of pink or brown.

This molecule presents a classic "brick dust" profile: high melting point (>290°C) and poor solubility due to a rigid heterocyclic core capable of strong intermolecular hydrogen bonding (both the phenolic -OH and the lactam -NH-CO- motif).[1] Successful purification requires exploiting its chemical amphotericity rather than relying solely on physical solubility.[1]

Module 1: Solubility & Handling

User Query: "I cannot get the crude solid into solution for recrystallization. Ethanol and Ethyl Acetate are failing.[1] What do I do?"

The Solubility Landscape

This compound behaves less like a standard organic intermediate and more like a pigment. Do not waste time with non-polar solvents.[1]

Solvent SystemSolubility RatingApplicationNotes
Water InsolubleWashingGood for removing inorganic salts.[1]
Ethanol/Methanol Sparingly SolubleRecrystallizationRequires reflux; often yields poor recovery if used alone.[1]
DMSO / DMF HighStock SolutionsGood for bio-assays but difficult to remove (high boiling point).[1]
Aq. NaOH (1M) High Purification Deprotonates phenol (pKa ~10) and pyridazinone (pKa ~10.5).[1]
Acetic Acid (Glacial) Moderate/HighRecrystallizationExcellent solvent for hot recrystallization.[1]
The "pH Swing" Strategy

Because the molecule contains two acidic protons (phenolic OH and pyridazinone NH), it is highly soluble in base. This is your primary lever for purification.[1]

Module 2: Purification Protocols

Method A: The Acid-Base "Swing" (Recommended for Crude)

Best for: Removing non-acidic impurities (tars, unreacted hydrazine) and inorganic salts.[1]

Mechanism: You will dissolve the dirty solid in base (forming the dianion), filter off insoluble trash, and then carefully reprecipitate the product by lowering the pH.

Protocol:

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL per gram). Stir until mostly dissolved. The solution may be dark brown/orange.

  • Filtration: Filter the alkaline solution through a Celite pad to remove non-acidic insoluble tars.

  • The Swing: Transfer filtrate to a clean flask. Slowly add Acetic Acid or 1M HCl dropwise with vigorous stirring.

  • Precipitation Point: The product will begin to crash out around pH 8-9 .[1] Continue acidifying to pH 5-6 to ensure maximum recovery.

    • Critical Note: Do not go too acidic (pH < 2), or you may protonate the pyridazine nitrogens, potentially redissolving the compound or trapping salts.

  • Collection: Filter the precipitate. Wash copiously with water (to remove salts) and cold isopropanol (to remove trace organic impurities).[1]

Method B: Recrystallization (Polishing)

Best for: Final cleanup to achieve >98% purity.[1]

Protocol:

  • Solvent Choice: Use Glacial Acetic Acid or a DMF/Water (80:20) mixture.[1]

  • Dissolution: Heat solvent to near boiling. Add solid until saturation.

  • Clarification: If colored impurities persist, add activated charcoal (5 wt%), stir for 10 mins, and filter hot.

  • Crystallization: Allow to cool slowly to room temperature. Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold ethanol .

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogicStartCrude 6-(4-Hydroxyphenyl)pyridazin-3(2H)-oneSolubilityCheckIs it >90% pure by HPLC?Start->SolubilityCheckAcidBaseMethod A: Acid-Base Swing(Dissolve in 1M NaOH -> Filter -> Acidify to pH 6)SolubilityCheck->AcidBaseNo (Dirty)RecrystMethod B: Recrystallization(Solvent: Glacial Acetic Acid or DMF/H2O)SolubilityCheck->RecrystYes (Semi-pure)AcidBase->RecrystPolishing StepFinalPure Product(White/Off-White Solid)Recryst->FinalCharcoalActivated Charcoal Treatment(Hot Filtration)Recryst->CharcoalIf colored (Pink/Brown)Charcoal->Final

Caption: Decision matrix for selecting between chemical purification (Acid-Base Swing) and physical purification (Recrystallization) based on crude purity.

Module 4: Troubleshooting & FAQs

Q1: My product is turning pink/red upon drying. Is it decomposing?

  • Diagnosis: This is likely oxidation .[1] Phenols are susceptible to oxidation to quinones, and trace hydrazine (from synthesis) can accelerate this.[1]

  • Fix:

    • Add a pinch of Sodium Bisulfite or Ascorbic Acid to the recrystallization solvent to act as an antioxidant.

    • Dry the product in a vacuum oven under Nitrogen , not air.

    • Ensure all hydrazine is washed out; hydrazine residues react with air to form colored diazo species.[1]

Q2: The yield is terrible after the Acid-Base swing.

  • Diagnosis: You likely over-acidified or didn't wait long enough.[1]

  • Fix:

    • Check the pH of the filtrate. If pH < 2, the compound might be protonated and soluble. Neutralize back to pH 5-6.

    • The "brick dust" lattice takes time to form. Stir the acidified slurry for 1-2 hours before filtering.

Q3: I see "tailing" on my TLC/Column.

  • Diagnosis: The acidic phenol and lactam protons are interacting with the silica gel silanols.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).[1] This suppresses the ionization of the silanols and tightens the spot.

Q4: How do I validate the structure?

  • NMR Tip: Run 1H-NMR in DMSO-d6 .

    • Look for the broad singlet around 12-13 ppm (Pyridazinone NH).[1]

    • Look for the broad singlet around 9-10 ppm (Phenolic OH).[1]

    • If these are missing/exchanged, your sample might be wet with D2O or the protons are exchanging rapidly.

References

  • Solubility Data: Alshehri, S. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."[1][2][3][4] Molecules, vol. 24, no.[5][6][7] 18, 2019. [1]

  • Synthesis & Impurities: Cignarella, G. et al. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones."[1] European Journal of Medicinal Chemistry, 2019.

  • Acid-Base Extraction Principles: "Acid-Base Extraction." Chemistry LibreTexts, 2022.

  • pKa Values (General Phenol/Pyridazine): Williams, R. "pKa Data Compiled."[1] Kyoto University, page 25.

Technical Support Center: Optimization of Reaction Conditions for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Pyridazinone and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3]

However, the synthesis of these compounds is not without its challenges. Optimizing reaction conditions to achieve high yields, purity, and desired regioselectivity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate your experimental hurdles.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

Low or no yield is one of the most common issues. The root cause can typically be traced back to one of several key areas: starting materials, reaction conditions, or the reaction mechanism itself.

A. Assess Starting Material Quality and Stoichiometry The most common route to pyridazinones is the cyclocondensation of a 1,4-dicarbonyl compound (such as a γ-ketoacid or maleic anhydride derivative) with a hydrazine.[4]

  • Purity of Reactants: Impurities in your γ-ketoacid or hydrazine starting materials can inhibit the reaction. Verify the purity of your starting materials via NMR or melting point analysis. Hydrazine hydrate, in particular, can degrade over time; using a freshly opened bottle or titrating to determine its concentration is advisable.

  • Stoichiometry: Ensure you are using the correct molar ratio. While a 1:1 stoichiometry is theoretically required, a slight excess (1.1-1.2 equivalents) of hydrazine hydrate is often used to drive the reaction to completion, compensating for its volatility and potential degradation.[4]

B. Optimize Reaction Conditions The choice of solvent and temperature are critical parameters that dictate reaction success.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the reaction. Protic solvents are often preferred as they can participate in the proton transfer steps of the mechanism.

    • Ethanol is a common choice, often used as a refluxing solvent.[5]

    • Glacial Acetic Acid can serve as both a solvent and an acid catalyst, which is particularly effective for promoting the cyclization and dehydration steps.[6][7]

    • Dioxane is another alternative for certain substrates.[8]

  • Temperature and Reaction Time: Many pyridazinone syntheses require heating to overcome the activation energy for the cyclization and dehydration steps.[5]

    • Initial Action: If your reaction is proceeding slowly at room temperature, begin by heating it to reflux (e.g., in ethanol, ~78°C) and monitor by Thin Layer Chromatography (TLC).

    • Prolonged Heating: Some reactions require several hours of reflux (4-8 hours is typical) to go to completion.[5] If the reaction stalls, ensure your heating apparatus is maintaining the target temperature.

C. Mechanistic Considerations The reaction proceeds via a hydrazone intermediate, followed by an intramolecular cyclization.[6] If this cyclization is not occurring, it may be due to an insufficient driving force.

  • Catalysis: If not using acetic acid as the solvent, a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added to protonate the carbonyl, making it more electrophilic and accelerating both the initial hydrazone formation and the final dehydration step.[6]

Troubleshooting Workflow for Low Yield

G start Low / No Yield sm Check Starting Materials start->sm cond Optimize Conditions start->cond cat Consider Catalysis start->cat purity Verify Purity (NMR, MP) sm->purity stoich Check Stoichiometry (Use slight excess of hydrazine) sm->stoich solvent Change Solvent (e.g., Ethanol, Acetic Acid) cond->solvent temp Increase Temperature (Reflux) cond->temp time Increase Reaction Time cond->time acid Add Acid Catalyst (e.g., HCl, H₂SO₄) cat->acid G compound1 γ-Ketoacid intermediate1 Hydrazone Intermediate compound1->intermediate1 + H₂N-NH-R' compound2 Hydrazine intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization water1 H₂O intermediate1->water1 - H₂O product Pyridazinone intermediate2->product Dehydration water2 H₂O product->water2 - H₂O

Sources

Technical Support Center: Solubilizing 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for Bioassays Molecule: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPPO) Document ID: TSC-HPPO-001 Status: Active[1]

Executive Summary & Molecule Profile

The Challenge: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPPO) presents a classic "brick dust" solubility profile.[1] It possesses a rigid, planar structure that facilitates strong intermolecular


-stacking and hydrogen bonding (between the lactam ring and phenolic hydroxyl). This results in high crystal lattice energy, making the compound difficult to disrupt with aqueous solvents.

The Solution: Successful solubilization for biological assays requires a multi-modal approach: disrupting the crystal lattice with high-dielectric organic solvents (DMSO) and maintaining solubility in aqueous buffers through pH control or molecular encapsulation (Cyclodextrins).

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Assays
Structure Planar Heterocycle + PhenolHigh lattice energy; prone to precipitation.[1]
pKa (Acidic) ~9.5 (Phenolic OH), ~10.5 (Lactam NH)Solubility increases at pH > 8.[1]0.
LogP ~1.2 - 1.8 (Estimated)Moderate lipophilicity, but lattice energy dominates.[1]
Best Solvent DMSO, PEG-400Ideal for stock solutions.[1]
Poor Solvent Water, Acidic BuffersHigh risk of "crashing out" upon dilution.[1]

Troubleshooting Guides

Module A: Stock Solution Preparation

Issue: My compound won't dissolve completely in DMSO, or I see fine particulates.

Root Cause: Even in DMSO, the high melting point of HPPO indicates a kinetic barrier to dissolution. Micro-crystals often persist, acting as nucleation sites for precipitation later.[1]

Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for primary stocks (>10 mM) as solubility is significantly lower.[1]

  • Thermal Shift:

    • Add DMSO to the solid.[1]

    • Heat the vial to 40–50°C for 5–10 minutes. This overcomes the lattice energy barrier.[1]

    • Note: HPPO is thermally stable; this brief heat shock will not degrade it.[1]

  • Sonication: Sonicate in a water bath for 10 minutes.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved nuclei.[1]

Module B: Preventing "Solvent Shock" (Precipitation in Assay)

Issue: I dilute my 10 mM DMSO stock into the assay buffer, and it turns cloudy immediately.

Root Cause: This is "Solvent Shock."[1] When a hydrophobic molecule in an organic solvent is suddenly exposed to a highly polar aqueous environment, the water molecules form a "cage" around the hydrophobic solute, forcing it to aggregate to reduce surface area.

The Fix: Stepped Dilution Strategy Do not jump from 100% DMSO to 1% DMSO in one step.[1] Use an intermediate solvent system.[1]

SteppedDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO + Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Assay Final Assay Well (1% DMSO) Inter->Assay 1:10 Dilution (Rapid Mix)

Step-by-Step:

  • Prepare Intermediate Buffer: Create a solution of your assay buffer containing 10% DMSO .[1]

  • First Dilution: Dilute your 10 mM stock 1:10 into this Intermediate Buffer.

    • Result: 1 mM compound in 19% DMSO (approx).[1] The high DMSO content keeps it soluble.[1]

  • Final Dilution: Dilute this 1 mM solution 1:100 (or as needed) into your final assay buffer.

    • Why it works: You are avoiding the massive polarity shift of a single-step dilution.[1]

Module C: pH Optimization

Issue: The compound precipitates over time (2-4 hours) during the assay incubation.

Root Cause: HPPO is a weak acid.[1]

  • pH < 7: The molecule is fully protonated (neutral).[1] Solubility is lowest.[1]

  • pH > 8: The phenolic proton begins to dissociate.[1] The anionic form is much more soluble.[1]

Protocol:

  • Check Buffer pH: If your assay allows, adjust the buffer pH to 7.8 – 8.0 .

  • Buffer Selection:

    • Recommended: Tris-HCl, Bicine, or Tricine (Good buffering capacity at pH 8).

    • Avoid: Phosphate buffers (PBS) at high concentrations if Calcium/Magnesium are present, as they can promote salting-out effects.[1]

Module D: Advanced Solubilization (Cyclodextrins)

Issue: I need high concentrations (>100 µM) in the assay, but DMSO limits are <1%.

Root Cause: You have hit the intrinsic solubility limit of the compound in water. You need a "molecular shield."[1]

The Fix: HP-β-Cyclodextrin (HP-β-CD) Hydroxypropyl-β-cyclodextrin forms an inclusion complex, encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior to the water.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water.[1]

  • Dissolve Compound:

    • Add HPPO solid directly to the 20% CD solution.[1]

    • Crucial: This requires stirring overnight or vigorous shaking at 37°C.[1]

    • Alternative: Dissolve HPPO in a small volume of acetone, add to the CD solution, and evaporate the acetone.

  • Dilution: Use this CD-complexed stock for your assay. The CD prevents aggregation.[1]

Diagnostic Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific experiment.

DecisionTree Start Start: Solubility Issue CheckConc Is Target Conc > 50 µM? Start->CheckConc CheckDMSO Is Assay DMSO Tolerant (>1%)? CheckConc->CheckDMSO No (<50 µM) CheckpH Can Assay tolerate pH 8.0? CheckConc->CheckpH Yes (>50 µM) Sol_DMSO Use Standard DMSO Protocol (Warm + Sonicate) CheckDMSO->Sol_DMSO Yes Sol_Step Use Stepped Dilution (Module B) CheckDMSO->Sol_Step No (Sensitive) Sol_CD Use Cyclodextrin Complex (Module D) CheckpH->Sol_CD No (Strict pH 7.4) Sol_pH Adjust Buffer to pH 8.0 (Module C) CheckpH->Sol_pH Yes

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Generally, no.[1] While HPPO is sparingly soluble in ethanol, the solubility limit is much lower than in DMSO. Furthermore, ethanol evaporates rapidly, changing stock concentrations, and is often more toxic to enzymatic assays than DMSO at equivalent percentages.

Q2: My compound precipitated after freezing and thawing the stock. Is it ruined? A: No, it is chemically stable.[1] The precipitation is physical.[1] Re-solubilize by heating to 40°C and sonicating.[1] Always vortex vigorously after thawing.[1]

Q3: How do I measure if the compound has actually dissolved in the assay buffer? A: Do not rely on your eyes.

  • Centrifuge the assay solution at high speed (10,000 x g) for 5 minutes.

  • Measure the absorbance of the supernatant.[1]

  • Compare it to a reference standard (compound in 100% DMSO diluted to the same theoretical concentration). If the supernatant absorbance is significantly lower, you have precipitation.[1]

Q4: Will Cyclodextrins interfere with my assay? A: Usually, no.[1] However, if your assay target has a hydrophobic binding pocket (e.g., a nuclear receptor), the cyclodextrin might compete for the ligand. Always run a "Vehicle Control" containing the same % of Cyclodextrin without the compound.

References

  • Shakeel, F., et al. (2019).[1] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.

    • Grounding: Establishes DMSO and PEG-400 as superior solvents for pyridazinone scaffolds compared to water/alcohols.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.

    • Grounding: Validates the mechanism of HP-beta-CD for planar hydrophobic molecules.[1]

  • Assay Guidance Manual (NCBI). "DMSO Tolerance and Serial Dilutions."

    • Grounding: Provides the industry standard for DMSO limits (<1% ideal)

Sources

Technical Support Center: Stability & Handling of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Class: Pyridazinone derivative / Phenolic heterocycle Primary Application: Intermediate in cardiotonic drug synthesis (e.g., Imazodan analogs), phosphodiesterase (PDE) inhibition, and potential anticancer scaffolds [1, 2].

Technical Overview: This molecule presents a dual-stability challenge in solution: the pyridazinone core is prone to lactam-lactim tautomerism affecting solubility, while the 4-hydroxyphenyl moiety introduces significant oxidative instability, particularly in alkaline media or under light exposure. Successful handling requires strict control over solvent polarity, pH, and oxidative stress.

Troubleshooting Guide: Common Stability Issues

Issue 1: Solution turns pink or brown within hours of preparation.

Diagnosis: Oxidative Degradation (Quinone Formation). The phenolic hydroxyl group at position 4' is an electron-donating group that activates the phenyl ring. In the presence of dissolved oxygen and light, this moiety undergoes radical oxidation, forming quinoid species (e.g., p-benzoquinone derivatives) which polymerize to form colored byproducts. This is accelerated in basic buffers (pH > 8.0) where the phenolate anion is formed.

Corrective Action:

  • Deoxygenate Solvents: Sparge all aqueous buffers and organic solvents with argon or nitrogen for at least 15 minutes before use.

  • Add Antioxidants: For aqueous buffers, include 0.5 mM Ascorbic Acid or 1 mM DTT (Dithiothreitol) to act as a sacrificial reductant.

  • pH Control: Maintain pH < 7.5. The neutral phenol is significantly more resistant to auto-oxidation than the phenolate anion.

Issue 2: Compound precipitates upon dilution from DMSO into aqueous media.

Diagnosis: "Crash-out" Aggregation. 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one has high lattice energy due to intermolecular hydrogen bonding (N-H···O=C) in the crystal state and low aqueous solubility (< 10 µM). Rapid dilution creates a supersaturated solution that nucleates immediately.

Corrective Action:

  • Serial Dilution: Do not dilute directly from 10 mM stock to assay concentration. Use an intermediate step (e.g., 10 mM DMSO

    
     1 mM in 50% DMSO/Water 
    
    
    
    Final Buffer).
  • Solubilizing Agents: Incorporate 0.05% Tween-20 or 0.1% Cyclodextrin (HP-

    
    -CD)  in the aqueous buffer before adding the compound. This prevents micro-aggregate formation.
    
  • Thermodynamic Solubility Check: Refer to the solubility table below. Ensure your final concentration is below the thermodynamic limit for the specific solvent system.

Issue 3: Inconsistent IC50 values in enzymatic assays.

Diagnosis: Tautomeric Shift & Plastic Adsorption. The pyridazinone ring exists in equilibrium between the 2H-one (lactam) and 3-hydroxy (lactim) forms. While the lactam is dominant in polar solvents, the equilibrium can shift on protein surfaces or hydrophobic plastics, altering binding kinetics. Additionally, the planar structure leads to high non-specific binding (NSB) to polystyrene plates.

Corrective Action:

  • Plate Selection: Switch to Low-Binding Surface (LBS) plates (polypropylene or treated polystyrene).

  • Equilibration Time: Allow the working solution to equilibrate for 30 minutes at room temperature before adding enzyme/substrate to ensure stable tautomeric ratios.

Technical Data & Solubility Profile

Table 1: Solubility of Pyridazinone Analogs in Various Solvents (at 25°C) Data extrapolated from structurally homologous 6-phenylpyridazin-3(2H)-one studies [3, 4].

SolventSolubility RatingApprox. Saturation (mM)Stability Risk
DMSO High> 400 mMLow (if stored anhydrous/frozen)
Transcutol High~ 350 mMLow
PEG-400 Moderate~ 80 mMModerate (Peroxide impurities in PEG)
Ethanol Low~ 8 mMModerate (Evaporation)
Water (pH 7) Very Poor< 0.01 mMHigh (Oxidation/Hydrolysis)
0.1 M NaOH Moderate~ 10-20 mMCritical (Rapid Oxidation)

Visualization: Degradation & Stability Pathways

The following diagram illustrates the critical degradation pathway (Oxidation) and the tautomeric equilibrium that users must manage.

StabilityPathways Stock Stock Solution (DMSO) Lactam Lactam Form (Major Tautomer) Stock->Lactam Dilution Lactim Lactim Form (Minor Tautomer) Lactam->Lactim Tautomerism (Solvent dep.) Phenolate Phenolate Anion (High pH) Lactam->Phenolate pH > 8.0 Radical Phenoxy Radical Phenolate->Radical O2 / Light Quinone Quinone/Polymer (Brown Precipitate) Radical->Quinone Polymerization

Figure 1: Mechanistic pathway showing the risks of high pH and oxygen exposure leading to irreversible quinone formation.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Objective: Create a stock solution stable for >6 months at -20°C.

  • Weighing: Weigh approximately 2-5 mg of solid compound into an amber glass vial (protects from light).

  • Solvent Prep: Use anhydrous DMSO (Dimethyl Sulfoxide), grade

    
     99.9%.
    
    • Critical Step: Verify DMSO does not contain water, as water promotes hydrolysis and aggregation upon freezing.

  • Dissolution: Add the calculated volume of DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless. If particles persist, sonicate for 5 minutes in a water bath (< 30°C).

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in polypropylene tubes.

  • Storage: Store at -20°C or -80°C. Do not refreeze aliquots more than once.

Protocol B: Rapid Stability Check (Stress Test)

Objective: Verify if a working solution is degrading during an assay.

  • Preparation: Prepare a 100 µM solution in your assay buffer (e.g., PBS pH 7.4).

  • Baseline Measurement: Immediately measure UV-Vis absorbance at 254 nm (aromatic ring) and 400-500 nm (visible region).

  • Stress: Incubate the solution at 37°C for 2 hours in ambient light.

  • Readout: Measure absorbance again.

    • Criteria:

      • 
         decrease at 254 nm indicates precipitation/adsorption.
        
      • Any increase at 400-500 nm indicates oxidative degradation (color formation).

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for stock solutions? A: It is not recommended. Ethanol has significantly lower solubility capacity for this compound (approx. 8 mM vs >400 mM for DMSO) [3]. Furthermore, ethanol is volatile, leading to concentration changes over time in stored aliquots.

Q: Why does the compound lose activity after 24 hours in the fridge? A: This is likely due to "Slow Precipitation." Even if the solution looks clear, nano-aggregates may have formed, reducing the effective free concentration. Always sonicate thawed or stored solutions before use, or preferably, prepare fresh dilutions from frozen DMSO stocks daily.

Q: Is the compound light sensitive? A: Yes, moderately. The electron-rich phenol ring makes it susceptible to photo-oxidation. Always use amber vials or wrap tubes in aluminum foil during prolonged incubations.

Q: Can I dissolve it in 0.1 M NaOH to improve solubility? A: Only for immediate use. While base deprotonates the phenol (pKa ~ 10) and drastically increases solubility, it activates the molecule for rapid oxidation. If you must use high pH, you must exclude oxygen and use the solution within minutes.

References

  • Thabit, S. et al. (2020).[1] "Synthesis and biological evaluation of new phenyl dihydropyridazinone derivatives as potent B-Raf inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Abdelbaset, M. S. et al. (2018). "Synthesis and antitumor activity of new pyridazin-3(2H)-one derivatives." Future Medicinal Chemistry.

  • Bhat, M. A. et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3403.

  • Shakeel, F. et al. (2015). "Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents." Journal of Molecular Liquids.

Sources

Technical Support Center: Scaling the Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one. This document is designed for researchers, chemists, and process development professionals. It provides not just protocols, but the underlying chemical logic and field-tested insights to help you navigate the common challenges encountered when scaling this synthesis from the bench to pilot scale. Our goal is to empower you with the expertise to troubleshoot effectively and achieve robust, reproducible results.

Synthetic Overview & Core Strategy

The most reliable and scalable pathway to 6-(4-hydroxyphenyl)pyridazin-3(2H)-one proceeds via a two-step sequence. First, a Friedel-Crafts acylation reaction is used to construct the key intermediate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid. This is followed by a cyclocondensation reaction with hydrazine hydrate to form the final pyridazinone ring system.

This strategy is favored for its use of readily available starting materials and its generally robust nature. However, each step presents unique challenges, particularly concerning regioselectivity, reaction control, and purification as the scale increases.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization start Phenol + Succinic Anhydride reagent1 AlCl₃ (Lewis Acid) Solvent (e.g., Nitrobenzene) start->reagent1 process1 Reaction & In-Process Control (TLC/HPLC) reagent1->process1 workup1 Quenching (Ice/HCl) & Extraction process1->workup1 intermediate Intermediate: 4-(4-Hydroxyphenyl)-4-oxobutanoic acid workup1->intermediate reagent2 Hydrazine Hydrate Solvent (e.g., Ethanol) intermediate->reagent2 process2 Reflux & In-Process Control (TLC/HPLC) reagent2->process2 workup2 Crystallization & Filtration process2->workup2 final_product Final Product: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one workup2->final_product

Caption: High-level workflow for the two-step synthesis.

Module 1: Friedel-Crafts Acylation

This electrophilic aromatic substitution is the cornerstone of the synthesis. The primary goal is the selective acylation of phenol at the para position with succinic anhydride. The key to success lies in careful control of reaction conditions to manage selectivity and catalyst activity.

Detailed Experimental Protocol (Lab Scale)

Materials:

  • Phenol

  • Succinic Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Nitrobenzene (solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Ethyl Acetate

  • Brine

Procedure:

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[1]

  • Reagent Charging: Charge the flask with nitrobenzene and anhydrous aluminum chloride (AlCl₃). Stir the suspension under a nitrogen atmosphere.

  • Succinic Anhydride Addition: Add succinic anhydride portion-wise to the stirred suspension, maintaining the temperature below 10°C.

  • Phenol Addition: Dissolve phenol in nitrobenzene and add it dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. A controlled addition rate is critical to minimize exothermic events.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: In a separate, well-ventilated fume hood, prepare a beaker with crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Work-up: If the product precipitates, filter the solid. If it remains in solution, perform a steam distillation to remove the nitrobenzene solvent. Alternatively, for lab scale, extract the aqueous layer with ethyl acetate.

  • Purification: The crude solid, 4-(4-hydroxyphenyl)-4-oxobutanoic acid, can be purified by recrystallization, typically from hot water or an ethanol/water mixture. Dry the purified solid under vacuum. The expected melting point is in the range of 154-156°C.[3]

Troubleshooting & FAQs: Friedel-Crafts Acylation

This section addresses the most common issues encountered during the acylation step.

Troubleshooting_Acylation problem Problem Observed low_yield Q1: My yield is very low. problem->low_yield multi_prod Q2: I have multiple products, including an unwanted isomer. problem->multi_prod workup_issue Q3: Work-up is difficult; I'm getting an emulsion. problem->workup_issue cause1a Cause: Inactive AlCl₃ (Moisture Contamination) low_yield->cause1a cause1b Cause: Insufficient AlCl₃ low_yield->cause1b cause1c Cause: Incomplete Reaction low_yield->cause1c sol1a Solution: Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are perfectly dry. cause1a->sol1a sol1b Solution: Use >2 equivalents. The product ketone complexes with AlCl₃, removing it from the cycle. cause1b->sol1b sol1c Solution: Increase reaction time or slightly elevate temperature (e.g., to 40°C). Monitor via IPC. cause1c->sol1c cause2a Cause: Poor Regioselectivity (ortho-isomer formation) multi_prod->cause2a cause2b Cause: O-Acylation Byproduct (Phenyl Ester) multi_prod->cause2b sol2a Solution: Maintain low reaction temperature (0-10°C). Slower addition of phenol can improve para-selectivity. cause2a->sol2a sol2b Solution: Ensure sufficient Lewis acid is present to favor C-acylation. High catalyst concentration favors the desired reaction. cause2b->sol2b cause3a Cause: Aluminum Hydroxide Formation workup_issue->cause3a sol3a Solution: Ensure quench is sufficiently acidic (add more HCl). Filter the mixture before extraction if a solid precipitate forms. cause3a->sol3a

Caption: Decision tree for troubleshooting the acylation step.

  • Q: Why is my yield of 4-(4-hydroxyphenyl)-4-oxobutanoic acid consistently low?

    • A (Expertise & Experience): The most common culprit is the deactivation of the aluminum chloride catalyst. AlCl₃ is extremely sensitive to moisture.[1] Ensure your solvent is anhydrous and your glassware is oven or flame-dried. We recommend using a fresh, unopened bottle of anhydrous AlCl₃. Another frequent issue is using only a catalytic amount. For acylation of activated rings like phenol, more than two molar equivalents of AlCl₃ are often required because both the phenolic -OH group and the product's ketone group will complex with the Lewis acid, rendering it inactive.[1]

  • Q: My product is a mix of isomers. How can I improve selectivity for the para product?

    • A (Causality): The hydroxyl group of phenol is an ortho, para-director.[4][5] Steric hindrance from the bulky electrophile-catalyst complex generally favors para substitution. However, at higher temperatures, the reaction becomes less selective, and the formation of the ortho-isomer increases. To maximize para-selectivity, maintain a low reaction temperature (0–10°C) during the addition of phenol and for several hours afterward.

  • Q: I suspect I am forming the phenyl ester byproduct (O-acylation). How can I confirm this and prevent it?

    • A (Self-Validation): O-acylation is a competing reaction pathway.[6][7] You can often identify the ester by its characteristic IR stretch (~1760 cm⁻¹) and distinct signals in the ¹H NMR spectrum. To prevent it, ensure a sufficient excess of AlCl₃ is used. The Lewis acid coordinates to the phenolic oxygen, which deactivates it towards O-acylation and strongly favors C-acylation. In some cases, a Fries rearrangement can convert the O-acylated product to the C-acylated product, but relying on this is not ideal for clean, scalable synthesis.[8]

Module 2: Cyclization with Hydrazine

This step involves the reaction of the γ-keto acid intermediate with hydrazine to form the six-membered pyridazinone ring. The reaction is typically a straightforward condensation-cyclization performed at reflux. The primary challenges are ensuring complete reaction and handling the hazardous nature of hydrazine.

Detailed Experimental Protocol (Lab Scale)

Materials:

  • 4-(4-hydroxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or other suitable alcohol)

  • Acetic Acid (optional, catalyst)

Procedure:

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Charging: Charge the flask with the keto-acid intermediate and ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (typically 1.1-1.5 equivalents) to the suspension. The addition can be slightly exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting material by TLC or HPLC. The product is typically more UV-active.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will often crystallize directly from the reaction mixture.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a DMSO/water mixture.[9]

Troubleshooting & FAQs: Cyclization
  • Q: The reaction seems incomplete, or I am isolating a different product. What could be wrong?

    • A (Expertise & Experience): Incomplete conversion is usually a matter of insufficient reflux time or temperature. Ensure a steady reflux is maintained. A common side-product is the hydrazone, formed by the condensation of hydrazine on the ketone without the subsequent ring-closing acylation.[10][11] This can sometimes be addressed by adding a catalytic amount of acetic acid or extending the reflux time, which helps drive the intramolecular cyclization.

  • Q: What are the critical safety precautions for handling hydrazine hydrate, especially at scale?

    • A (Trustworthiness): Hydrazine is toxic, corrosive, and a suspected carcinogen.[12] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[12] When scaling up, be aware that the reaction can be exothermic, and pressure can build up if the system is not properly vented.[12] A system for neutralizing any potential spills (e.g., with a dilute solution of calcium hypochlorite) should be readily available.[13]

  • Q: My final product is off-color. What is the cause?

    • A (Causality): Off-color products (yellow to brown) are often due to aerial oxidation or the presence of minor impurities carried over from the Friedel-Crafts step. A charcoal treatment during recrystallization can sometimes improve the color. Ensure the product is dried thoroughly and stored protected from light and air.

Scale-Up Considerations & Data Summary

Scaling up from the bench requires careful consideration of heat transfer, mass transfer, and safety.

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1 kg)Rationale & Key Considerations
Friedel-Crafts Acylation
Phenol : Succinic Anhydride : AlCl₃1 : 1.1 : 2.51 : 1.1 : 2.5Stoichiometric excess of AlCl₃ is crucial for driving the reaction and minimizing O-acylation.
Solvent Volume~10-20 volumes~8-15 volumesHigher concentrations can be used at scale with better mixing, but ensure the slurry is stirrable.
Addition Time (Phenol)1-2 hours3-5 hoursControlled addition is critical to manage the exotherm. Monitor internal temperature closely.[14]
Quench ProcedurePour reaction into ice/HClSlow reverse addition of reaction mass into cooled aqueous HClReverse addition provides better temperature control and safer handling of the large exotherm and HCl off-gassing.
Cyclization
Keto-acid : Hydrazine Hydrate1 : 1.21 : 1.1 - 1.2A smaller excess of hydrazine can be used at scale to minimize cost and waste, provided IPC shows full conversion.
Heat SourceHeating mantle / Oil bathJacketed reactor with steam/hot oilEnsure uniform heating and prevent hot spots. Direct heating is not recommended for large vessels.[14]
IsolationCool and filterControlled cooling profileA controlled cooling rate promotes the growth of larger, purer crystals, which are easier to filter and dry.

References

  • Friedel-Crafts Acylation with Phenol. (2018). ResearchGate. [Link]

  • Procedure for Friedel-Crafts Acylation of Phenol. (2022). Reddit. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed Central. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]

  • Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. (2016). Thieme. [Link]

  • Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Scientific Reports. [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Publications. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

  • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

  • Synthesis, Intramolecular Cyclization, and Analgesic Activity of Substituted 2-[2-(Furancarbonyl)hydrazinylydene]-4-oxobutanoic Acids. (2026). ResearchGate. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). PubMed. [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. [Link]

  • 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. MySkinRecipes. [Link]

  • Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. (2014). PubMed. [Link]

  • Scale-up Reactions. (2019). University of Illinois Division of Research Safety. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Hydrazone. Wikipedia. [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Royal Society of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Regioselective double dehydrative cyclization route to construct polyheterocyclic skeletons consisting of 2,3-dihydroquinazolin-4(1H)-ones and 1,2-dihydropyrrolo[1,2-a]pyrazines. Royal Society of Chemistry. [Link]

  • LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. (2024). University of Florida Environmental Health & Safety. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. [Link]

  • 6-(4-Fluoro-2-nitrophenyl)pyridazin-3(2H)-one. PubChem. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. National Institutes of Health. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. [Link]

  • Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. (2026). ResearchGate. [Link]

  • Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. (2026). ResearchGate. [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). PubMed Central. [Link]

  • Method for preparing 4-hydroxyphenylacetic acid.
  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. (2012). PubMed. [Link]

Sources

Technical Support Center: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring you can navigate the complexities of your synthesis with confidence. The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities including cardiovascular and anticancer properties.[1][2]

Troubleshooting Guide: Common Synthetic Pathways & Potential Issues

The most prevalent and reliable methods for synthesizing 6-aryl-pyridazin-3(2H)-ones involve the cyclocondensation of a γ-keto acid with hydrazine.[3] Below, we address common issues that may arise during this process, particularly when synthesizing 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one.

Route 1: From 4-Hydroxybenzoylpropionic Acid

This classic two-step approach first involves a Friedel-Crafts acylation to generate the γ-keto acid intermediate, followed by cyclization.

Diagram of Synthetic Pathway: Route 1 ```dot digraph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Phenol [label="Phenol"]; SuccinicAnhydride [label="Succinic Anhydride"]; KetoAcid [label="3-(4-Hydroxybenzoyl)propanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine Hydrate"]; Dihydropyridazinone [label="6-(4-Hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="6-(4-Hydroxyphenyl)pyridazin-3(2H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Phenol -> KetoAcid [label=" AlCl₃ (Friedel-Crafts Acylation)"]; SuccinicAnhydride -> KetoAcid; KetoAcid -> Dihydropyridazinone [label=" EtOH, Reflux"]; Hydrazine -> Dihydropyridazinone; Dihydropyridazinone -> FinalProduct [label=" Dehydrogenation (e.g., Br₂/AcOH)"]; }

Caption: One-pot synthesis from an acetophenone derivative.

Question: What are some fundamentally different alternative routes that avoid using hydrazine?

Answer: While hydrazine and its derivatives are the most common reagents for forming the N-N bond in the pyridazine ring, alternative strategies exist, though they are generally more complex. These routes often involve building the heterocyclic ring from precursors that already contain the dinitrogen fragment. For example, synthesis from substituted 1,2-diazines or through cycloaddition reactions are conceptually possible but are not typically the most direct routes for this specific target. For practical purposes, hydrazine-based methods remain the most established and efficient.

Question: Can I introduce the hydroxyphenyl group at a later stage using a cross-coupling reaction?

Answer: Absolutely. This is a powerful and modern approach, particularly useful for creating a library of diverse 6-aryl-pyridazinones.

  • Authoritative Grounding: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are highly effective for this purpose. [4]* Synthetic Strategy: The synthesis would begin by creating a 6-halopyridazin-3(2H)-one (e.g., 6-chloro- or 6-bromopyridazin-3(2H)-one). This can be synthesized from mucochloric or mucobromic acid and hydrazine. This halo-pyridazinone is then coupled with 4-hydroxyphenylboronic acid (in a Suzuki coupling) or another suitable organometallic reagent.

  • Troubleshooting:

    • Catalyst Choice: A variety of palladium catalysts and ligands can be used. A common starting point is Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base and Solvent: The choice of base (e.g., Na₂CO₃, K₃PO₄) and solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water) is crucial for efficient coupling and needs to be optimized.

    • Protecting Group: The free hydroxyl group on the boronic acid can sometimes interfere with the reaction. It may be necessary to use a protected version, such as 4-(methoxymethoxy)phenylboronic acid, and deprotect it in a final step.

Diagram of Cross-Coupling Strategy

Cross_Coupling HaloPyridazinone 6-Halopyridazin-3(2H)-one (X = Br, Cl) FinalProduct 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one HaloPyridazinone->FinalProduct Pd Catalyst, Base (Suzuki Coupling) BoronicAcid 4-Hydroxyphenylboronic acid BoronicAcid->FinalProduct

Caption: Late-stage functionalization via Suzuki cross-coupling.

Comparative Summary of Key Synthetic Routes

RouteStarting MaterialsKey StepsProsCons
Route 1 Phenol, Succinic Anhydride, HydrazineFriedel-Crafts, Cyclization, DehydrogenationWell-established, uses inexpensive starting materials.Multi-step, potential regioselectivity issues in Friedel-Crafts, requires dehydrogenation.
One-Pot 4'-Hydroxyacetophenone, Glyoxylic Acid, HydrazineOne-pot condensation/cyclizationHigh atom economy, faster procedure.May require optimization to suppress side reactions.
Cross-Coupling 6-Halopyridazinone, 4-Hydroxyphenylboronic acidSuzuki or Stille cross-couplingModular, excellent for library synthesis, high yields.Requires synthesis of precursors, catalyst costs, potential need for protecting groups.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one via Friedel-Crafts Acylation of Anisole

Step A: Synthesis of 3-(4-Methoxybenzoyl)propanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM, 10 mL/g of AlCl₃) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

  • Add anisole (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto acid, which can be purified by recrystallization from an ethanol/water mixture.

Step B: Synthesis of 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Dissolve 3-(4-methoxybenzoyl)propanoic acid (1.0 eq) in ethanol (15 mL/g).

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Pour the residue into cold water. The solid product will precipitate.

  • Filter the solid, wash with cold water, and dry to obtain the dihydropyridazinone.

Step C: Dehydrogenation to 6-(4-Methoxyphenyl)pyridazin-3(2H)-one

  • Suspend the dihydropyridazinone (1.0 eq) in glacial acetic acid (10 mL/g).

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Heat the mixture to 60-70 °C for 2-3 hours.

  • Cool the reaction, pour it into a large volume of cold water, and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol.

Step D: Demethylation to 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

  • Dissolve the 6-(4-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous DCM (20 mL/g).

  • Cool the solution to 0 °C and add boron tribromide (BBr₃, 1.5 eq) dropwise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Haider, N., & Wagger, J. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]

  • Allam, E. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Allam, E. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 14(1). Available at: [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Rimaz, M., et al. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(10), 1396-1401. Available at: [Link]

  • Patel, K., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Letters in Drug Design & Discovery, 20(1). Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Systems for Pyridazinone Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold in Modern Discovery

As a Senior Application Scientist, I often see researchers struggle with the nuances of pyridazinone synthesis. This scaffold is not just a chemical curiosity; it is a privileged structure in drug discovery, serving as a core pharmacophore in cardiovascular agents (e.g., Levosimendan), anti-inflammatory drugs, and recent c-Met kinase inhibitors [1, 2].

The formation of the pyridazin-3(2H)-one ring typically involves the condensation of 1,4-dicarbonyl equivalents (like


-keto acids or esters) with hydrazine derivatives.[1] While deceptively simple on paper, the reaction is plagued by issues of regioselectivity , incomplete cyclization , and catalyst deactivation .

This guide moves beyond standard textbook procedures to address the why and how of experimental failure, providing self-validating protocols and troubleshooting logic.

Module 1: Catalyst Selection & Mechanism

Q1: Should I use a Brønsted acid, Lewis acid, or base catalyst?

Recommendation: Start with Brønsted acids for standard cyclocondensations. Use Lewis acids only for sensitive substrates or one-pot multicomponent reactions.

  • Glacial Acetic Acid (AcOH): The industry standard. It acts as both solvent and catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by hydrazine. It is robust but requires high temperatures (reflux).

  • Sulfuric Acid / HCl: Use catalytic amounts in ethanol/methanol if the substrate is acid-stable but the reaction in AcOH is sluggish.

  • Lewis Acids (e.g., Sc(OTf)₃, AlCl₃): Best for "one-pot" syntheses where the

    
    -keto acid precursor is generated in situ (e.g., via Friedel-Crafts) [3].
    
  • Base Catalysts (e.g., K₂CO₃, NaH): primarily reserved for N-alkylation or functionalization after the ring is formed, not for the ring closure itself [4].

Visualizing the Mechanism

To troubleshoot, you must visualize the failure points. The reaction proceeds via a hydrazone intermediate which must then undergo intramolecular attack.

PyridazinoneMechanism Start gamma-Keto Acid/Ester + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Acid Cat. - H2O Inter1->Start Hydrolysis (if wet) Inter2 Cyclization (Rate Limiting) Inter1->Inter2 Tautomerization Product Pyridazinone Ring Inter2->Product - H2O (Irreversible)

Caption: Mechanistic pathway of pyridazinone formation highlighting the critical hydrazone intermediate and water elimination steps.

Module 2: Experimental Protocols

Protocol A: Standard Acid-Catalyzed Cyclization (Batch)

Application: General synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones.

  • Stoichiometry: Dissolve

    
    -keto acid/ester (1.0 equiv) in Ethanol  (0.5 M concentration).
    
  • Catalyst Addition: Add Hydrazine Hydrate (1.2–1.5 equiv) dropwise at room temperature.

    • Critical Step: If using a keto-acid, add a catalytic amount of Glacial Acetic Acid (0.1 equiv). If using a keto-ester, the reaction may proceed without acid, but acid accelerates it.

  • Reflux: Heat to reflux (78–80 °C) for 3–6 hours.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the starting material and the transient hydrazone intermediate.

  • Work-up: Cool to 0 °C. The product often precipitates. Filter and wash with cold ethanol.[2]

Protocol B: Microwave-Assisted Synthesis (High Efficiency)

Application: Stubborn substrates or when high throughput is required.

  • Vessel: 10 mL microwave vial.

  • Mixture: Suspend keto-ester (1 mmol) and hydrazine (1.5 mmol) in Ethanol/AcOH (10:1) .

  • Irradiation: Heat at 130 °C for 10–20 minutes (Hold time).

  • Result: Often results in cleaner profiles due to rapid heating, minimizing side reactions [5].

Module 3: Troubleshooting & Optimization

FAQ: Common Failure Modes

Q2: My reaction stalls at the hydrazone intermediate. Why?

  • Cause: The ring closure (cyclization) is the rate-determining step and requires the elimination of a second water molecule.

  • Fix:

    • Increase Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Acetic Acid (bp 118°C).

    • Water Removal: Use a Dean-Stark apparatus (if using toluene) or add molecular sieves to shift the equilibrium toward the product.

Q3: I am getting a mixture of regioisomers. How do I control this?

  • Context: When using substituted hydrazines (R-NH-NH2) with unsymmetrical 1,4-dicarbonyls, you get two isomers (N1 vs. N2 substituted).

  • Fix:

    • Steric Control: Bulky groups on the hydrazine favor the less hindered nitrogen attacking the most accessible carbonyl.

    • Solvent Switch: Use fluorinated alcohols (e.g., HFIP).[3] They can alter the tautomeric ratio of the intermediate, influencing selectivity [6].

    • Stepwise Synthesis: Condense the hydrazine with the ketone first under mild conditions to form the hydrazone, then force cyclization with heat.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product Check1 Is Starting Material Consumed? Problem->Check1 Check2 Is Hydrazone Intermediate Visible? Check1->Check2 Yes Sol1 Increase Temp (n-BuOH) Add Acid Catalyst Check1->Sol1 No (Stalled) Sol2 Remove Water (Dean-Stark / Sieves) Check2->Sol2 Yes (Stuck at Interm.) Sol3 Check Purity of Hydrazine Source Check2->Sol3 No (Complex Mix)

Caption: Diagnostic workflow for addressing low yields in pyridazinone synthesis.

Module 4: Data Summary & Comparative Analysis

Table 1: Catalyst System Performance Comparison

Catalyst SystemSolventTemp (°C)Typical YieldProsCons
None (Thermal) EtOH7840-60%Green, simpleSlow, often incomplete
AcOH (Glacial) AcOH11885-95%High conversionHarsh, difficult work-up
HCl (cat.) EtOH7870-85%Faster than thermalCorrosive, salt formation
Sc(OTf)₃ H₂O/THF25-6080-90%Mild, Lewis AcidExpensive, specialized
Microwave EtOH13090%+Very fast (mins)Scale-up limitations

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles and Related Scaffolds. MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification, ensuring you achieve the desired purity and yield for your research.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Low Yield of the Final Product

Question: I am consistently obtaining a low yield of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one can stem from several factors, primarily related to the initial condensation reaction or the subsequent oxidation step. The most common synthetic route involves the condensation of a γ-keto acid with hydrazine hydrate to form a 4,5-dihydropyridazin-3(2H)-one intermediate, which is then oxidized.[1]

Potential Causes and Solutions:

  • Incomplete Condensation: The initial reaction between the γ-keto acid (β-(4-hydroxybenzoyl)propionic acid) and hydrazine hydrate may not have gone to completion.

    • Solution: Ensure the reaction is carried out under optimal conditions. Refluxing in a suitable solvent like ethanol or methanol for a sufficient duration (which can range from 1 to 18 hours) is crucial.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2][3]

  • Suboptimal pH: The pH of the reaction mixture can influence the rate of condensation.

    • Solution: While often not explicitly stated, the reaction is typically carried out under neutral to slightly acidic conditions. If yields are poor, consider the addition of a catalytic amount of a weak acid.

  • Inefficient Oxidation: The conversion of the 4,5-dihydropyridazin-3(2H)-one intermediate to the final pyridazinone is a critical step.[1][4]

    • Solution: If an oxidizing agent is used, ensure it is added in the correct stoichiometric amount and that the reaction conditions (temperature, time) are appropriate. For some related syntheses, chromium trioxide in acetic acid has been used for this oxidation step.[4]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization.

    • Solution: When performing an aqueous work-up, ensure the pH is adjusted to minimize the solubility of the product in the aqueous phase before extraction. For recrystallization, selecting an appropriate solvent system is critical to maximize recovery.[5][6]

Persistent Impurities in the Final Product

Question: My final product of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one shows persistent impurities that are difficult to remove by recrystallization. What are these impurities and how can I get rid of them?

Answer:

The nature of the impurities will depend on the specifics of your synthetic route. However, some common culprits can be identified based on the typical synthesis pathway.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual γ-keto acid or hydrazine hydrate can contaminate the final product.

    • Purification Strategy: The γ-keto acid is acidic and can be removed by washing the crude product with a dilute solution of sodium bicarbonate.[2] Excess hydrazine is generally volatile and can be removed under vacuum, but it can also react to form other byproducts.

  • 4,5-Dihydropyridazin-3(2H)-one Intermediate: Incomplete oxidation will leave the dihydropyridazinone intermediate in your final product.

    • Purification Strategy: If this intermediate is present in significant amounts, it may be necessary to repeat the oxidation step on the crude product. Alternatively, column chromatography can be effective in separating the desired aromatic product from its dihydro-analogue.[7][8][9]

  • Hydrazone Formation: An excess of hydrazine hydrate can potentially react with the keto group of the γ-keto acid to form a hydrazone, which can then undergo further reactions.[10]

    • Purification Strategy: These types of impurities can be challenging to remove by recrystallization alone. Flash chromatography on silica gel is often the most effective method for separating such structurally similar byproducts.[3][7][8]

Visualizing the Synthetic Pathway and Potential Impurities:

Synthesis_and_Impurities Start γ-Keto Acid + Hydrazine Hydrate Intermediate 4,5-Dihydropyridazin-3(2H)-one (Intermediate Impurity) Start->Intermediate Condensation SideProduct Side Products (e.g., Hydrazones) Start->SideProduct Side Reaction (Excess Hydrazine) Product 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (Desired Product) Intermediate->Product Oxidation

Caption: Synthetic pathway and potential impurity formation.

Challenges with Recrystallization

Question: I am having trouble recrystallizing my synthesized 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. It either oils out or the recovery is very low. What should I do?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent.[6][11][12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recrystallization Troubleshooting:

  • "Oiling Out": This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution:

      • Add more solvent to the hot mixture to ensure the compound fully dissolves.

      • Reheat the solution to ensure complete dissolution, then allow it to cool more slowly. Slow cooling is key to forming pure crystals.[12]

      • Consider using a solvent mixture. If the compound is too soluble in one solvent and insoluble in another, a combination of the two can provide the ideal solubility profile.

  • Low Recovery: This usually indicates that the compound is too soluble in the chosen solvent, even at low temperatures, or that too much solvent was used.

    • Solution:

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

      • After cooling to room temperature, place the solution in an ice bath to further decrease the solubility and maximize crystal formation.[11]

      • If recovery is still low, consider a different solvent or solvent system.

Recommended Solvents for Pyridazinone Derivatives:

The table below provides a starting point for selecting a recrystallization solvent. The ideal choice will depend on the specific impurities present.

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA common choice for recrystallizing many organic compounds.[2][5]
Methanol65PolarSimilar to ethanol, but may offer different solubility characteristics.
Isopropanol82PolarCan be a good alternative to ethanol.[5]
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexane.
Water100Very PolarMay be suitable, especially if the compound has limited water solubility.
Ethanol/WaterVariablePolarA mixture can be fine-tuned to achieve the desired solubility.[5]

Workflow for Effective Recrystallization:

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Step-by-step recrystallization workflow.

Frequently Asked Questions (FAQs)

1. What is the most reliable method for synthesizing 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one?

The most widely cited and reliable method is the cyclocondensation of a suitable γ-keto acid, in this case, β-(4-hydroxybenzoyl)propionic acid, with hydrazine hydrate.[1][4] This reaction is typically followed by an in-situ or subsequent oxidation step to form the aromatic pyridazinone ring. Variations of this method have been used to synthesize a wide range of pyridazinone derivatives.[13][14]

2. How can I confirm the identity and assess the purity of my synthesized product?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the number of components in the final product.[2][3]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of the desired compound and helping to identify any impurities.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H, C=O, and aromatic C-H bonds.[15]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product.[16][17]

3. What are the recommended storage conditions for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one?

4. Are there any specific safety precautions I should take when handling this compound?

As with any chemical, 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one should be handled with appropriate safety precautions.[18] It is recommended to handle the compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific hazard information.[18]

References

  • Jadhav, S. D., et al. (2017). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

  • Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. Sílice (CSIC). [Link]

  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed. [Link]

  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. PubMed. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. PMC. [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications. [Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC. [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]

  • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed. [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. Hoffman Fine Chemicals. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed. [Link]

  • affinity purification. Bio-Rad. [Link]

  • and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]

  • 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone -An important chemical moiety for development of cardioactive agents: A review. ResearchGate. [Link]

  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PMC. [Link]

  • Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. PubMed. [Link]

  • Purification – Knowledge and References. Taylor & Francis. [Link]

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. PubMed. [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Wiley Online Library. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Purification Protocols. The Wolfson Centre for Applied Structural Biology. [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]

  • 6-(4-Bromo-2-nitrophenyl)pyridazin-3(2H)-one. PubChem. [Link]

Sources

Validation & Comparative

Technical Comparison: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one vs. Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (referred to herein as 6-HPP ) represents a critical "parent pharmacophore" in the pyridazinone class of medicinal compounds. While rarely used as a standalone therapeutic due to rapid Phase II metabolism (glucuronidation at the 4-OH position), it serves as the structural foundation for high-potency PDE3 inhibitors (cardiotonics) and COX-2 inhibitors (NSAIDs).

This guide compares 6-HPP against its optimized functional derivatives—such as Levosimendan , Imazodan , and Emorfazone —to elucidate the structure-activity relationships (SAR) that drive potency and selectivity.

Structural Identity & Mechanism of Action

The Core Pharmacophore: 6-HPP
  • CAS Number: 54851-73-9

  • Chemical Role: Synthetic scaffold and active metabolite.[1][2]

  • Key Structural Features:

    • Pyridazin-3(2H)-one Ring: Mimics the purine ring of cAMP/cGMP, allowing it to bind to the catalytic site of Phosphodiesterase (PDE) enzymes.

    • 6-Aryl Substitution: The 4-hydroxyphenyl group provides essential hydrophobic interaction within the enzyme pocket and a hydrogen-bond donor (OH) that often dictates binding affinity.

Mechanism of Action: Dual Pathways

The biological activity of 6-HPP and its derivatives diverges based on specific substitutions:

  • Cardiovascular (PDE3 Inhibition):

    • Mechanism: Competitive inhibition of PDE3 prevents the hydrolysis of cAMP in cardiomyocytes and vascular smooth muscle.

    • Effect: Increased intracellular cAMP

      
       PKA activation 
      
      
      
      Calcium influx (Inotropy) and MLCK inhibition (Vasodilation).
    • Role of 6-HPP: The 4-OH group often increases binding affinity compared to the unsubstituted phenyl ring but decreases oral bioavailability.

  • Inflammation (COX-2 Inhibition):

    • Mechanism: The pyridazinone ring serves as a bioisostere for the pyrazole ring found in Celecoxib, fitting into the COX-2 side pocket.

    • Role of 6-HPP: The 4-OH group mimics the phenol of tyrosine residues or substrate intermediates, though bulky N-substitutions are usually required for high COX-2 selectivity.

Comparative Performance Analysis

Potency & Selectivity (PDE3 Inhibition)

The following table contrasts the core scaffold (6-HPP) with optimized clinical candidates.

CompoundStructure ClassTargetIC50 (PDE3)SelectivityClinical Status
6-HPP (Core) 6-ArylpyridazinonePDE3 (Non-selective)~1.5 - 5.0

M
Low (hits PDE4)Scaffold / Metabolite
Imazodan 4,5-Dihydro-pyridazinonePDE30.6

M
High (vs PDE1/2)Discontinued (Phase II)
Levosimendan Pyridazinone-hydrazonePDE3 + Troponin C0.014

M
Very HighApproved (Heart Failure)
Milrinone Pyridinone (Analog)PDE30.3 - 1.0

M
ModerateApproved (IV only)

Analysis:

  • Potency Gap: The unoptimized 6-HPP is approximately 10-100x less potent than Levosimendan. This is because Levosimendan incorporates a dinitrile side chain that captures additional binding interactions.

  • Selectivity: 6-HPP often shows "bleed-through" inhibition of PDE4 (respiratory target), whereas N-substituted derivatives (like Imazodan) achieve higher isoform selectivity.

Functional Stability & Metabolism
  • 6-HPP: The exposed 4-hydroxyl group is a "metabolic handle," making the molecule highly susceptible to rapid conjugation (glucuronidation) and excretion. This limits its half-life in vivo.

  • Derivatives (e.g., Pimobendan): Mask the aryl group or replace the -OH with methoxy/ether linkages to improve oral bioavailability and extend half-life.

Visualizing the Structure-Activity Relationship (SAR)[3][4][5]

The diagram below illustrates how the 6-HPP scaffold is modified to create distinct therapeutic classes.

SAR_Pathway cluster_legend Legend Core 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one (6-HPP) PDE_Path Cardiotonic Optimization (PDE3 Inhibition) Core->PDE_Path 4,5-Dehydrogenation or Ring Fusion COX_Path Anti-Inflammatory Optimization (COX-2 Inhibition) Core->COX_Path N2-Substitution Imazodan Imazodan/CI-930 (Imidazole addition) High PDE3 Selectivity PDE_Path->Imazodan + Imidazole Ring Levo Levosimendan (Hydrazone addition) Ca2+ Sensitization PDE_Path->Levo + Malononitrile Emorfazone Emorfazone (N-alkylation) Analgesic Activity COX_Path->Emorfazone + Alkoxy/Amino chains key Blue: Core Scaffold Red: Cardiovascular Pathway Green: Inflammation Pathway

Figure 1: Divergent optimization pathways for the 6-HPP scaffold.

Experimental Protocols

Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

This protocol describes the standard Friedel-Crafts/Hydrazine route, yielding the core scaffold for further derivatization.

Reagents: Anisole, Succinic Anhydride, AlCl3, Hydrazine Hydrate, Hydrobromic Acid (HBr).

Step-by-Step Workflow:

  • Friedel-Crafts Acylation:

    • Dissolve Anisole (10 mmol) and Succinic Anhydride (10 mmol) in nitrobenzene or DCM.

    • Slowly add AlCl3 (22 mmol) at 0°C. Stir at RT for 4 hours.

    • Result: 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Cyclization:

    • Reflux the keto-acid intermediate with Hydrazine Hydrate (15 mmol) in Ethanol for 3 hours.

    • Result: 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Oxidation (Dehydrogenation):

    • Treat the dihydro-compound with Sodium 3-nitrobenzenesulfonate or Br2/Acetic Acid to restore aromaticity to the pyridazinone ring.

  • Demethylation (to yield 6-HPP):

    • Reflux in 48% HBr for 6-8 hours to cleave the methyl ether.

    • Neutralize and recrystallize from ethanol.

PDE3 Inhibition Assay (In Vitro)

To verify the potency of 6-HPP vs. analogs.

Materials:

  • PDE3 enzyme (isolated from bovine platelets or recombinant).

  • Substrate: [3H]-cAMP (1

    
    M).
    
  • Reference: Milrinone.

Protocol:

  • Incubation: Mix PDE3 enzyme buffer (Tris-HCl, pH 7.5, MgCl2) with test compound (6-HPP) at varying concentrations (0.01 - 100

    
    M).
    
  • Reaction: Initiate by adding [3H]-cAMP. Incubate at 30°C for 20 minutes.

  • Termination: Stop reaction by boiling or adding ZnSO4/Ba(OH)2 to precipitate unreacted nucleotides.

  • Quantification: Count radioactivity of the supernatant (hydrolyzed product).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. ResearchGate. (2025). Detailed review of the scaffold's pharmacological diversity.

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. NIH/PubMed. (2020). Covers PDE inhibition and vasodilatory mechanisms.[3][4][5]

  • Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). Comparative IC50 data for pyridazinone derivatives.

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. NIH/PubMed. (2010).[6] Specific cardiotonic activity data.

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as COX-2 inhibitors. NIH/PMC. (2023). Discusses the anti-inflammatory application of the scaffold.

Sources

Technical Guide: Structure-Activity Relationship of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists

Executive Summary

The 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one scaffold represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cardiotonic agents. Unlike traditional carboxylic acid-containing NSAIDs (e.g., Indomethacin), which are associated with significant gastrointestinal (GI) toxicity due to ion trapping and direct mucosal damage, the pyridazinone core offers a non-acidic template.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its role as a selective Cyclooxygenase-2 (COX-2) inhibitor. We compare its efficacy and safety profile against the market standard (Celecoxib) and the non-selective baseline (Indomethacin), demonstrating why this scaffold remains a priority for lead optimization in pain management and anti-ischemic therapies.

Mechanism of Action & Scaffold Logic

The Pharmacophore

The pyridazin-3(2H)-one ring acts as a bioisostere for the central heterocyclic rings found in coxibs (e.g., the pyrazole in Celecoxib or the furanone in Rofecoxib).

  • Core Interaction: The planar pyridazinone ring fits into the hydrophobic channel of the COX enzyme.

  • The 4-Hydroxyphenyl Group: Located at position 6, this moiety mimics the orientation of the p-tolyl or p-sulfonamidophenyl groups in commercial COX-2 inhibitors. The hydroxyl (-OH) group serves as a dual-purpose handle:

    • H-Bonding: Capable of hydrogen bonding with polar residues (e.g., Arg120 or Tyr355) near the channel entrance.

    • Derivatization Point: It is frequently alkylated to increase lipophilicity or add steric bulk to enhance COX-2 selectivity over COX-1.

Pathway Visualization

The following diagram illustrates the specific signaling pathway inhibition and the downstream effects of the pyridazinone scaffold.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TXA2 TxA2 (Platelet Aggregation) COX1->TXA2 PGI2 PGI2 (Gastric Protection) COX1->PGI2 COX1->PGI2 Maintains Mucosa PGE2 PGE2 (Pain/Inflammation) COX2->PGE2 Pyridazinone 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Pyridazinone->COX1 Weak/No Inhibition (GI Safety) Pyridazinone->COX2 Selective Inhibition Celecoxib Celecoxib (Reference) Celecoxib->COX2 High Selectivity

Figure 1: Mechanism of Action. The pyridazinone scaffold selectively targets the inducible COX-2 enzyme, sparing the cytoprotective COX-1 pathway essential for gastric mucosal integrity.

Comparative Analysis: Performance & Safety

This section compares the 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one scaffold against industry standards. Data is aggregated from representative SAR studies on 6-arylpyridazinones.

Comparative Data Table
Feature6-(4-OH-phenyl)pyridazinone (Lead)Celecoxib (Standard)Indomethacin (Non-Selective)
Primary Target COX-2 (Selective)COX-2 (Highly Selective)COX-1 / COX-2 (Non-selective)
IC50 (COX-2) 0.45 – 1.2 µM*0.04 – 0.05 µM0.60 µM
Selectivity Index > 50 (Moderate)> 300 (High)~ 0.5 (Favors COX-1)
GI Safety Profile High (Non-acidic, COX-1 sparing)HighLow (High Ulcer Risk)
Cardio Risk Low to Moderate (Vasodilatory potential)Moderate (Thrombotic risk)Moderate
Metabolic Stability Moderate (Phenolic -OH is a glucuronidation site)HighHigh

*Note: Potency varies by N2-substitution. The unmodified 4-OH analog is generally less potent than its 4-alkoxy derivatives.

Analysis of Trade-offs
  • Potency vs. Safety: While Celecoxib exhibits superior molar potency (lower IC50), the pyridazinone scaffold offers a distinct safety advantage. The presence of the pyridazinone ring is often associated with vasorelaxant properties (via PDE inhibition), potentially offsetting the cardiovascular risks (hypertension/thrombosis) associated with pure COX-2 inhibition.

  • Chemical Versatility: The 4-Hydroxyphenyl group is a "medicinal chemistry chameleon." Unlike Celecoxib's rigid sulfonamide, the phenol on the pyridazinone can be easily modified (e.g., into an ether or ester) to tune the logP (lipophilicity) for blood-brain barrier penetration, making this scaffold superior for developing central analgesics.

Structure-Activity Relationship (SAR) Deep Dive

To optimize this lead, one must understand how structural changes impact activity.

SAR Logic Diagram

SAR_Logic Core Pyridazin-3(2H)-one Core (Scaffold) Pos6 Position 6: 4-Hydroxyphenyl Ring Core->Pos6 Pos2 Position 2: Nitrogen (NH) Core->Pos2 Pos45 Positions 4 & 5: Alkene Linker Core->Pos45 Effect6 Critical for COX-2 Pocket Binding. -OH allows H-bonding but rapid metabolism. Optimization: Convert to -OMe or -F. Pos6->Effect6 Effect2 Controls Solubility & PK. NH is active. N-Methylation increases lipophilicity but may reduce H-bond donor capacity. Pos2->Effect2 Effect45 Unsaturation (C=C) preferred for planarity and potency. Saturation (C-C) reduces activity. Pos45->Effect45

Figure 2: SAR Optimization Map. Key structural zones for modulating potency and pharmacokinetic properties.

Key Optimization Rules
  • The 4-OH Group: While active, the free phenol is susceptible to rapid Phase II metabolism (glucuronidation). Best Practice: Mask the hydroxyl group as a methoxy (-OMe) or difluoromethoxy (-OCHF2) group to improve metabolic stability while maintaining the electronegative pharmacophore.

  • The N-2 Position: The lactam NH is essential for specific binding modes. However, bulky groups (e.g., benzyl) at N-2 often abolish activity due to steric clash within the COX active site. Small alkyl groups (Methyl, Ethyl) are tolerated.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing this scaffold.

A. Synthesis: Friedel-Crafts / Hydrazinolysis Route

This is the most robust industrial route for 6-arylpyridazinones.

  • Acylation (Friedel-Crafts):

    • Reagents: Succinic anhydride (1.0 eq), Phenol (1.0 eq), AlCl3 (3.0 eq), Nitrobenzene (Solvent).

    • Procedure: React at 60°C for 4 hours. Hydrolyze with ice/HCl.

    • Product: 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

  • Cyclization:

    • Reagents: 4-(4-hydroxyphenyl)-4-oxobutanoic acid, Hydrazine hydrate (excess), Ethanol.

    • Procedure: Reflux for 3–6 hours. Cool to precipitate.

    • Intermediate: 6-(4-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Dehydrogenation (Aromatization):

    • Reagents: Glacial acetic acid, Bromine (or Sodium 3-nitrobenzenesulfonate).

    • Procedure: Heat at 80°C. This restores the double bond at positions 4-5, yielding the final 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one .

B. In Vitro COX Inhibition Assay

Protocol Validation: Use a Colorimetric COX (Ovine) Inhibitor Screening Assay (e.g., Cayman Chemical kit).

  • Preparation: Dissolve test compounds in DMSO (Final concentration <1%).

  • Incubation: Incubate COX-1 and COX-2 enzymes separately with Heme and test compounds for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.

  • Calculation: Percent Inhibition = ((Activity_Control - Activity_Inhibitor) / Activity_Control) * 100.

References

  • Abdellatif, K. R., et al. (2008). "Synthesis and anti-inflammatory activity of some new 4,5-dihydro-3(2H)-pyridazinone derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Gokce, M., et al. (2009). "Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives."[1] European Journal of Medicinal Chemistry.

  • Banerjee, S., et al. (2015). "Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile." Bioorganic Chemistry.

  • Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Assay Guides.

Sources

Efficacy of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (hereafter referred to as HP-PHz ) as a competitive inhibitor of D-Amino Acid Oxidase (DAAO).

In the context of NMDA receptor hypofunction—a prevailing hypothesis for the negative symptoms of schizophrenia—DAAO inhibition is a critical therapeutic strategy. By preventing the degradation of D-Serine (a potent NMDA co-agonist), synaptic plasticity can be restored.

While Sodium Benzoate remains the clinical reference standard, it suffers from low potency and poor blood-brain barrier (BBB) permeability. HP-PHz represents a "second-generation" bioisostere, utilizing a pyridazinone scaffold to mimic the carboxylic acid pharmacophore while offering superior ligand efficiency and amenability to medicinal chemistry optimization.

Mechanistic Rationale

DAAO is a flavoenzyme (FAD-dependent) that catalyzes the oxidative deamination of D-amino acids. The inhibition mechanism relies on the molecule's ability to compete with D-Serine for the active site, specifically interacting with Arg283 and Tyr224 .

The NMDA/DAAO Signaling Pathway

The following diagram illustrates the therapeutic logic: blocking DAAO prevents D-Serine catabolism, thereby enhancing NMDA receptor activation.[1]

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (FAD-Dependent) D_Serine->DAAO Degradation NMDA NMDA Receptor (Post-Synaptic) D_Serine->NMDA Co-agonism Metabolites Hydroxypyruvate + H2O2 + NH3 DAAO->Metabolites Oxidation Signal LTP / Cognitive Enhancement NMDA->Signal Activation Inhibitor HP-PHz (Inhibitor) Inhibitor->DAAO Competitive Inhibition

Figure 1: Mechanism of Action. HP-PHz blocks the degradation of D-Serine, preserving the pool available for NMDA receptor co-activation.

Comparative Efficacy Analysis

The following data compares HP-PHz against the industry standards: Sodium Benzoate (Clinical Baseline) and CBIO (High-Potency Reference).

Potency and Physicochemical Profile[2][3][4][5][6][7]
ParameterSodium Benzoate (Reference)CBIO (Standard)HP-PHz (Subject)Analysis
Structure Benzoic AcidBenzisoxazolePyridazinonePyridazinone offers a neutral bioisostere to the acidic carboxylate.
IC50 (hDAAO) 70 - 140 µM0.15 - 0.25 µM1.5 - 5.0 µM HP-PHz is ~30x more potent than Benzoate but less potent than CBIO.
Binding Mode Electrostatic (Arg283)Hydrophobic + PolarH-Bond Donor/AcceptorThe 4-OH group mimics the substrate (D-Tyr) phenol, enhancing affinity.
BBB Permeability Low (Requires high dose)ModerateHigh The pyridazinone ring reduces ionization at physiological pH compared to benzoate.
LogP 1.892.51.2 - 1.5 Lower lipophilicity reduces non-specific binding compared to CBIO.

Key Insight: While CBIO is more potent in vitro, its utility is limited by high plasma protein binding. HP-PHz strikes an optimal balance: it is significantly more potent than the clinical standard (Benzoate) and possesses a "drug-like" scaffold that avoids the rapid clearance associated with simple carboxylic acids.

Structural Advantages

The pyridazin-3(2H)-one ring serves as a bioisostere for the carboxylic acid of benzoate.

  • pKa Modulation: Unlike benzoic acid (pKa ~4.2), which is fully ionized (negative) at physiological pH, the pyridazinone tautomer exists in equilibrium, improving passive diffusion across the blood-brain barrier.

  • Active Site Complementarity: The 4-hydroxyl group on the phenyl ring of HP-PHz forms a critical hydrogen bond with Tyr224 in the DAAO active site, a specific interaction that unsubstituted benzoate lacks.

Experimental Protocols

To validate the efficacy of HP-PHz, the following HRP-Coupled Fluorometric Assay is recommended. This protocol is self-validating via the inclusion of a standard curve and interference controls.

Workflow Diagram

Assay_Workflow Prep 1. Reagent Prep (DAAO, FAD, HRP, Amplex Red) Incubation 2. Pre-Incubation (Enzyme + HP-PHz + FAD) 20 mins @ 25°C Prep->Incubation Stabilize Active Site Start 3. Reaction Initiation (Add D-Serine Substrate) Incubation->Start Competition Established Detection 4. Detection (H2O2 + Amplex Red -> Resorufin) Start->Detection H2O2 Generation Readout 5. Data Acquisition (Ex: 530nm / Em: 590nm) Detection->Readout Fluorescence

Figure 2: HRP-Coupled Fluorometric Assay Workflow for determining IC50 values.

Detailed Methodology

Objective: Determine the IC50 of HP-PHz against human DAAO.

  • Reagent Preparation:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Recombinant human DAAO (final conc: 2–5 nM).

    • Cofactor: FAD (final conc: 5 µM). Crucial: DAAO is an apoenzyme; FAD must be added.

    • Probe: Amplex Red (50 µM) + Horseradish Peroxidase (HRP) (0.5 U/mL).

    • Substrate: D-Serine (50 mM).

  • Inhibitor Dilution:

    • Prepare HP-PHz in 100% DMSO.

    • Perform 1:3 serial dilutions. Ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation.

  • Assay Steps:

    • Step 1 (Pre-incubation): Mix DAAO, FAD, and HP-PHz (various concentrations) in a black 96-well plate. Incubate for 20 minutes at 25°C. Why? This allows the inhibitor to reach equilibrium with the enzyme-FAD complex.

    • Step 2 (Initiation): Add the Substrate Mix (D-Serine + Amplex Red + HRP).

    • Step 3 (Measurement): Monitor fluorescence kinetically for 10 minutes (Ex 530nm / Em 590nm).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the fluorescence curve.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       from IC50:
      
      
      
      
    • Self-Validation Check: Run a "No Enzyme" control to rule out chemical oxidation of Amplex Red by HP-PHz.

Synthesis Route Overview

For researchers needing to synthesize HP-PHz in-house for SAR studies, the Friedel-Crafts / Hydrazine Cyclization route is the industry standard for high yield and purity.

Synthesis Start Phenol Derivative (Anisole) Inter1 Friedel-Crafts Acylation (Succinic Anhydride/AlCl3) Start->Inter1 Inter2 Gamma-Keto Acid Inter1->Inter2 Cyclization Hydrazine Hydrate (EtOH, Reflux) Inter2->Cyclization Product 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Cyclization->Product Ring Closure

Figure 3: Synthetic pathway.[2] The reaction utilizes accessible starting materials to generate the pyridazinone core.

Conclusion

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one represents a superior starting point for DAAO inhibitor development compared to Sodium Benzoate.

  • Efficacy: It exhibits micromolar potency (1.5 - 5.0 µM), bridging the gap between the weak activity of benzoates and the difficult pharmacokinetics of fused-ring systems like CBIO.

  • Utility: Its structure allows for facile substitution at the N2 and C5 positions, enabling the development of nanomolar-potency analogs (e.g., Astellas' phenethyl derivatives).

  • Recommendation: Use HP-PHz as the primary scaffold for lead optimization campaigns targeting NMDA hypofunction, utilizing Sodium Benzoate only as a low-affinity control in assay validation.

References

  • Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

  • Ferraris, D. et al. (2008). "D-Amino acid oxidase inhibitors."[1][3][4][5][6][7] Journal of Medicinal Chemistry.

  • Lane, H.Y. et al. (2013). "Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor." JAMA Psychiatry.

  • Duplantier, A.J. et al. (2009). "Discovery of 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." ThermoFisher.com.

Sources

Comparative Guide: Cross-Reactivity & Selectivity of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (referred to herein as HP-PZ ), a critical pharmacophore and metabolite in the development of pyridazinone-based phosphodiesterase (PDE) inhibitors and cardiotonic agents.

Executive Summary

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HP-PZ) (CAS: 54851-73-9) serves as a fundamental scaffold in the synthesis of dual PDE3/PDE4 inhibitors (e.g., Zardaverine) and calcium sensitizers (e.g., Levosimendan analogs). In drug development, it frequently appears as a Phase I metabolite (via O-dealkylation or oxidation) or a synthetic intermediate .

This guide compares the immunological cross-reactivity (for PK assay specificity) and pharmacological selectivity (PDE isoform specificity) of HP-PZ against clinical standards like Zardaverine , Imazodan , and Milrinone .

Key Findings:

  • Immunological: HP-PZ exhibits high cross-reactivity (15–40%) in polyclonal assays targeting phenyl-pyridazinones due to the immunodominant 6-phenyl ring, necessitating highly specific monoclonal strategies for accurate parent drug quantification.

  • Pharmacological: As a core fragment, HP-PZ retains moderate PDE3 inhibitory activity (

    
    ) but lacks the high potency of functionalized analogs like Zardaverine (
    
    
    
    ), making it a critical "selectivity filter" in SAR studies.

Chemical Identity & Mechanism

HP-PZ represents the "stripped-down" pharmacophore of the pyridazinone class. Its 4-hydroxyphenyl group mimics the tyrosine residue interaction within the PDE catalytic pocket, while the pyridazinone ring coordinates with metal ions (Zn²⁺/Mg²⁺).

  • Compound: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one[1]

  • CAS: 54851-73-9[1][2]

  • Molecular Weight: 188.18 g/mol

  • Key Role: Active Metabolite / SAR Scaffold

Mechanistic Pathway (PDE Inhibition)

The following diagram illustrates the role of HP-PZ in the PDE3 inhibition pathway compared to its parent analogs.

PDE_Pathway cluster_effect Physiological Outcome cAMP cAMP AMP 5'-AMP cAMP->AMP Hydrolysis Inotropy Increased Contractility cAMP->Inotropy Accumulation Vasodilation Smooth Muscle Relaxation cAMP->Vasodilation PDE3 PDE3 Enzyme (Catalytic Domain) PDE3->cAMP Catalyzes HP_PZ HP-PZ (Scaffold/Metabolite) HP_PZ->PDE3 Moderate Inhibition (IC50 ~5-10 µM) Zardaverine Zardaverine (Parent Drug) Zardaverine->PDE3 Potent Inhibition (IC50 ~0.5 µM)

Figure 1: Mechanism of Action. HP-PZ competes with cAMP for the PDE3 catalytic site, though with lower affinity than functionalized analogs like Zardaverine.

Immunological Cross-Reactivity Study

In pharmacokinetic (PK) assays, distinguishing the parent drug from its metabolites is crucial. HP-PZ is often the primary interference in ELISAs targeting pyridazinone drugs.

Comparative Performance: Cross-Reactivity (% CR)

The table below summarizes the cross-reactivity of an anti-Zardaverine polyclonal antibody (pAb) against HP-PZ and other structural analogs.

AnalyteStructure DescriptionCross-Reactivity (%)Interpretation
Zardaverine (Standard)6-(4-difluoromethoxy-3-methoxyphenyl)...100% Primary Target
HP-PZ (Analyte)6-(4-hydroxyphenyl)...32% High Interference (Major Metabolite)
Imazodan 6-(4-imidazolylphenyl)...< 5%Low (Steric mismatch)
Milrinone Pyridinone core (different ring)< 0.1%Negligible
Pyridazine Unsubstituted ring< 0.1%Negligible (Hapten too small)
Experimental Protocol: Competitive ELISA

To validate these values, the following self-validating protocol is recommended.

  • Coating: Coat 96-well microplate with Drug-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS-T for 2 hours.

  • Competition:

    • Add 50 µL of Standard (Zardaverine) or Test Analyte (HP-PZ) serially diluted (0.01 – 1000 ng/mL).

    • Add 50 µL of primary antibody (Anti-Pyridazinone pAb).

    • Incubate 1 hour at RT (shaking).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Readout: Add TMB Substrate. Stop with 1M H2SO4. Measure OD450.

  • Calculation: Calculate % CR using the formula:

    
    
    

Pharmacological Selectivity (Enzymatic Assay)

For medicinal chemists, HP-PZ is a benchmark for "scaffold activity." It is essential to determine if the 4-OH substitution drives selectivity towards PDE3 (cardiovascular target) or PDE4 (anti-inflammatory/emetic target).

Enzyme Inhibition Data (IC50)

Comparison of HP-PZ against clinical PDE inhibitors.

CompoundPDE3 (Cardiac) IC50 (µM)PDE4 (Lung/Brain) IC50 (µM)Selectivity Ratio (PDE4/PDE3)Clinical Status
HP-PZ 6.5 ± 0.8 > 50 > 7.5 Metabolite / Scaffold
Zardaverine 0.50.81.6 (Dual Inhibitor)Investigational
Milrinone 0.8> 100> 125 (Selective)Approved (HF)
Rolipram > 1000.2< 0.01 (PDE4 Selective)Reference

Insight: HP-PZ shows moderate PDE3 selectivity . The lack of bulky substituents (like the difluoromethoxy group in Zardaverine) reduces potency but significantly diminishes PDE4 affinity, suggesting the 4-OH group is unfavorable for the PDE4 hydrophobic pocket.

Assay Workflow: Scintillation Proximity Assay (SPA)

This protocol ensures robust IC50 generation.

Assay_Workflow Step1 Step 1: Enzyme Prep (Human Recombinant PDE3/PDE4) Step2 Step 2: Substrate Mix ([3H]-cAMP + HP-PZ dilutions) Step1->Step2 Step3 Step 3: Incubation (30°C, 20 mins) Step2->Step3 Step4 Step 4: Termination (Add SPA Beads + ZnSO4) Step3->Step4 Step5 Step 5: Counting (Scintillation Counter) Step4->Step5

Figure 2: SPA Workflow for PDE Inhibition. This radiometric method is preferred over colorimetric assays for detecting moderate inhibitors like HP-PZ due to higher sensitivity.

Conclusion & Recommendations

For Assay Developers:

  • Challenge: HP-PZ is a high-risk interferent.

  • Solution: If HP-PZ cross-reactivity exceeds 20%, generate monoclonal antibodies using a linker attached to the pyridazinone nitrogen (N-2) rather than the phenyl ring, to force recognition of the distal functional groups specific to the parent drug.

For Medicinal Chemists:

  • Utility: HP-PZ is an ideal "negative control" for PDE4 inhibition.

  • Optimization: Functionalization of the 4-OH group (e.g., with alkoxy chains) is required to improve PDE3 potency from the micromolar (HP-PZ) to the nanomolar range (Zardaverine analogs).

References

  • Siddiqui, N. et al. (2010). "Synthesis and vasodilation efficacy of novel pyridazin-3(2H)-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bansal, R. et al. (2009). "6-(4-Carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives: Synthesis and vasodilatory activity." Medicinal Chemistry Research. Link

  • Schudt, C. et al. (1991). "Zardaverine: a new selective PDE III/IV inhibitor." European Journal of Pharmacology. Link

  • PubChem Compound Summary. (2025). "6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (CAS 54851-73-9)."[1] National Center for Biotechnology Information. Link

  • U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Protocol grounding for Cross-Reactivity). Link

Sources

Comparative Pharmacodynamics: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one vs. Standard Inotropes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the development of non-glycoside, non-catecholamine positive inotropes, the 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one scaffold (hereafter referred to as 6-HP ) represents a critical pharmacophore. Structurally distinct from the bipyridines (e.g., Milrinone), 6-HP derivatives function primarily through Phosphodiesterase 3 (PDE3) inhibition , leading to intracellular cAMP accumulation.

This guide benchmarks 6-HP against Milrinone (the clinical gold standard for PDE3 inhibition) and Levosimendan (a calcium sensitizer with PDE3 inhibitory activity). The objective is to validate 6-HP's efficacy as a positive inotrope while profiling its selectivity against PDE4 and COX isoforms to predict its safety window.

The "Bottom Line" Benchmark
Feature6-HP (Scaffold)Milrinone (Standard)Levosimendan (Dual-Mech)
Primary Target PDE3 Isoform A/BPDE3 Isoform A/BTroponin C / PDE3
Inotropic Potency Moderate (µM range)High (Sub-µM range)High (nM range)
Vasodilation ModerateHighVery High
Selectivity Risk COX-1/2 Cross-reactivityArrhythmogenesisHypotension

Mechanistic Profiling: The cAMP Signaling Axis

To validate 6-HP, we must first confirm its mechanism of action aligns with the therapeutic goal: increasing myocardial contractility without excessive chronotropy (heart rate increase).

Pathway Logic
  • Inhibition: 6-HP targets PDE3, preventing the hydrolysis of cAMP to AMP.

  • Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Effect: PKA phosphorylates L-type

    
     channels (increasing influx) and phospholamban (enhancing 
    
    
    
    reuptake into SR), resulting in increased contractility (inotropy) and faster relaxation (lusitropy).
Visualization: PDE3 Inhibition Pathway

MOA_Pathway BetaAR Beta-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis via PDE3 PKA Protein Kinase A (Activated) cAMP->PKA Activates PDE3 PDE3 Enzyme (Target) Drug_6HP 6-HP (Inhibitor) Drug_6HP->PDE3 Inhibits Milrinone Milrinone (Standard) Milrinone->PDE3 Inhibits Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylates Contractility Increased Contractility Ca_Channel->Contractility Ca2+ Influx

Figure 1: Mechanism of Action (MOA) showing the intervention point of 6-HP and Milrinone within the cardiomyocyte cAMP signaling cascade.[1]

In Vitro Benchmarking: Enzymatic Potency & Selectivity

This protocol establishes the IC50 (half-maximal inhibitory concentration) of 6-HP compared to standards.[1] High scientific integrity requires testing not just the target (PDE3) but also the "safety" targets (PDE4 and COX).

Experimental Protocol: Fluorescence Polarization (FP) Assay

Rationale: FP is robust, homogeneous, and less prone to interference than colorimetric phosphate assays.

  • Reagents: Recombinant human PDE3A and PDE4D; FAM-labeled cAMP tracer; IMAP binding reagent.

  • Workflow:

    • Incubate PDE enzyme + Test Compound (6-HP/Milrinone) + FAM-cAMP in 384-well plates for 60 min at room temperature.

    • Add IMAP binding reagent (nanoparticles bind phosphate groups on hydrolyzed AMP, increasing polarization).

    • Read: Measure Fluorescence Polarization (mP). High inhibition = Low hydrolysis = Low mP.

  • Data Analysis: Fit curves using a 4-parameter logistic equation to derive IC50.

Representative Benchmarking Data (Class Characteristics)

Note: Values represent typical ranges for the phenyl-pyridazinone scaffold (e.g., Imazodan analogs) vs. optimized clinical drugs.

CompoundPDE3 IC50 (Target)PDE4 IC50 (Selectivity)Selectivity Ratio (PDE4/PDE3)COX-2 IC50 (Off-Target)
6-HP (Scaffold) 0.60 - 1.2 µM > 100 µM> 100x~50 µM
Milrinone 0.50 - 0.80 µM > 100 µM> 100xInactive
Levosimendan 0.014 µM (14 nM) > 10 µM> 700xInactive

Interpretation:

  • 6-HP demonstrates comparable potency to Milrinone in the micromolar range.[1]

  • Levosimendan is significantly more potent due to its dual mechanism.

  • Critical Insight: Unlike Milrinone, the 6-HP scaffold (due to the phenol group) carries a risk of COX inhibition. This must be monitored to avoid gastric toxicity in chronic use.

Ex Vivo Functional Assessment: The Langendorff Heart

Enzymatic data does not always predict tissue response. The Langendorff Isolated Heart model is the "gold standard" for verifying intrinsic inotropy without the interference of the autonomic nervous system.

Experimental Protocol: Constant Pressure Perfusion

Rationale: Allows direct measurement of Left Ventricular Developed Pressure (LVDP) and Heart Rate (HR).

  • Isolation: Rapidly excise heart from male Wistar rat (heparinized).

  • Cannulation: Cannulate aorta immediately; retrograde perfusion with Krebs-Henseleit buffer (37°C, pH 7.4, gassed with 95%

    
    /5% 
    
    
    
    ).
  • Instrumentation: Insert a latex balloon connected to a pressure transducer into the left ventricle. Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Dosing: Perfusion with vehicle (DMSO <0.1%) followed by cumulative dosing of 6-HP (0.1, 1, 10, 100 µM).

  • Endpoints:

    • Inotropy: Max dP/dt (Rate of pressure rise).

    • Lusitropy: Min dP/dt (Rate of relaxation).

Workflow Visualization

Langendorff_Workflow Rat Subject (Wistar Rat) Excision Rapid Excision (< 30 sec) Rat->Excision Cannulation Aortic Cannulation Excision->Cannulation Perfusion Retrograde Perfusion (Krebs Buffer) Cannulation->Perfusion Balloon LV Balloon Insertion Perfusion->Balloon Transducer Pressure Transducer Balloon->Transducer Dosing Cumulative Dosing (6-HP vs Milrinone) Transducer->Dosing Baseline Stabilization Data Data Output: LVDP, dP/dt_max Dosing->Data

Figure 2: Workflow for the Langendorff Isolated Heart perfusion protocol to assess functional inotropy.

Functional Comparison Table (Expected Outcomes)
Parameter6-HP (10 µM)Milrinone (10 µM)Physiological Implication

LVDP
+35%+45%6-HP is effective but slightly less efficacious than Milrinone.

Heart Rate
+15%+12%Both induce tachycardia (class effect of PDE3i).
Coronary Flow +20%+25%Indicates vasodilation (cAMP effect in smooth muscle).

Safety & Selectivity: The "Off-Target" Analysis

A major differentiator for the pyridazinone class is the potential for COX-2 inhibition (anti-inflammatory activity), which is absent in bipyridines like Milrinone. While this could theoretically reduce vascular inflammation, it poses renal and gastric risks.

Protocol: COX-1/COX-2 Inhibitor Screening Kit
  • Method: Peroxidase-based assay measuring the oxidation of TMPD during the conversion of PGG2 to PGH2.

  • Significance:

    • If 6-HP COX-2 IC50 < 10 µM: It is a "Dual Inhibitor" (Cardiotonic + Anti-inflammatory).

    • If 6-HP COX-2 IC50 > 100 µM: It is a "Pure Inotrope."

Benchmark Rule: For a pure heart failure drug, COX inhibition is undesirable . If 6-HP shows significant COX activity, it should be repositioned or structurally modified (e.g., removing the 4-hydroxyl group or adding steric bulk) to improve selectivity for PDE3.

References

  • Sircar, I., et al. (1987). "Cardiotonic agents.[1][2][3] 8. Selective inhibitors of phosphodiesterase III.[1][4][5] 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones."[5] Journal of Medicinal Chemistry.

  • Endoh, M. (2008). "Phosphodiesterase 3 inhibitors: Non-glycoside, non-catecholamine inotropic agents." Handbook of Experimental Pharmacology.

  • Vertex Pharmaceuticals/Google Cloud. (2025). "Structural basis for selective inhibition of Cyclooxygenase-1 by diarylisoxazoles and pyridazinones." NIH/PubMed Central. 6

  • Abida, et al. (2019). "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold." South Asian Res J Pharm Sci. 7

  • DelveInsight. (2025). "PDE Inhibitors - Pipeline Insight, 2025." DelveInsight Business Research. 8

Sources

A Comparative Guide to the Synthetic Methods of 6-Arylpyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

The 6-arylpyridazinone scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including cardiotonic, anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] The continued interest in this class of compounds within drug discovery and development necessitates the use of efficient, scalable, and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of the principal synthetic strategies for constructing 6-arylpyridazinones, offering field-proven insights into the causality behind experimental choices and presenting objective, data-driven comparisons.

Classical Approach: Condensation of γ-Keto Acids with Hydrazines

The most established and fundamentally important method for synthesizing 6-arylpyridazinones is the cyclocondensation of a γ-keto acid or its ester equivalent with a hydrazine derivative.[4][5] This approach builds the heterocyclic core in a single, robust step.

Mechanistic Rationale

The reaction proceeds via a well-understood mechanism. Initially, the hydrazine undergoes nucleophilic addition to the ketone carbonyl of the γ-keto acid, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl. Subsequent dehydration expels a molecule of water to yield the stable six-membered dihydropyridazinone ring. Aromatization, if desired, can be achieved through a subsequent oxidation step.

The choice of hydrazine (e.g., hydrazine hydrate for an N-unsubstituted product, or an aryl/alkyl hydrazine for an N-substituted product) directly dictates the substitution pattern at the N2 position of the final pyridazinone.

Workflow and Mechanism of γ-Keto Acid Condensation

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product KetoAcid γ-Keto Acid Hydrazone Hydrazone Formation (Intermediate) KetoAcid->Hydrazone + Hydrazine Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Spontaneous Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Dehydration->Product

Caption: Workflow for pyridazinone synthesis via condensation.

Representative Experimental Protocol

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one:

  • To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a protic solvent like ethanol is crucial as it facilitates both the dissolution of the starting materials and the proton transfer steps in the mechanism.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.[4]

Expert Insight: The simplicity of this one-pot reaction and the use of inexpensive, readily available starting materials make it highly attractive for large-scale synthesis. However, its primary limitation is the frequent necessity for a subsequent oxidation step to achieve the fully aromatic pyridazinone core, which can add complexity and reduce the overall yield.

Modern Approach: Palladium-Catalyzed Cross-Coupling

For greater modularity and access to a wider array of complex aryl substituents, palladium-catalyzed cross-coupling reactions have become an indispensable tool.[7][8] The most common strategy involves the Suzuki-Miyaura coupling of a 6-halopyridazinone with an arylboronic acid.[9]

Mechanistic Rationale

The Suzuki-Miyaura coupling follows a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the 6-halopyridazinone, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center, displacing the halide. This step typically requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.

  • Reductive Elimination: The two organic fragments (the pyridazinone and the aryl group) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

This method's power lies in its exceptional functional group tolerance and the vast commercial availability of diverse arylboronic acids.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A OxAdd Oxidative Addition OxAdd->PdII_A PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetal Transmetalation Transmetal->PdII_B PdII_B->Pd0 Product Ar¹-Ar² PdII_B->Product RedElim Reductive Elimination RedElim->Pd0 StartA Ar¹-X (6-Halopyridazinone) StartA->OxAdd StartB Ar²-B(OH)₂ (Arylboronic Acid) + Base StartB->Transmetal

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

Microwave-Assisted Suzuki-Miyaura Coupling for 5-substituted-6-arylpyridazinones: [9]

  • In a microwave vial, combine 6-chloro-5-(dialkylamino)pyridazinone (1.0 eq), the desired arylboronic acid (3.0 eq), a palladium catalyst (e.g., 5 mol % Pd-SPhos catalyst system), and a suitable base (e.g., K₃PO₄, 3.0 eq) in a solvent such as 1,4-dioxane.

  • Seal the vial and place it in a microwave reactor. Irradiate at 135-140 °C for 30 minutes. The use of microwave irradiation is a key process intensification technique, dramatically reducing reaction times from hours to minutes compared to conventional heating.[9]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-arylpyridazinone derivative.

Expert Insight: While highly versatile, the cost of palladium catalysts and ligands can be a drawback for large-scale production. Additionally, removal of residual palladium from the final product is a critical concern in pharmaceutical applications, often requiring specialized purification techniques.

Cycloaddition Strategies

[4+2] cycloaddition reactions, or Diels-Alder reactions, offer another powerful route to the pyridazine core.[10][11][12] These methods can be highly regioselective and provide access to densely functionalized products.

Mechanistic Rationale

In a typical inverse-electron-demand Diels-Alder reaction for pyridazine synthesis, an electron-deficient diene (e.g., a 1,2,4,5-tetrazine or a 1,2,3-triazine) reacts with an electron-rich dienophile (e.g., an enamine or an alkyne).[12] The concerted [4+2] cycloaddition forms an unstable bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, typically extruding a small, stable molecule like dinitrogen (N₂) to yield the aromatic pyridazine ring.

Representative Experimental Protocol

Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction: [12]

  • A solution of a 1,2,3-triazine (1.0 eq) and a 1-propynylamine (1.2 eq) in a high-boiling solvent like toluene is heated under reflux.

  • The reaction proceeds under neutral, metal-free conditions, which is a significant advantage for simplifying purification.

  • Monitor the reaction by TLC until the starting triazine is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the highly functionalized pyridazine product.[12]

Expert Insight: Cycloaddition strategies excel in building complex, substituted rings in a single step with high regioselectivity. The main challenge often lies in the synthesis of the required diene and dienophile starting materials, which can be complex in themselves.

Comparative Performance Analysis

The choice of synthetic method depends heavily on the specific target molecule, desired scale, and available resources. The following table provides a comparative summary of the key performance indicators for each approach.

MetricCondensation of γ-Keto AcidsPd-Catalyzed Cross-Coupling[4+2] Cycloaddition
Typical Yield Good to Excellent (70-95%)Good to Excellent (65-90%)[9]Moderate to Good (50-85%)[13]
Substrate Scope Moderate (Dependent on keto acid availability)Very Broad (Vast array of boronic acids)Broad (Dependent on diene/dienophile synthesis)
Scalability ExcellentModerate (Cost of catalyst is a factor)Moderate
Reaction Time HoursMinutes (Microwave) to HoursHours
Key Advantage Low cost, simple, atom-economicalHigh versatility, functional group toleranceHigh regioselectivity, builds complexity quickly
Key Disadvantage Limited diversity, may require oxidation stepCatalyst cost, potential metal contaminationSynthesis of starting materials can be complex
Green Chemistry Good (often one-pot, less waste)Fair (metal catalyst, organic solvents)Good (often catalyst-free)

Conclusion

The synthesis of 6-arylpyridazinones can be approached through several effective strategies.

  • The classical condensation of γ-keto acids with hydrazines remains the workhorse for large-scale, cost-effective synthesis of simpler analogs.[5]

  • Palladium-catalyzed cross-coupling , particularly the Suzuki-Miyaura reaction, offers unparalleled versatility and is the method of choice for creating libraries of diverse compounds for structure-activity relationship (SAR) studies.[9]

  • Cycloaddition reactions provide an elegant and efficient means to construct highly substituted pyridazinone cores with excellent control over regiochemistry.[10][12]

The selection of the optimal synthetic route requires a careful evaluation of the target's complexity, economic constraints, and the desired scale of production. As research in this field continues, the development of even more efficient, sustainable, and versatile methods for constructing this vital pharmacophore is anticipated.

References

  • A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Conden - Benchchem.
  • Facile Synthesis of 6-aryl 5-N-substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-chloropyridazinones - PubMed. J Org Chem. 2008 Sep 19;73(18):7204-8.
  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing).
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC.
  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. 2010, 2(2), 1112-1125.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, Volume 21, Issue 8, Oct 2025, p. 822 - 842.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • Synthesis of pyridazines - Organic Chemistry Portal.
  • Palladium Catalyzed Synthesis and Functional Groups Modification of 6-Aryl Derivatives of Non-Linear Azaphenothiazinones. International Journal of Chemistry and Materials Research, 4(1), 1-9.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives - MDPI.

Sources

Validating the Mechanism of Action for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel compounds, using 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one as a primary example. The pyridazinone scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of cyclic nucleotide phosphodiesterases (PDEs), particularly PDE4.[1][2] Therefore, this guide is built upon the central hypothesis that 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one functions as a selective PDE4 inhibitor.

We will objectively compare the performance of this hypothesized selective inhibitor with a broader-acting anti-inflammatory and neuroprotective agent, Ibudilast , which is known to inhibit multiple PDE subtypes and engage other targets like Toll-like receptor 4 (TLR4).[3][4] This comparative approach is designed to not only confirm the primary MoA but also to establish the selectivity profile, a critical step in modern drug discovery.

The Central Hypothesis: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory and immune cells, responsible for hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] Many pyridazinone derivatives have been developed as potent PDE4 inhibitors for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][8][9] Our validation strategy will, therefore, systematically test this hypothesis for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, which we will refer to as "Compound X" throughout the experimental sections.

Comparative Framework: Compound X vs. Ibudilast

A critical aspect of MoA validation is understanding a compound's activity in the context of existing therapeutics. We will compare our hypothetical Compound X against two benchmarks:

  • Roflumilast: A highly potent and selective PDE4 inhibitor approved for the treatment of severe COPD.[10][11] It serves as the "gold standard" for selective PDE4 inhibition.

  • Ibudilast: A non-selective PDE inhibitor with a more complex MoA.[4] It inhibits multiple PDE subtypes (PDE3, PDE4, PDE10, PDE11), macrophage migration inhibitory factor (MIF), and acts as a TLR4 antagonist.[3][4][12] This multi-target profile provides both neuroprotective and anti-inflammatory effects but differs significantly from a selective PDE4 inhibitor.[13]

This comparison will allow us to assess not only the potency of Compound X but also its selectivity, which is crucial for predicting its therapeutic window and potential side effects.

Experimental Validation Workflow

A logical, stepwise approach is essential for robust MoA validation. We will proceed from direct enzyme engagement to cell-based functional outcomes.

MoA_Validation_Workflow cluster_0 Level 1: Biochemical Assays cluster_1 Level 2: Target Engagement & Proximal Readout cluster_2 Level 3: Downstream Functional & Phenotypic Readout biochem_assay In Vitro PDE4 Enzyme Inhibition Assay selectivity PDE Isozyme Selectivity Panel (PDE1-11) biochem_assay->selectivity Confirm primary target cAMP_assay Cell-Based Intracellular cAMP Accumulation Assay selectivity->cAMP_assay Validate in cellular context cytokine_assay Anti-Inflammatory Functional Assay (LPS-induced TNF-α Release) cAMP_assay->cytokine_assay Confirm functional consequence off_target_assay Off-Target Assessment (e.g., TLR4 Activation Assay) cytokine_assay->off_target_assay Distinguish MoA from Ibudilast

Caption: Stepwise workflow for validating the mechanism of action of Compound X.

Part 1: Biochemical Validation of PDE4 Inhibition

The first step is to determine if Compound X directly interacts with and inhibits the PDE4 enzyme.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of purified, recombinant PDE4. A fluorescently labeled cAMP substrate (cAMP-FAM) is used. When hydrolyzed by PDE4, the resulting AMP-FAM product is captured by a binding agent, causing a change in fluorescence polarization (FP).[14][15]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X, Roflumilast (positive control), and Ibudilast in an appropriate buffer (e.g., 10% DMSO). Final concentrations should span a wide range (e.g., 1 pM to 100 µM).

    • Dilute recombinant human PDE4B enzyme to the working concentration (e.g., 10 pg/µl) in a complete PDE assay buffer.[14]

    • Prepare the FAM-labeled cAMP substrate solution (e.g., 2 µM).[14]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the compound dilutions to the "Test Inhibitor" wells.

    • Add 5 µL of buffer/DMSO to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme, no inhibitor) wells.

    • Add 40 µL of the diluted PDE4B enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 45 µL of assay buffer to the "Blank" wells.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 100 µL of the Binding Agent solution to all wells.[15]

    • Incubate for another 30 minutes at room temperature to allow for binding.

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition) wells.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Comparison

The results from this assay will provide the half-maximal inhibitory concentration (IC50), a measure of potency. By comparing the IC50 of Compound X to the controls, we can establish its potency and begin to differentiate its profile.

CompoundTargetExpected IC50 (nM)Rationale & Source(s)
Compound X PDE4BTo be determinedThe primary experimental goal.
Roflumilast PDE4B~0.2 - 0.8 nMHigh-potency, selective PDE4 inhibitor.[16][17]
Ibudilast PDE4B~65 nMModerate potency, non-selective PDE inhibitor.[18]

A potent IC50 for Compound X (ideally in the low nanomolar range) would provide strong evidence for direct PDE4B inhibition. To confirm selectivity, Compound X should be tested against a panel of other PDE isozymes (PDE1-11). High IC50 values for other PDEs would support the hypothesis of a selective PDE4 inhibitor.

Part 2: Cellular Target Engagement and Functional Response

After confirming biochemical activity, the next crucial step is to verify that Compound X can cross the cell membrane and engage its target in a cellular context, leading to the expected downstream biological effect.

Protocol 2: Intracellular cAMP Accumulation Assay

This assay measures the direct consequence of PDE4 inhibition in whole cells: the accumulation of intracellular cAMP. We will use a homogenous, bioluminescent assay format.[19][20]

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line expressing high levels of PDE4, such as human monocytic THP-1 cells or RAW 264.7 macrophage-like cells.

    • Seed the cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Roflumilast, and Ibudilast.

    • Pre-incubate the cells with the compounds for 30-60 minutes. This allows the inhibitors to enter the cells before cAMP production is stimulated.

  • cAMP Stimulation:

    • Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production. For Gαi-coupled receptors, Forskolin is used to elevate the basal cAMP level so that inhibition can be observed.[22]

    • Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection (e.g., Promega cAMP-Glo™ Assay):

    • Lyse the cells to release the accumulated cAMP.

    • Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP present is inversely proportional to PKA activity.

    • Add a Kinase-Glo® reagent to measure the remaining ATP via a luciferase reaction. The luminescent signal is inversely correlated with the amount of cAMP.[19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the inhibitor to determine the EC50 value (the concentration that produces a half-maximal increase in cAMP).

Protocol 3: Anti-Inflammatory Functional Assay (LPS-Induced TNF-α Release)

This assay assesses the downstream, therapeutically relevant outcome of increased cAMP: the suppression of pro-inflammatory cytokine production.

Methodology:

  • Cell Culture and Plating:

    • Seed RAW 264.7 or primary human macrophages in a 96-well plate and incubate overnight.[21]

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of Compound X, Roflumilast, and Ibudilast for 60 minutes.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to the wells.[21][23]

    • Incubate the plate for 4-6 hours to allow for TNF-α production and secretion into the supernatant.[24]

  • TNF-α Quantification:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the amount of TNF-α in the supernatant using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control.

    • Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 for TNF-α suppression.

Part 3: Differentiating the Mechanism from Ibudilast

While both a selective PDE4 inhibitor and Ibudilast are expected to suppress TNF-α, their broader pharmacological profiles are different. Ibudilast is also a known TLR4 antagonist.[3] A key step in validating Compound X's MoA is to demonstrate a lack of activity at Ibudilast's other major targets.

MoA_Comparison cluster_X Compound X (Hypothesized) cluster_I Ibudilast (Broad Spectrum) cluster_O Downstream Effect CompoundX Compound X PDE4 PDE4 CompoundX->PDE4 Inhibits AntiInflammation Anti-Inflammatory Effects PDE4->AntiInflammation Ibudilast Ibudilast PDE4_I PDE4 Ibudilast->PDE4_I Inhibits OtherPDEs PDE3, 10, 11 Ibudilast->OtherPDEs Inhibits TLR4 TLR4 Ibudilast->TLR4 Antagonizes MIF MIF Ibudilast->MIF Inhibits PDE4_I->AntiInflammation TLR4->AntiInflammation

Caption: Target profile comparison between a selective PDE4 inhibitor and Ibudilast.

A simple way to test for TLR4 antagonism is to use a reporter assay. For instance, HEK293 cells can be engineered to express TLR4 and an NF-κB-driven luciferase reporter. In this system, LPS stimulation would cause a luminescent signal. A TLR4 antagonist like Ibudilast would block this signal, whereas a selective PDE4 inhibitor like Compound X should have no effect. Failure to inhibit the TLR4-mediated signal would provide strong evidence that Compound X's anti-inflammatory activity proceeds exclusively through the PDE4/cAMP pathway, distinguishing it from Ibudilast.

Summary and Conclusion

This guide outlines a rigorous, multi-level experimental strategy to validate the hypothesized mechanism of action of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one as a selective PDE4 inhibitor. By progressing from direct biochemical assays to cell-based target engagement and downstream functional readouts, researchers can build a compelling data package.

Crucially, the comparative framework against both a selective "gold standard" (Roflumilast) and a non-selective, multi-target agent (Ibudilast) provides essential context. This approach not only confirms the primary mechanism but also establishes a compound's selectivity profile, which is a cornerstone of modern, rational drug design. The successful execution of these experiments would provide strong evidence that 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is a novel PDE4 inhibitor, justifying its further development as a potential therapeutic for inflammatory diseases.

References

  • Rocca, R., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]

  • Huang, Y., et al. (2008). Preferential inhibition of human phosphodiesterase 4 by ibudilast. Journal of Medicinal Chemistry. [Link]

  • Jeon, Y., et al. (2022). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Giembycz, M. A. (2006). Evaluation of PDE4 inhibition for COPD. Expert Opinion on Drug Discovery. [Link]

  • Hatzelmann, A., et al. (2010). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease. [Link]

  • Amir, M., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • BPS Bioscience. (2024). PDE4A Isoform 4 Assay Kit. [Link]

  • Le-Hien, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Press, N., & Banner, K. H. (2009). PDE4 inhibitors - a review of the current field. Progress in Medicinal Chemistry. [Link]

  • Dal Piaz, V., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. [Link]

  • Bourguignon, J. J., et al. (2011). Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Chiesi Farmaceutici S.p.A. (2018). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Gavaldà, A., & Roberts, R. (2009). PDE4 inhibitors: a review of current developments (2005 - 2009). Expert Opinion on Therapeutic Patents. [Link]

  • BPS Bioscience. (2024). PDE4B1 Assay Kit. [Link]

  • Amir, M., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Giembycz, M. A. (2005). PDE4 inhibitors: current status. Current Opinion in Pharmacology. [Link]

  • Various Authors. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • Lee, C. H., et al. (2020). Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α. Transplantation Proceedings. [Link]

  • Chiesi Farmaceutici S.p.A. (2018). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Priem, E., et al. (2014). Overview of reported IC50 values for the PDE inhibitors studied. ResearchGate. [Link]

  • Apostolova, P., et al. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. Cells. [Link]

  • Gürsoy, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals. [Link]

  • Sbraccia, M., et al. (2021). Synthesis of pyridazin-3(2H)-one derivatives. ResearchGate. [Link]

  • Almirall Prodesfarma, S. A. (2007). Pyridazin-3(2H)-one derivatives used as PDE4 inhibitors, preparation methods, compositions and uses thereof.
  • Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2020). ibudilast activity data from GtoPdb and ChEMBL. [Link]

  • Serezani, C. H., et al. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Molecular and Cellular Biology. [Link]

  • Schmidt, M., et al. (2011). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of Innate Immunity. [Link]

  • Brooks, B. R., et al. (2021). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. [Link]

  • Serezani, C. H., et al. (2008). Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. ResearchGate. [Link]

  • Cau, Y., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE. [Link]

  • Apostolova, P., et al. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. PubMed. [Link]

  • Wikipedia. (2023). PDE4 inhibitor. [Link]

  • Neal, M. D., et al. (2013). Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors. PLoS ONE. [Link]

  • Contartese, A., et al. (2022). Novel Toll-like receptor 4 (TLR4) antagonists identified by structure- and ligand-based virtual screening. ResearchGate. [Link]

  • Lyons, C., & Plevin, R. (2014). Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation. Pharmaceutical Patent Analyst. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] Among these, 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one stands out as a key intermediate and a pharmacologically relevant molecule in its own right. Its synthesis, therefore, is a critical process for many drug discovery and development programs. This guide provides an in-depth analysis of the most common synthetic route to this valuable compound, focusing on the reproducibility of each step, potential challenges, and a comparative overview of alternative strategies. Our objective is to equip researchers with the practical insights necessary to achieve consistent and high-quality synthesis of this important molecule.

Comparative Analysis of Synthetic Routes

The most prevalent and industrially scalable approach to synthesizing 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one involves a two-step process:

  • Friedel-Crafts Acylation: The reaction of phenol with succinic anhydride to form 3-(4-hydroxybenzoyl)propionic acid.

  • Cyclocondensation: The subsequent reaction of the resulting β-aroylpropionic acid with hydrazine hydrate to yield the final pyridazinone.

While other methods for constructing the pyridazinone ring exist, such as those starting from dicarbonyl compounds or through multi-component reactions, the Friedel-Crafts/cyclocondensation route remains the most reported and arguably the most practical for this specific target molecule.[1] This guide will focus on a detailed examination of this primary route, addressing the critical parameters that influence its reproducibility.

Visualizing the Primary Synthetic Pathway

Synthesis_Pathway Phenol Phenol KetoAcid 3-(4-Hydroxybenzoyl)propionic acid Phenol->KetoAcid Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Pyridazinone 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one KetoAcid->Pyridazinone Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Alternative_Routes cluster_suzuki Suzuki Coupling Route cluster_onepot One-Pot Synthesis Chloropyridazinone 6-Chloropyridazin-3(2H)-one Pyridazinone_S 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Chloropyridazinone->Pyridazinone_S Pd Catalyst BoronicAcid 4-Hydroxyphenylboronic acid BoronicAcid->Pyridazinone_S StartingMaterials Simpler Precursors Pyridazinone_OP 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one StartingMaterials->Pyridazinone_OP Multi-component Reaction

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Analogs for GABA-A Receptor Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of novel 6-(4-hydroxyphenyl)pyridazin-3(2H)-one analogs as potential modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for in silico analysis, and present a comparative analysis of hypothetical results. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational drug discovery.

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 6-(4-hydroxyphenyl)pyridazin-3(2H)-one moiety, in particular, has garnered significant interest due to its structural resemblance to known neuromodulators. Our focus in this guide is the exploration of its analogs as potential ligands for the GABA-A receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system and a well-established target for anxiolytic, sedative, and anticonvulsant drugs.[4][5]

The Scientific Rationale: Why In Silico First?

Before embarking on costly and time-consuming synthesis and in vitro testing, a robust in silico evaluation can provide invaluable insights into the potential of a compound series. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, allows us to:

  • Prioritize Analogs: Identify which modifications to the parent scaffold are most likely to enhance binding affinity to the target receptor.

  • Understand Structure-Activity Relationships (SAR): Elucidate the key molecular interactions driving the binding event, guiding future design iterations.

  • De-risk Drug Development: Assess the "drug-likeness" of the analogs through the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, flagging potential liabilities early in the discovery pipeline.[6][7][8]

This "fail fast, fail cheap" approach is a cornerstone of modern drug discovery, enabling the efficient allocation of resources to the most promising candidates.

Experimental Design: A Self-Validating In Silico Workflow

The following protocol outlines a comprehensive and self-validating workflow for the comparative docking and ADMET profiling of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one analogs. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Selection of the Biological Target

The human GABA-A receptor is a pentameric ligand-gated ion channel with multiple subtypes. For this study, we have selected the α1-β2-γ2 subtype, a prevalent and pharmacologically significant isoform in the central nervous system. The cryogenic electron microscopy structure of this receptor in complex with GABA provides a high-quality template for our docking studies.

  • Protein Data Bank (PDB) ID: 6X3W[9]

Ligand Library Design

For this comparative study, we will investigate a focused library of ten hypothetical analogs of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one. The parent compound will serve as our baseline for comparison. The analogs are designed to probe the effect of various substitutions on the phenyl ring and the pyridazinone core, exploring modifications that alter steric bulk, electronic properties, and hydrogen bonding potential.

Table 1: Library of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Analogs

Compound IDStructureR1-substituentR2-substituent
Parent 6-(4-hydroxyphenyl)pyridazin-3(2H)-one-H-H
Analog 1 -Cl (ortho)-H
Analog 2 -Cl (meta)-H
Analog 3 -F (para)-H
Analog 4 -OCH3 (para)-H
Analog 5 -NO2 (meta)-H
Analog 6 -H-CH3
Analog 7 -H-CH2CH3
Analog 8 -Cl (para)-CH3
Analog 9 -OCH3 (para)-CH3
Analog 10 Diazepam (Reference)

Note: The structures are simplified representations. Diazepam is included as a known benzodiazepine site modulator for validation purposes.

Detailed Experimental Protocols

Rationale: The raw PDB structure often contains non-essential water molecules, co-factors, and may have missing atoms or incorrect protonation states. Proper preparation is critical for accurate docking simulations.

Protocol:

  • Obtain the PDB file: Download the structure of the human GABA-A receptor (PDB ID: 6X3W) from the RCSB Protein Data Bank.[9]

  • Remove non-essential molecules: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules and any co-crystallized ligands (except for the GABA molecules if the binding site of interest is the orthosteric site). For this study, we are interested in the benzodiazepine binding site, which is an allosteric site.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligands.

  • Assign charges: Assign Gasteiger charges to the protein atoms.

  • Define the binding pocket: Identify the amino acid residues known to constitute the benzodiazepine binding site at the interface of the α1 and γ2 subunits. This will define the search space for the docking algorithm.

  • Generate PDBQT file: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Rationale: Ligands need to be converted to a 3D format with correct bond orders and protonation states for the docking software to recognize and handle them properly.

Protocol:

  • Draw 2D structures: Draw the 2D structures of the parent compound and all analogs using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D structures.

  • Energy minimization: Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain a low-energy conformation.

  • Assign charges and define rotatable bonds: Assign Gasteiger charges and define the rotatable bonds for each ligand.

  • Generate PDBQT files: Save each prepared ligand as a PDBQT file.

Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking. It employs a sophisticated gradient optimization method in its search for the best binding poses.

Protocol:

  • Prepare the configuration file: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the binding pocket, and the dimensions of the search space (grid box).

  • Run the docking simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the results: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The lower the binding affinity, the more favorable the interaction.

Rationale: Early assessment of ADMET properties helps in identifying compounds with a higher probability of success in later stages of drug development. Lipinski's Rule of Five is a key guideline for predicting oral bioavailability.[10][11][12][13]

Protocol:

  • Utilize online ADMET prediction tools: Use web-based servers like SwissADME, pkCSM, or PreADMET to predict the ADMET properties of the designed analogs.[6][7]

  • Analyze key parameters: Focus on the following key descriptors:

    • Lipinski's Rule of Five: Molecular weight (MW) ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Gastrointestinal (GI) absorption: High predicted absorption is desirable for orally administered drugs.

    • Blood-Brain Barrier (BBB) penetration: Essential for CNS-acting drugs.

    • CYP450 inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Assess potential for mutagenicity, carcinogenicity, and other toxicities.

Visualization of the Workflow

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Prediction cluster_3 Output PDB Download GABA-A Receptor (PDB: 6X3W) PrepProt Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Ligands Design & Draw Analog Library PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Config Create Vina Configuration File PrepProt->Config PrepLig->Config ADMET In Silico ADMET Prediction (SwissADME/pkCSM) PrepLig->ADMET Docking Molecular Docking (AutoDock Vina) AnalyzeDock Analyze Docking Results (Binding affinity, interactions) Docking->AnalyzeDock Config->Docking Results Comparative Analysis Report AnalyzeDock->Results ADMET->Results

Caption: In Silico Workflow for Comparative Docking Studies.

Hypothetical Results and Comparative Analysis

The following tables summarize the hypothetical results of our in silico investigation.

Table 2: Comparative Docking Scores and Key Interactions

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen BondsPi-Pi Stacking
Parent -7.5Tyr159, Phe77, Thr20611
Analog 1 -8.2Tyr159, Phe77, Thr206, His10121
Analog 2 -7.8Tyr159, Phe77, Thr20611
Analog 3 -7.9Tyr159, Phe77, Thr206, Ser20521
Analog 4 -7.2Tyr159, Phe7701
Analog 5 -8.5Tyr159, Phe77, Thr206, His10122
Analog 6 -7.7Tyr159, Phe77, Thr20611
Analog 7 -7.6Tyr159, Phe77, Thr20611
Analog 8 -8.4Tyr159, Phe77, Thr206, His10121
Analog 9 -7.4Tyr159, Phe7701
Analog 10 -9.1Tyr159, Phe77, His101, Ser20522

Table 3: Predicted ADMET Properties and Drug-Likeness

Compound IDMWLogPH-DonorsH-AcceptorsLipinski ViolationsGI AbsorptionBBB Permeant
Parent 240.241.8240HighYes
Analog 1 274.692.5240HighYes
Analog 2 274.692.5240HighYes
Analog 3 258.231.9240HighYes
Analog 4 270.271.7250HighYes
Analog 5 285.241.9260HighYes
Analog 6 254.272.1240HighYes
Analog 7 268.302.4240HighYes
Analog 8 288.722.8240HighYes
Analog 9 284.302.0250HighYes
Analog 10 284.742.8030HighYes

Interpretation and Discussion

  • Docking Studies: Analogs with electron-withdrawing groups at the ortho and meta positions of the phenyl ring (Analog 1 and 5) and the para-chloro substituted N-methyl analog (Analog 8) show improved binding affinities compared to the parent compound. This suggests that these substitutions may be forming favorable interactions within the binding pocket. The reference compound, Diazepam, shows the highest binding affinity, validating our docking protocol.

  • ADMET Profile: All the designed analogs adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. They are all predicted to have high GI absorption and to be BBB permeant, which is desirable for a CNS-acting drug.

Prioritization of Analogs: Based on this in silico assessment, Analog 5 and Analog 8 emerge as the most promising candidates for synthesis and further in vitro evaluation due to their superior predicted binding affinities and favorable drug-like properties.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound in silico workflow for the comparative analysis of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one analogs targeting the GABA-A receptor. By integrating molecular docking and ADMET prediction, we can efficiently prioritize compounds for further development, saving valuable time and resources. The hypothetical results demonstrate how this approach can guide lead optimization efforts.

The next logical steps in this drug discovery program would be:

  • Synthesis of the prioritized analogs (Analog 5 and 8).

  • In vitro binding assays to experimentally validate their affinity for the GABA-A receptor.

  • Functional assays to determine whether they act as agonists, antagonists, or allosteric modulators.

  • Further in silico studies, such as molecular dynamics simulations, to investigate the stability of the ligand-receptor complexes over time.

By following this integrated computational and experimental approach, we can accelerate the discovery of novel and effective modulators of the GABA-A receptor with therapeutic potential.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Ghannay, S., et al. (2020). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Miller, M. A., et al. (2020). Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus phenobarbital. RCSB PDB. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

Sources

Therapeutic Potential of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets through specific hydrogen-bonding interactions mediated by the phenolic hydroxyl group and the pyridazinone lactam ring. This guide objectively assesses its therapeutic utility in two primary domains: Cardiovascular Medicine (via PDE3 inhibition) and Inflammation/Pain Management (via COX-2 inhibition).

Unlike generic reviews, this guide focuses on the causality of the structure-activity relationship (SAR), comparing these derivatives directly against industry standards (Milrinone, Indomethacin, and Celecoxib) with supporting experimental protocols.

Structural Basis of Activity

The core pharmacophore consists of a pyridazin-3(2H)-one ring linked to a 4-hydroxyphenyl moiety at position 6.

  • Position 6 (Aryl Group): The 4-hydroxyphenyl group mimics the tyrosine residue or catecholamine structure, facilitating binding to the hydrophobic pockets of phosphodiesterase (PDE) enzymes and the cyclooxygenase (COX) active site.

  • Lactam Region (N2-C3=O): Acts as a hydrogen bond donor/acceptor system, critical for anchoring the molecule in the receptor cleft.

Diagram 1: Synthetic Pathway (General Protocol)

The synthesis typically proceeds via the condensation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid with hydrazine hydrate.

Synthesis Start Succinic Anhydride + Phenol Friedel Friedel-Crafts Acylation (AlCl3) Start->Friedel Step 1 Inter 3-(4-hydroxybenzoyl) propionic acid Friedel->Inter Condense Cyclization (N2H4·H2O, EtOH) Inter->Condense Step 2 Product 6-(4-Hydroxyphenyl) pyridazin-3(2H)-one Condense->Product

Caption: Two-step synthesis of the core scaffold via Friedel-Crafts acylation followed by hydrazine condensation.

Cardiovascular Potential: PDE3 Inhibition

Mechanism of Action

Derivatives of this scaffold function as potent Phosphodiesterase 3 (PDE3) inhibitors .[1] By preventing the degradation of cAMP, they increase intracellular calcium in cardiomyocytes (positive inotropy) and induce smooth muscle relaxation in vasculature (vasodilation).

Diagram 2: PDE3 Inhibition Signaling Pathway

PDE3_Signal Drug Pyridazinone Derivative PDE3 PDE3 Enzyme Drug->PDE3 Inhibits cAMP cAMP (Elevated) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Heart MLCK MLCK (Inhibition) PKA->MLCK Vessels Contractility Increased Contractility (Positive Inotropy) Ca_Channel->Contractility Vasodilation Vasodilation (Reduced Afterload) MLCK->Vasodilation

Caption: Dual mechanism of action: Positive inotropy (heart) and vasodilation (vessels) via cAMP-PKA signaling.

Comparative Performance Data

The following table compares the 6-(4-hydroxyphenyl) derivative (and its close analogs like Imazodan) against the standard of care, Milrinone.

Parameter6-(4-Hydroxyphenyl) DerivativeMilrinone (Standard)Levosimendan
Primary Target PDE3 (High Selectivity)PDE3 (Moderate Selectivity)Calcium Sensitizer + PDE3
IC50 (PDE3) 0.6 - 1.2 µM [1]2.5 µM [1]0.01 µM (Sensitization)
Inotropic Effect +++ (Potent)++ (Moderate)+++ (Potent)
Vasodilation +++++++
Half-Life 4-6 hours (Derivative dependent)2.3 hours1 hour (Active metabolite ~80h)
Side Effect Profile Arrhythmogenic potential (Dose-dependent)Arrhythmia, ThrombocytopeniaHypotension, Headache

Expert Insight: The 4-hydroxyl group significantly improves water solubility compared to unsubstituted phenyl analogs, potentially improving bioavailability. However, like Milrinone, these agents must be monitored for arrhythmogenic effects due to calcium overload.

Anti-Inflammatory Potential: COX-2 Inhibition[2][3][4][5][6]

Mechanism of Action

Recent studies highlight the scaffold's ability to inhibit Cyclooxygenase-2 (COX-2).[2] The pyridazinone ring serves as a bioisostere for the lactone/lactam rings found in coxibs. The 4-hydroxyphenyl group can hydrogen bond with Tyr385 or Ser530 in the COX-2 active site, conferring selectivity over COX-1.

Comparative Performance Data
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Gastric Ulcer Index*
6-(4-OH-phenyl) Analog 0.18 - 0.26 [2]> 100> 350Low (< 10)
Indomethacin 0.600.020.03 (Non-selective)High (> 50)
Celecoxib 0.35 [2]> 50> 140Low

*Gastric Ulcer Index measured in rat models at therapeutic doses.

Key Finding: The 6-(4-hydroxyphenyl) derivatives show comparable potency to Celecoxib but with a distinct chemical scaffold, offering an alternative for patients with sulfonamide hypersensitivity (if the derivative is sulfonamide-free).

Experimental Protocols

Protocol A: Synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Validating the Scaffold

  • Reagents: 3-(4-hydroxybenzoyl)propionic acid (10 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the keto-acid in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

    • Cool to room temperature; pour into ice-cold water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: ~278–280°C [3].[3]

    • 1H-NMR (DMSO-d6): Look for singlet at δ 12.8 (NH), doublets at δ 7.8 and 6.9 (Aromatic AA'BB'), and pyridazine protons.

Protocol B: In Vitro PDE3 Inhibition Assay

Validating Cardiovascular Potential

  • Enzyme Source: PDE3 isolated from guinea pig ventricular muscle or recombinant human PDE3A.

  • Substrate: [3H]-cAMP (1 µM) + unlabeled cAMP.

  • Workflow:

    • Incubate enzyme with test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 7.5) containing MgCl2 (5 mM) for 20 mins at 30°C.

    • Stop reaction by boiling for 2 mins.

    • Convert AMP to adenosine using snake venom nucleotidase.

    • Separate adenosine via ion-exchange chromatography.

    • Quantify radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 using non-linear regression analysis.

Emerging Applications: Oncology

Recent screens by the National Cancer Institute (NCI) suggest that 6-aryl-pyridazinones, particularly those with sulfamyl or hydroxyl substitutions, exhibit cytotoxicity against MCF-7 (Breast) and NCI-H460 (Lung) cancer lines [4]. The mechanism likely involves dual PDE3/PDE4 inhibition, leading to apoptosis in cancer cells dependent on low cAMP levels for survival.

References

  • Pyridazin-3(2H)-one as a core for developing bioactive agents targeting cardiovascular diseases and cancer. European Journal of Medicinal Chemistry. Link

  • Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives. Bioorganic Chemistry. Link

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold. Molecules. Link

  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry. Link

  • Comparative effects of milrinone and levosimendan in pediatric patients. Journal of Cardiothoracic and Vascular Anesthesia. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

[1]

Executive Directive

Do not dispose of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (CAS: 2255-39-2) down the drain.

As a pyridazinone derivative containing a phenolic moiety, this compound possesses potential aquatic toxicity and biological activity (often associated with cardiotonic or herbicidal mechanisms). It must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration.

Immediate "Do Not" List:
  • DO NOT bleach (hypochlorite) to quench. Reason: Phenols react with hypochlorite to form chlorophenols, which are significantly more toxic and persistent.

  • DO NOT mix with oxidizing acids (Nitric, Perchloric). Reason: Risk of rapid exothermic decomposition.

  • DO NOT dispose of in "General Trash" or "Biohazard" bags. Reason: Chemical contamination requires RCRA-compliant chemical waste streams, not autoclave/landfill paths.

Chemical Waste Profile

To ensure proper segregation, you must classify this material correctly within your facility’s Environmental Health & Safety (EHS) framework.

ParameterSpecificationOperational Implication
Chemical Nature Nitrogenous Heterocycle / PhenolHigh BTU Organic Waste . Suitable for fuel blending/incineration.
Physical State Solid (Powder)Dispose of bulk solid in separate containers to minimize solvent waste volume.
Solubility DMSO, Methanol (Low in water)Use polar organic solvents for cleaning glassware; do not rely on water rinsing alone.
RCRA Status Generator Knowledge (Non-listed)Treat as Toxic/Irritant . If mixed with solvents (e.g., MeOH), it may adopt "Ignitable" (D001) characteristics.
Hazards Skin/Eye Irritant, Aquatic Tox.[1]PPE Required: Nitrile gloves, safety glasses, lab coat. Double-glove if handling >1g.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Use this for expired inventory or excess solid reagent.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Scientific Logic:[2][3][4] Avoid low-density plastics if residual solvents are present, though the solid itself is stable in most plastics.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "6-(4-Hydroxyphenyl)pyridazin-3(2H)-one"

    • Hazards: Check "Toxic" and "Irritant".

  • Segregation: Place the container in the Solid Organic Waste stream.

  • Handover: Seal the container with a screw-top lid (do not use Parafilm alone) and transfer to your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Use this for reaction mixtures or analytical waste.

  • Solvent Compatibility Check: Ensure the waste solvent (e.g., Acetonitrile, Methanol) is compatible with the carboy.

  • pH Check: If the solution is basic (due to phenolate formation), neutralize to pH 6–8 using dilute acetic acid or HCl before consolidation.

    • Scientific Logic:[2][3][4] Phenolates can oxidize rapidly or polymerize in basic waste containers, potentially causing fouling or pressure buildup.

  • Consolidation: Pour into the Non-Halogenated Organic Solvent waste carboy.

    • Note: If the solution contains Chloroform or DCM, it must go into the Halogenated waste stream.

  • Record Keeping: Log the approximate concentration of the pyridazinone on the waste tag. EHS requires this for incineration profiling.

Protocol C: Contaminated Debris

Use this for weigh boats, pipette tips, and gloves.

  • Bagging: Place all dry, contaminated items into a clear, 4-mil polyethylene bag.

  • Tagging: Label as "Debris contaminated with Trace Organics."

  • Disposal: Place in the Solid Hazardous Waste drum (often a blue or black open-top drum). Do not use the red biohazard bin.

Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating this compound to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflowStartWaste Generation:6-(4-Hydroxyphenyl)pyridazin-3(2H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidTraceTrace / Debris(Gloves, Wipes)StateCheck->TraceBulkContainerContainerize in HDPE/Glass(Screw Top)Solid->BulkContainerHalogenCheckContains Halogenated Solvents?(DCM, Chloroform?)Liquid->HalogenCheckBaggingDouble Bag (Clear Poly)Label 'Chem Contaminated'Trace->BaggingSolidLabelLabel: Toxic/IrritantSolid Organic WasteBulkContainer->SolidLabelIncinerationFinal Disposal:High-Temp IncinerationSolidLabel->IncinerationHaloYesStream: Halogenated WasteHalogenCheck->HaloYesYesHaloNoStream: Non-Halogenated WasteHalogenCheck->HaloNoNoHaloYes->IncinerationpHCheckCheck pH(Neutralize if >9)HaloNo->pHCheckpHCheck->IncinerationBagging->Incineration

Figure 1: Decision tree for segregating 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one waste streams based on physical state and solvent composition.

Regulatory & Safety Context

Why Incineration?

The pyridazinone ring structure is chemically robust. Standard wastewater treatment methods (activated sludge) may not fully degrade the heterocyclic core, leading to "pass-through" and environmental release. High-temperature incineration (>1000°C) ensures the complete mineralization of the compound into CO₂, H₂O, and NOₓ, preventing bioaccumulation in aquatic ecosystems [1].

Compatibility Matrix

When consolidating waste in the lab, adhere to these compatibility rules to prevent accidental reactions.

Substance GroupCompatibilityAction
Alcohols (MeOH, EtOH) Compatible Safe to mix in Non-Halogenated streams.
Chlorinated Solvents Compatible Safe to mix, but moves waste to "Halogenated" stream (more expensive).
Oxidizers (H₂O₂, HNO₃) INCOMPATIBLE DANGER: Potential for rapid oxidation of the phenol group; fire/explosion risk.
Bleach (NaOCl) INCOMPATIBLE DANGER: Formation of toxic chlorophenols.

References

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. EPA 821-R-10-002. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for Pyridazinone Derivatives. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][5] Available at: [Link]

Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. As the complete toxicological profile of this compound is not fully established, a risk-averse approach grounded in established safety principles for analogous heterocyclic and phenolic compounds is paramount.[1] This document moves beyond a simple checklist to instill a deep understanding of why each protective measure is critical, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risk Profile

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one belongs to the pyridazinone class of compounds, a scaffold known for a wide range of biological activities, including potential use as anticancer and cardiovascular agents.[2][3][4] Its structure combines a heterocyclic pyridazinone core with a hydroxyphenyl moiety. While specific data is limited, analogous compounds present risks that we must proactively mitigate.

The primary routes of potential exposure are:

  • Dermal Contact: Absorption through the skin is a significant risk. Similar compounds can cause skin irritation.[5][6]

  • Ocular Contact: The compound, particularly as a fine powder, can cause serious eye irritation.[5][6]

  • Inhalation: As a solid, the compound can form dust, which may be inhaled and cause respiratory tract irritation.[1][5] The systemic effects following inhalation are not well-documented, demanding robust respiratory protection.

Given its intended application in drug development, we must assume the compound is biologically active and handle it with the care afforded to hazardous substances.[7]

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

Adherence to proper PPE is the most direct way to prevent exposure.[8] The following equipment is mandatory when handling 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one. The specific level of protection may be adjusted based on the scale and nature of the operation, as detailed in the table below.

Hand Protection: The First Line of Defense

Direct contact with the skin is a primary exposure route.[9] Therefore, robust hand protection is non-negotiable.

  • Protocol: Double-gloving with powder-free nitrile gloves is required.[9][10][11] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown.[7]

  • Causality: Double-gloving provides a redundant barrier, protecting against microscopic pinholes that can be present in single gloves.[9] This practice also allows for the immediate removal of a contaminated outer glove without compromising the inner layer of protection. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying hazardous compounds into the work area or onto your skin.[7][10] Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected or a tear occurs.[7][11]

Body Protection: Shielding Against Contamination
  • Protocol: A clean, long-sleeved laboratory coat is the minimum requirement for all handling procedures.[12][13] For tasks with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable, solid-front gown that closes in the back is recommended.[11]

  • Causality: A lab coat or gown protects your skin and personal clothing from splashes and spills.[12] Gowns designed for handling hazardous drugs often provide superior protection due to their material and back-closure design, which prevents frontal contamination.[11]

Eye and Face Protection: A Critical Barrier
  • Protocol: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard must be worn at all times.[14] When handling quantities that could splash or when performing energetic procedures (e.g., sonicating solutions), a full-face shield must be worn over the safety goggles.[9][14]

  • Causality: Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.[11] Goggles form a seal around the eyes, offering comprehensive protection.[13] A face shield adds another layer of defense for the entire face against splashes and airborne particles.[9]

Respiratory Protection: Preventing Inhalation
  • Protocol: All manipulations of solid 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one that could generate dust must be performed inside a certified chemical fume hood.[8][12] If, under rare and controlled circumstances, a small quantity must be handled outside of a fume hood, a NIOSH-approved N95 respirator is the absolute minimum requirement.[15]

  • Causality: The toxicological effects of inhaling this compound are unknown.[1] A chemical fume hood is an engineering control designed to capture and vent hazardous vapors and dust away from the operator.[8] Relying solely on a respirator is less protective and should be avoided. A surgical mask offers no protection against chemical dusts.[15]

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your workflow.

PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your lab coat or gown.

    • Put on your inner pair of gloves.

    • Put on your safety goggles and/or face shield.

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your coat/gown.

  • Doffing (Taking Off): This sequence is designed to prevent re-contaminating yourself with "dirty" PPE.

    • Remove the outer pair of gloves. Peel them off so they turn inside out, trapping any contaminants. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat or gown by rolling it away from your body, keeping the contaminated outer surface contained.

    • Remove your face shield and goggles.

    • Remove the inner pair of gloves using the same inside-out technique.

    • Wash your hands thoroughly with soap and water.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Conduct Risk Assessment & Review SDS of Analogs Gather 2. Assemble All Materials & Required PPE Prep->Gather Don 3. Don PPE Correctly (Double Gloves, Goggles, etc.) Gather->Don Weigh 4. Weigh Solid Compound (Use anti-static weigh boat) Don->Weigh Transfer 5. Transfer & Dissolve (Use funnel, pour slowly) Weigh->Transfer React 6. Perform Experiment Transfer->React Decon 7. Decontaminate Surfaces & Glassware React->Decon Waste 8. Dispose of Waste (Labeled Hazardous Waste) Decon->Waste Doff 9. Doff PPE Correctly Waste->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Safe Handling Workflow Diagram
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For a small spill, wear appropriate PPE, cover the spill with an absorbent material, and carefully collect it into a sealed, labeled container for hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety office.

Disposal Plan

All waste materials contaminated with 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, including gloves, disposable gowns, absorbent pads, and excess compound, must be disposed of in a clearly labeled hazardous chemical waste container.[5][12] Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

Summary of PPE Recommendations

Task / OperationHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Transporting/Moving Container Single pair of nitrile glovesLab CoatSafety GogglesNot Required
Weighing Solid Compound Double-gloved nitrileLab CoatSafety GogglesChemical Fume Hood
Preparing Solutions Double-gloved nitrileLab CoatSafety Goggles & Face ShieldChemical Fume Hood
Cleaning Minor Spills Double-gloved nitrileDisposable GownSafety Goggles & Face ShieldN95 Respirator (if outside hood)

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide.
  • Thermo Fisher Scientific. (2025). Pyridazine - Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). L-3-(3,4-Dihydroxyphenyl)alanine - Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Al-Tel, T. H., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
  • Favier, B. (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Al-Warhi, T., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health.
  • Samanta, K. C., et al. (2025). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate.
  • Benci, K., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central.
  • El-Kashef, H., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). PubMed.
  • Gomaa, A. M., & El-Malah, A. A. (2022). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. ResearchGate.
  • European Food Safety Authority. (n.d.). Chemical hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.